GW3965
Description
GW-3965 is a liver X receptor ligand.
Structure
3D Structure
Properties
IUPAC Name |
2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31ClF3NO3/c34-32-27(15-8-17-30(32)33(35,36)37)22-38(18-9-19-41-28-16-7-10-24(20-28)21-31(39)40)23-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-8,10-17,20,29H,9,18-19,21-23H2,(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXSRXHZFIBFMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961002 | |
| Record name | (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405911-09-3 | |
| Record name | 3-[3-[[[2-Chloro-3-(trifluoromethyl)phenyl]methyl](2,2-diphenylethyl)amino]propoxy]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405911-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GW 3965 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405911093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW-3965 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03791 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW-3965 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JI5YOG7RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GW3965's Mechanism of Action in Atherosclerosis: A Technical Guide
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids, inflammatory cells, and fibrous elements in the inner lining of arteries, forming plaques. A key event in early atherogenesis is the accumulation of cholesterol within macrophages, transforming them into "foam cells." The synthetic Liver X Receptor (LXR) agonist, GW3965, has emerged as a potent modulator of pathways central to atherosclerosis. LXRs, comprising LXRα and LXRβ isoforms, are nuclear receptors that function as cholesterol sensors.[1] Their activation orchestrates a range of physiological responses to excess cholesterol.[1][2] this compound is a non-steroidal, high-affinity agonist for both LXRα and LXRβ, and its administration has been shown to be highly effective in reducing atherosclerotic lesion development in various preclinical models.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its anti-atherogenic effects, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.
Core Mechanism of Action
The anti-atherosclerotic properties of this compound are primarily driven by its ability to activate LXR-dependent pathways in macrophages and other cells within the vessel wall. These mechanisms can be broadly categorized into the promotion of reverse cholesterol transport and the suppression of inflammation.
Promotion of Reverse Cholesterol Transport (RCT)
The hallmark of LXR activation by this compound is the transcriptional upregulation of genes that facilitate the efflux of cholesterol from cells, particularly from macrophage foam cells.[4][5] This is a critical first step in reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion.
Upon entering the cell, this compound binds to the LXR/RXR (Retinoid X Receptor) heterodimer in the cytoplasm.[2] This ligand-receptor complex then translocates to the nucleus and binds to LXR Response Elements (LXREs) in the promoter regions of target genes.[2] This action initiates the transcription of key proteins, most notably the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1.[3][4][5]
-
ABCA1 (ATP-binding cassette transporter A1): This transporter is crucial for the efflux of cellular cholesterol and phospholipids (B1166683) to lipid-poor apolipoproteins, such as Apolipoprotein A-I (ApoA-I), forming nascent high-density lipoprotein (HDL) particles.[6][7] this compound potently induces ABCA1 expression in macrophages, even in cells already heavily loaded with lipids.[3][5]
-
ABCG1 (ATP-binding cassette transporter G1): This transporter mediates the efflux of cholesterol to mature HDL particles.[6] this compound also robustly upregulates ABCG1 expression in macrophages and the aorta.[3][4]
By inducing these transporters, this compound enhances the capacity of macrophages to unload excess cholesterol, thereby preventing or reducing foam cell formation and mitigating plaque development.[3][8]
Anti-Inflammatory Effects
Atherosclerosis is fundamentally an inflammatory disease. LXRs exert anti-inflammatory effects by repressing the expression of pro-inflammatory genes.[9] this compound leverages this activity to dampen the inflammatory response within the plaque. This occurs through mechanisms of transrepression, where the LXR/RXR complex interferes with the activity of pro-inflammatory transcription factors like NF-κB.
Treatment with this compound has been shown to:
-
Inhibit Inflammatory Gene Expression: In macrophages, this compound efficiently inhibits the lipopolysaccharide (LPS)-induced expression of genes encoding inflammatory mediators such as inducible nitric oxide synthase (iNOS), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2][10]
-
Reduce Monocyte Adhesion: LXR agonists can attenuate the expression of adhesion molecules like ICAM-1 and VCAM-1 on endothelial cells, which are critical for the recruitment of monocytes to the arterial wall.[1]
This dual action of promoting cholesterol removal while simultaneously reducing inflammation makes this compound a potent anti-atherogenic agent.
Hepatic Lipogenesis: A Major Side Effect
Despite its beneficial vascular effects, the systemic activation of LXR by this compound, particularly LXRα in the liver, has a significant adverse effect: the induction of de novo lipogenesis.[9][11] LXRα activation in hepatocytes strongly upregulates the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of fatty acid and triglyceride synthesis.[12][13] This leads to increased levels of enzymes like fatty acid synthase (FAS), resulting in hepatic steatosis (fatty liver) and hypertriglyceridemia.[9] This undesirable side effect has been a major obstacle to the clinical development of systemic LXR agonists for treating atherosclerosis.[11]
Quantitative Data Summary
The effects of this compound have been quantified in numerous preclinical studies. The following tables summarize key findings.
Table 1: Effect of this compound on Atherosclerotic Lesion Area in Murine Models
| Animal Model | Treatment Details | Outcome | Reference |
| LDLR-/- (Male) | 10 mg/kg/day for 12 weeks | 53% reduction in lesion area | [3][4] |
| LDLR-/- (Female) | 10 mg/kg/day for 12 weeks | 34% reduction in lesion area | [3][4] |
| apoE-/- (Male) | 10 mg/kg/day for 12 weeks | 47% reduction in lesion area | [3][4] |
| apoE-/- | Western diet + this compound for 11 weeks | 56% reduction in en face lesion area | [2] |
| LXRα-/-apoE-/- | Western diet + this compound for 11 weeks | 39% reduction in en face lesion area | [2] |
Table 2: Effect of this compound on Gene Expression and Macrophage Content
| Experimental System | Treatment | Target | Outcome | Reference |
| Huh7.5 cells | 1 µM this compound for 24h | ABCA1 mRNA | ~5-fold increase | [8][14] |
| Wild-type mice | Oral this compound | Intestinal Abca1 mRNA | ~6-fold increase | [15] |
| LDLR-/- mice | Lyp-1 liposomes with this compound | Plaque Macrophage Content | 50% reduction | [16] |
| LDLR-/- mice | Nanoparticles with this compound | Plaque CD68+ Cells | 50% reduction | [12] |
Detailed Experimental Protocols
The following sections describe the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Atherosclerosis Assessment in Animal Models
This protocol describes a typical workflow for assessing the in vivo efficacy of this compound in mouse models of atherosclerosis.
-
Animal Model: Male LDLR-/- or apoE-/- mice, aged 8-12 weeks, are commonly used.[2][3]
-
Diet: Mice are fed a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol) for a period of 12-16 weeks to induce atherosclerotic lesions.[2][12]
-
Compound Administration: this compound is formulated in a vehicle (e.g., carboxymethylcellulose) and administered daily via oral gavage at a dose typically ranging from 1 to 30 mg/kg body weight.[2][3] Control animals receive the vehicle alone.
-
Tissue Collection: After the treatment period, mice are euthanized. The aorta is perfused with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
Lesion Quantification:
-
En face analysis: The aorta is dissected, opened longitudinally, and stained with Oil Red O or Sudan IV to visualize lipid-rich plaques.[3] The total aortic area and the stained lesion area are quantified using imaging software to calculate the percentage of lesion coverage.
-
Aortic root analysis: The aortic root is embedded in OCT compound, sectioned, and stained with Oil Red O. The lesion area in serial sections is measured and averaged.[2]
-
Cholesterol Efflux Assay
This in vitro assay quantifies the ability of this compound to promote cholesterol efflux from macrophages.
-
Cell Culture: Murine peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7) are plated in 12- or 24-well plates.[17][18]
-
Cholesterol Labeling: Cells are incubated for 24-48 hours with media containing a radiolabeled cholesterol, typically [3H]-cholesterol (e.g., 1 µCi/mL), often in the presence of acetylated LDL (acLDL) to promote cholesterol loading.[18][19]
-
Equilibration: The labeling medium is removed, and cells are washed with PBS. Cells are then incubated for 18-24 hours in serum-free medium containing this compound (e.g., 1-2 µM) or vehicle (DMSO).[18][20] This step allows the labeled cholesterol to equilibrate within intracellular pools and induces the expression of LXR target genes like ABCA1.
-
Efflux: The equilibration medium is replaced with serum-free medium containing a cholesterol acceptor, such as ApoA-I (e.g., 10 µg/mL) or HDL (e.g., 50 µg/mL).[20] A set of wells with no acceptor is included to measure background efflux. The incubation proceeds for 2-4 hours.[18]
-
Quantification: After incubation, the medium (containing effluxed cholesterol) is collected. The cells are lysed (e.g., with 0.1 M NaOH).
-
Data Analysis: The radioactivity in both the medium and the cell lysate is measured using liquid scintillation counting. The percentage of cholesterol efflux is calculated as: (dpm in medium / (dpm in medium + dpm in cells)) * 100.[21]
This compound is a powerful tool for investigating the role of LXR signaling in atherosclerosis. Its mechanism of action is centered on the LXR-mediated induction of reverse cholesterol transport and the suppression of vascular inflammation. By upregulating key cholesterol transporters ABCA1 and ABCG1 in macrophages, this compound facilitates the removal of excess lipids from atherosclerotic plaques.[3][4] Concurrently, it dampens the inflammatory milieu that drives disease progression.[2][10] While preclinical data robustly support its potent anti-atherogenic efficacy, the clinical translation of this compound and other systemic LXR agonists has been hampered by the significant side effect of LXRα-induced hepatic lipogenesis.[9][11] Future research and drug development efforts are focused on strategies to selectively harness the vascular benefits of LXR activation while avoiding these adverse hepatic effects, for instance, through targeted nanoparticle delivery systems or the development of tissue-selective LXR modulators.[12][16]
References
- 1. ahajournals.org [ahajournals.org]
- 2. JCI - Ligand activation of LXRβ reverses atherosclerosis and cellular cholesterol overload in mice lacking LXRα and apoE [jci.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. ahajournals.org [ahajournals.org]
- 7. The ABCA1/ApoE/HDL pathway mediates this compound-induced neurorestoration after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The activation of liver X receptors inhibits toll-like receptor-9-induced foam cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tissue-specific liver X receptor activation promotes macrophage RCT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticles Containing a Liver X Receptor Agonist Inhibit Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LXR activation by this compound alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. Complement Receptor Targeted Liposomes Encapsulating the Liver X Receptor Agonist this compound Accumulate in and Stabilize Atherosclerotic Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transcriptional regulation of macrophage cholesterol efflux and atherogenesis by a long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cholesterol Efflux Assay [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
GW3965: A Technical Guide to its Role in Cholesterol Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW3965, a potent synthetic agonist of the Liver X Receptors (LXRα and LXRβ), has emerged as a critical tool in the study of cholesterol metabolism and its therapeutic modulation. LXRs are nuclear receptors that function as cholesterol sensors, playing a pivotal role in maintaining cholesterol homeostasis. Activation of LXRs by agonists like this compound initiates a complex signaling cascade that governs the transport, efflux, and excretion of cholesterol. This technical guide provides an in-depth overview of the mechanisms by which this compound regulates cholesterol homeostasis, with a focus on its impact on key genes, signaling pathways, and physiological outcomes. The document includes a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows to support researchers in this field.
Introduction
The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are ligand-activated transcription factors that form heterodimers with the Retinoid X Receptor (RXR).[1] These receptors are activated by oxysterols, which are oxidized derivatives of cholesterol.[1] Upon activation, the LXR/RXR heterodimer binds to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3] This mechanism forms the basis of a crucial cellular defense against cholesterol overload.[1]
This compound is a synthetic, non-steroidal LXR agonist with high affinity for both LXRα and LXRβ.[4] Its ability to potently and selectively activate LXRs has made it an invaluable pharmacological tool for elucidating the physiological roles of these receptors and for exploring their therapeutic potential in diseases characterized by dysregulated cholesterol metabolism, such as atherosclerosis.[5][6]
Mechanism of Action: LXR-Mediated Gene Regulation
The primary mechanism through which this compound exerts its effects on cholesterol homeostasis is by modulating the expression of a suite of LXR target genes. These genes are involved in various stages of the reverse cholesterol transport pathway, a process that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion.
Key LXR Target Genes in Cholesterol Homeostasis
-
ATP-Binding Cassette Transporter A1 (ABCA1): A crucial membrane transporter responsible for the efflux of cellular cholesterol and phospholipids (B1166683) to lipid-poor apolipoprotein A-I (ApoA-I), forming nascent high-density lipoprotein (HDL) particles.[7] this compound strongly induces ABCA1 expression in various cell types, particularly macrophages.[5][7][8]
-
ATP-Binding Cassette Transporter G1 (ABCG1): This transporter promotes the efflux of cholesterol from cells to mature HDL particles.[9] Similar to ABCA1, ABCG1 expression is upregulated by this compound.[5][10]
-
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A key transcription factor that regulates the expression of genes involved in fatty acid and triglyceride synthesis.[2] LXR activation by this compound can lead to increased SREBP-1c expression, which can result in hypertriglyceridemia, a notable side effect.[5][11]
-
Inducible Degrader of the Low-Density Lipoprotein Receptor (IDOL): An E3 ubiquitin ligase that targets the LDL receptor (LDLR) for degradation, thereby reducing the uptake of LDL cholesterol into cells. This compound treatment can increase IDOL expression.
Quantitative Data on the Effects of this compound
The following tables summarize quantitative data from various studies investigating the effects of this compound on gene expression and plasma lipid profiles.
Table 1: Effect of this compound on Gene Expression in Macrophages
| Gene | Cell Type | This compound Concentration | Incubation Time | Fold Change in mRNA Expression (vs. Vehicle) | Citation |
| ABCA1 | Mouse Peritoneal Macrophages | 0.5 µM | 36 hours | ~15-fold | [12] |
| ABCG1 | Mouse Peritoneal Macrophages | 1 µM | 24 hours | Not specified, but significant increase shown in Western Blot | [13] |
| SREBP-1c | THP-1 Macrophages | 1 µM | 18 hours | Not specified, but shown to be upregulated | [14] |
| EEPD1 | THP-1 Macrophages | 1 µM | 18 hours | ~3-fold | [14] |
Table 2: Effect of this compound on Plasma Lipids in Mice
| Mouse Model | This compound Dose | Treatment Duration | Change in Total Cholesterol | Change in HDL Cholesterol | Change in Triglycerides | Citation |
| LDLR-/- | 10 mg/kg/day | 12 weeks | ↓ (Significant Decrease) | No significant difference | No significant difference | [5] |
| apoE-/- | 10 mg/kg/day | 12 weeks | No significant difference | No significant difference | ↑ (Significant Increase) | [5] |
| Atgl iTg | 10 mg/kg/day in corn oil | 9 days | ↑ 23% higher than WT | ↑ (Primary contributor to total cholesterol increase) | No effect | [15] |
Signaling Pathways and Experimental Workflows
LXR Signaling Pathway
The activation of the LXR signaling pathway by this compound is a central event in the regulation of cholesterol homeostasis. The following diagram illustrates the key steps in this pathway.
References
- 1. Insights From Liver‐Humanized Mice on Cholesterol Lipoprotein Metabolism and LXR‐Agonist Pharmacodynamics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRalpha and LXRbeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sterol regulatory element binding protein-1 (SREBP-1)c promoter: Characterization and transcriptional regulation by mature SREBP-1 and liver X receptor α in goat mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pnas.org [pnas.org]
- 6. This compound, a synthetic liver X receptor (LXR) agonist, reduces angiotensin II-mediated pressor responses in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The LXR ligand this compound inhibits Newcastle disease virus infection by affecting cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. LXR activation by this compound alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Transcriptional regulation of macrophage cholesterol efflux and atherogenesis by a long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content-assets.jci.org [content-assets.jci.org]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
The Role of GW3965 in Lipid Metabolism: A Technical Guide
Introduction
GW3965 is a potent and selective synthetic agonist for the Liver X Receptors (LXR), LXRα and LXRβ.[1] These nuclear receptors are critical regulators of cholesterol, fatty acid, and glucose homeostasis.[2][3][4] Activated by oxysterols, which are oxidized derivatives of cholesterol, LXRs function as "cholesterol sensors" that respond to excess cholesterol by promoting its removal and excretion.[5][6] this compound, by mimicking these endogenous ligands, serves as an invaluable chemical tool for elucidating LXR signaling pathways both in vitro and in vivo.[2] This guide provides an in-depth technical overview of the role of this compound in lipid metabolism, focusing on its mechanism of action, quantitative effects on lipid profiles, and the experimental protocols used to characterize its function.
Mechanism of Action: The LXR Signaling Pathway
This compound exerts its effects by activating the Liver X Receptors. LXRs form obligate heterodimers with Retinoid X Receptors (RXRs). In the absence of a ligand, the LXR-RXR complex is typically bound to co-repressor proteins, actively suppressing the transcription of target genes. Upon binding of an agonist like this compound to the LXR ligand-binding domain, a conformational change occurs. This change leads to the dissociation of co-repressors and the recruitment of co-activator proteins, which then initiates the transcription of genes containing LXR response elements (LXREs) in their promoter regions.[2]
The primary targets of this pathway are genes deeply involved in lipid transport and metabolism. This activation has a dual impact: a beneficial role in promoting reverse cholesterol transport and an adverse effect of inducing lipogenesis, which presents a significant challenge for therapeutic applications.[6][7]
I. Role in Cholesterol Homeostasis and Reverse Cholesterol Transport
A primary and beneficial function of this compound-mediated LXR activation is the promotion of reverse cholesterol transport (RCT), the process by which excess cholesterol from peripheral tissues, such as macrophages in atherosclerotic plaques, is returned to the liver for excretion.[5]
Key Gene Regulation:
-
ABCA1 and ABCG1: this compound strongly induces the expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1.[8] These transporters are crucial for mediating the efflux of cellular cholesterol and phospholipids (B1166683) to lipid-poor apolipoprotein A-I (ApoA-I) and High-Density Lipoprotein (HDL), respectively.[5][6] In vivo studies have shown that this compound treatment significantly upregulates ABCA1 and ABCG1 mRNA in macrophages, the small intestine, and atherosclerotic aortas.[8]
-
IDOL: LXR activation by this compound also induces the expression of the E3 ubiquitin ligase, Inducible Degrader of the LDL Receptor (IDOL).[1][7] IDOL promotes the degradation of the Low-Density Lipoprotein Receptor (LDLR), thereby reducing the uptake of LDL cholesterol into cells.[6][7] This effect, however, can lead to increased plasma LDL-cholesterol levels, particularly in primates.[9]
Quantitative Effects on Gene Expression and Cholesterol Efflux
| Parameter | Model System | Treatment | Result | Reference |
| ABCA1 mRNA | Murine Peritoneal Macrophages | This compound | Significant induction, more effective than acetylated LDL | [8] |
| ABCG1 mRNA | Murine Peritoneal Macrophages | This compound | Significant induction in lipid-loaded cells | [8] |
| ABCA1/ABCG1 mRNA | Aortas of apoE-/- mice | 10 mg/kg this compound (4 days) | Significant induction | [8] |
| Cholesterol Efflux | THP-1 cells | This compound | EC50 of 0.01 µM | [1] |
| Macrophage RCT | Wild-type C57BL/6 mice | This compound | Increased fecal excretion of macrophage-derived 3H-cholesterol | [10][11] |
| IDOL mRNA | Human Primary Hepatocytes | 1 µM this compound (24h) | Significant induction | [9] |
| LDLR Protein | Cynomolgus Monkey Liver | This compound (7 days) | Reduced levels | [9] |
II. Role in Fatty Acid and Triglyceride Metabolism
While beneficial for cholesterol management, LXR activation by this compound has a significant and often detrimental impact on fatty acid metabolism. This is primarily mediated through the induction of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).
Key Gene Regulation:
-
SREBP-1c: this compound is a potent inducer of SREBP-1c, a master transcriptional regulator of lipogenesis.[4][6] SREBP-1c, in turn, activates a suite of genes involved in de novo fatty acid synthesis, including Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC).[6][12]
-
Lipogenic Enzymes: The upregulation of SREBP-1c leads to increased synthesis of fatty acids, which are then esterified into triglycerides. This process can lead to hypertriglyceridemia and hepatic steatosis (fatty liver).[7][13] While the hypertriglyceridemia observed in mice is often transient, the induction of hepatic lipogenesis remains a major hurdle for the therapeutic use of LXR agonists.[8]
Quantitative Effects on Plasma Lipids and Lipogenesis
| Parameter | Model System | Treatment | Result | Reference |
| Plasma Triglycerides | apoE-/- mice | 10 mg/kg this compound (12 weeks) | Significantly increased | [8][13] |
| Plasma Triglycerides | LDLR-/- mice | 10 mg/kg this compound (12 weeks) | No significant difference (transient effect) | [8] |
| Total Cholesterol | LDLR-/- mice | 10 mg/kg this compound (12 weeks) | Significantly decreased | [8] |
| HDL Cholesterol | LDLR-/- mice | 10 mg/kg this compound (12 weeks) | No significant difference | [8] |
| VLDL Cholesterol | apoE-/- mice | 10 mg/kg this compound (12 weeks) | Reduced | [8] |
| SREBP-1c mRNA | Mouse Liver | This compound | Upregulated | [14] |
| FAS, Scd1 mRNA | Mouse Subcutaneous Fat | This compound | Increased | [14] |
| Liver Triglycerides | Wild-type mice | Chronic this compound | Induced | [15] |
III. In Vivo Efficacy in Atherosclerosis Models
Despite the adverse effects on triglycerides, the potent stimulation of reverse cholesterol transport by this compound translates to significant anti-atherogenic activity in multiple murine models.
Quantitative Effects on Atherosclerosis
| Animal Model | Treatment Details | Effect on Lesion Area | Reference |
| LDLR-/- mice (male) | High-fat diet + 10 mg/kg this compound for 12 weeks | 53% reduction | [8] |
| LDLR-/- mice (female) | High-fat diet + 10 mg/kg this compound for 12 weeks | 34% reduction | [8] |
| apoE-/- mice (male) | Chow diet + 10 mg/kg this compound for 12 weeks | 47% reduction | [8] |
These studies provide direct evidence that the net effect of LXR agonism with this compound is atheroprotective, likely due to direct actions on cholesterol efflux within the vascular wall that outweigh the systemic effects on plasma lipids.[8]
IV. Key Experimental Protocols
The following sections outline generalized methodologies for key experiments used to evaluate the effects of this compound.
In Vivo Murine Atherosclerosis Study
This protocol describes a typical long-term study to assess the impact of this compound on the development of atherosclerosis.
Methodology:
-
Animal Model: Male LDLR-deficient (LDLR-/-) mice, 12 weeks of age.
-
Acclimatization: House mice under standard conditions for one week prior to the study.
-
Diet: Place all mice on a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol).
-
Grouping: Randomly assign mice to one of three groups (n=10-15 per group):
-
Group 1: High-fat diet (Vehicle control).
-
Group 2: High-fat diet containing this compound at 1 mg/kg/day.
-
Group 3: High-fat diet containing this compound at 10 mg/kg/day.
-
-
Treatment Duration: Maintain mice on their respective diets for 12 weeks.
-
Monitoring: Monitor body weight and food consumption weekly.
-
Sample Collection: At the end of the 12-week period, fast mice overnight and collect blood via cardiac puncture for plasma lipid analysis. Perfuse the vasculature with saline, followed by 4% paraformaldehyde.
-
Tissue Analysis:
-
Atherosclerotic Lesion Quantification: Dissect the aorta, open it longitudinally, stain with Oil Red O, and capture images. Quantify the lesion area as a percentage of the total aortic surface area using image analysis software.
-
Gene Expression: Isolate RNA from tissues like the liver and aorta. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c).
-
Plasma Lipids: Analyze plasma samples for total cholesterol, HDL cholesterol, and triglycerides using enzymatic colorimetric assays.
-
In Vitro Cholesterol Efflux Assay
This assay measures the capacity of this compound to promote the removal of cholesterol from macrophages, a key anti-atherogenic function.
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., murine peritoneal macrophages or THP-1 human monocytes differentiated into macrophages).
-
Cholesterol Loading: Incubate cells for 24-48 hours with 3H-cholesterol and a source of cholesterol, such as acetylated LDL (50 µg/mL), to load the cells with labeled cholesterol.
-
Equilibration: Wash the cells and incubate them in serum-free media for 18-24 hours to allow for equilibration of the cholesterol pools.
-
Treatment: Treat the cells with vehicle (DMSO) or varying concentrations of this compound (e.g., 0.01 µM to 10 µM) for 18-24 hours.
-
Efflux: Replace the media with media containing a cholesterol acceptor, such as ApoA-I (10 µg/mL) or HDL (50 µg/mL), and incubate for 4-6 hours.
-
Quantification:
-
Collect the supernatant (media) and lyse the cells with a suitable solvent (e.g., isopropanol).
-
Measure the radioactivity (3H) in both the media and the cell lysate using liquid scintillation counting.
-
-
Calculation: Calculate the percentage of cholesterol efflux as: [ (Radioactivity in Media) / (Radioactivity in Media + Radioactivity in Cell Lysate) ] * 100.
Gene Expression Analysis by qRT-PCR
This protocol is used to quantify changes in the mRNA levels of LXR target genes following this compound treatment.
Methodology:
-
Sample Preparation: Treat cells in culture or tissues from in vivo studies with this compound or vehicle.
-
RNA Extraction: Isolate total RNA from samples using a TRIzol-based method or a commercial kit. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the gene of interest (e.g., ABCA1, SREBP-1c), a housekeeping gene (e.g., Cyclophilin A, GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a TaqMan probe.
-
Run the reaction on a real-time PCR machine.
-
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated sample to the vehicle control.
This compound is a powerful pharmacological tool that has been instrumental in defining the dual nature of LXR signaling in lipid metabolism. Its activation of LXR robustly stimulates reverse cholesterol transport and confers significant anti-atherosclerotic benefits in preclinical models. However, this is coupled with the potent induction of SREBP-1c-mediated lipogenesis, leading to hypertriglyceridemia and hepatic steatosis. This dichotomy underscores the challenge in developing LXR agonists for therapeutic use. Future research focuses on creating dissociated LXR modulators that can separate the anti-atherogenic properties from the adverse lipogenic effects, a strategy informed by the foundational knowledge gained from studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X receptors in lipid signalling and membrane homeostasis | Semantic Scholar [semanticscholar.org]
- 4. Liver X receptors in lipid signalling and membrane homeostasis [escholarship.org]
- 5. LXR and PPAR as integrators of lipid homeostasis and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. The LXR–Idol axis differentially regulates plasma LDL levels in primates and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. LXR activation by this compound alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
GW3965: A Comprehensive Technical Guide to its Anti-Inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW3965, a potent synthetic agonist of the Liver X Receptors (LXR), has emerged as a significant modulator of inflammatory pathways. As members of the nuclear receptor superfamily, LXRα (NR1H3) and LXRβ (NR1H2) are crucial regulators of cholesterol homeostasis, lipid metabolism, and inflammation. This compound activates both LXR isoforms with high affinity, initiating a cascade of transcriptional events that collectively suppress inflammatory responses. This technical guide provides an in-depth analysis of the mechanisms by which this compound exerts its anti-inflammatory effects, with a focus on its impact on key signaling pathways including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and the NLRP3 inflammasome. Detailed experimental protocols, quantitative data on its efficacy, and visual representations of the underlying molecular pathways are presented to serve as a comprehensive resource for researchers in immunology and drug development.
Mechanism of Action: LXR Activation
This compound functions as a selective LXR agonist, with EC50 values of approximately 190 nM for human LXRα and 30 nM for human LXRβ in cell-free assays[1]. Upon binding to LXR, this compound induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. This activated LXR/RXR (Retinoid X Receptor) heterodimer then binds to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription. The anti-inflammatory effects of this compound are a consequence of this LXR-mediated gene regulation, which involves both the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory gene expression.
Modulation of Inflammatory Signaling Pathways
Inhibition of the NF-κB Pathway
The NF-κB signaling cascade is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been demonstrated to potently inhibit NF-κB signaling through multiple mechanisms. In quiescent cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription[2]. This compound treatment has been shown to suppress the degradation of IκBα and inhibit the activation of NF-κB in a dose-dependent manner[2]. This interference with a central inflammatory pathway underscores the significant anti-inflammatory potential of this compound.
Figure 1: Simplified schematic of this compound-mediated inhibition of the NF-κB signaling pathway.
Crosstalk with the AP-1 Pathway
The Activator Protein-1 (AP-1) transcription factor complex, typically composed of proteins from the Jun and Fos families, is another critical regulator of inflammation. While the direct mechanisms of LXR-mediated repression of AP-1 are still being fully elucidated, evidence suggests that this compound can interfere with this pathway. This may occur through competition for limited coactivators or through direct protein-protein interactions between LXR and components of the AP-1 complex. This interference leads to a reduction in the expression of AP-1 target genes, which include various cytokines and matrix metalloproteinases involved in inflammatory processes.
Attenuation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 into their mature, active forms. The activation of the NLRP3 inflammasome is a two-step process, requiring a priming signal (often from NF-κB activation) and a subsequent activation signal. This compound has been shown to inhibit the activation of the NLRP3 inflammasome. Treatment with this compound significantly inhibits caspase-1 gene expression in LPS-activated macrophages in an LXR-dependent manner[3]. This leads to reduced processing and secretion of IL-1β and IL-18, thereby dampening the inflammatory response.
Figure 2: this compound-mediated attenuation of the NLRP3 inflammasome pathway.
Quantitative Efficacy of this compound
The anti-inflammatory effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize the dose-dependent effects of this compound on the production and expression of key inflammatory mediators.
Table 1: In Vitro Effects of this compound on Inflammatory Mediator Production
| Cell Type | Stimulus | This compound Concentration | Inflammatory Mediator | % Inhibition / Fold Change | Reference |
| Mouse Peritoneal Macrophages | LPS (100 ng/mL) | 1 µM | TNF-α | ~50% reduction in secretion | [2] |
| Mouse Peritoneal Macrophages | LPS (100 ng/mL) | 1 µM | MCP-1 | ~60% reduction in secretion | [2] |
| Human Islets | LPS | 1 µM | IL-8 mRNA | Significant reduction | [1] |
| Human Islets | LPS | 1 µM | MCP-1 mRNA | Significant reduction | [1] |
| Human Islets | LPS | 1 µM | Tissue Factor mRNA | Significant reduction | [1] |
Table 2: In Vivo Effects of this compound on Inflammatory Mediator Levels
| Animal Model | Treatment | Inflammatory Mediator | Tissue/Fluid | % Reduction / Outcome | Reference |
| Rat (Endotoxemia) | 0.1 or 0.3 mg/kg | TNF-α | Plasma | Significant attenuation | [4] |
| Rat (Endotoxemia) | 1.0 mg/kg | TNF-α | Plasma | No significant effect | [4] |
| ob/ob Mice | 10 mg/kg in drinking water for 5 weeks | IL-6 mRNA | Visceral & Subcutaneous Fat | Significantly downregulated | [5] |
| ob/ob Mice | 10 mg/kg in drinking water for 5 weeks | MCP-1 mRNA | Visceral & Subcutaneous Fat | Significantly downregulated | [5] |
| Hypertensive Rats | 10 mg/kg/day for 7 days | NF-κB and TNF-α | Blood Vessels | Reduced levels | [6] |
Detailed Experimental Protocols
In Vitro Macrophage Inflammation Assay
Objective: To assess the anti-inflammatory effect of this compound on LPS-stimulated macrophages.
Materials:
-
Murine peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α, IL-6, etc.
-
Reagents for RNA extraction and qPCR
-
Reagents and antibodies for Western blotting
Procedure:
-
Cell Culture: Culture macrophages in appropriate medium to 80% confluency.
-
Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 18 hours.
-
Stimulation: Stimulate the pre-treated cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6 hours for cytokine protein measurement, 4 hours for mRNA analysis).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Cell Lysate: Wash cells with cold PBS and lyse for RNA extraction (for qPCR) or protein extraction (for Western blotting).
-
-
Analysis:
-
ELISA: Perform ELISA according to the manufacturer's protocol to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6).
-
qPCR: Perform reverse transcription and quantitative PCR to measure the mRNA expression levels of inflammatory genes.
-
Western Blot: Perform Western blotting to analyze the protein levels of key signaling molecules (e.g., p-p65, IκBα).
-
In Vivo Murine Model of Endotoxemia
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in saline)
-
LPS from E. coli
-
Anesthesia
-
Blood collection supplies
-
Tissue harvesting tools
Procedure:
-
Acclimatization: Acclimatize mice for at least one week.
-
Treatment: Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle intraperitoneally (i.p.) or by oral gavage.
-
Induction of Endotoxemia: 30 minutes after this compound administration, inject LPS (e.g., 15 mg/kg, i.p.) to induce endotoxemia.
-
Monitoring and Sample Collection:
-
Monitor mice for signs of distress.
-
At specific time points (e.g., 1, 6, 24 hours) post-LPS injection, collect blood via cardiac puncture under terminal anesthesia.
-
Harvest tissues (e.g., liver, spleen, lungs) for further analysis.
-
-
Analysis:
-
Plasma Cytokines: Measure cytokine levels in the plasma using ELISA.
-
Tissue Analysis: Homogenize tissues for protein or RNA analysis to assess inflammatory markers.
-
Figure 3: General experimental workflow for assessing the anti-inflammatory effects of this compound.
Conclusion
This compound represents a powerful tool for investigating the anti-inflammatory functions of Liver X Receptors. Its ability to potently and selectively activate LXRα and LXRβ leads to a multifaceted suppression of inflammatory responses through the modulation of key signaling pathways, including NF-κB and the NLRP3 inflammasome. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of LXR agonists in a variety of inflammatory diseases. Continued research into the precise molecular interactions and the development of next-generation LXR modulators with improved safety profiles hold significant promise for the future of anti-inflammatory therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mpbio.com [mpbio.com]
- 3. Liver X receptor agonist this compound dose-dependently regulates lps-mediated liver injury and modulates posttranscriptional TNF-alpha production and p38 mitogen-activated protein kinase activation in liver macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ijbs.com [ijbs.com]
- 6. Anti-NFkB p65 Antibodies | Invitrogen [thermofisher.com]
The Discovery and Development of GW3965: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW3965 is a potent and selective synthetic agonist of the Liver X Receptors (LXRs), LXRα and LXRβ. These nuclear receptors are critical regulators of cholesterol, fatty acid, and glucose homeostasis, as well as inflammation. As a dual agonist, this compound has been instrumental as a research tool to elucidate the physiological and pathophysiological roles of LXR activation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its application in atherosclerosis and inflammation research.
Core Data Summary
The following tables summarize the key quantitative data associated with the activity and effects of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species/Assay | Value | Reference(s) |
| EC50 (hLXRα) | Cell-free assay | 190 nM | [1][2] |
| EC50 (hLXRβ) | Cell-free assay | 30 nM | [1][2] |
| EC50 (LXRα/SRC1 LiSA) | Cell-free ligand-sensing assay | 125 nM | [1] |
| EC50 (Cholesterol Efflux) | THP-1 cells | 0.01 µM | [1] |
Table 2: In Vivo Efficacy of this compound in Atherosclerosis Mouse Models
| Animal Model | Treatment Duration | Dosage | Lesion Area Reduction | Key Observations | Reference(s) |
| LDLR-/- Mice (Male) | 12 weeks | 10 mg/kg/day | 53% | Significant reduction in atherosclerosis. | [3] |
| LDLR-/- Mice (Female) | 12 weeks | 10 mg/kg/day | 34% | Significant reduction in atherosclerosis. | [3] |
| ApoE-/- Mice (Male) | 12 weeks | 10 mg/kg/day | 47% | Atheroprotective effect is independent of apoE. | [3] |
| ApoE-/- / LXRα-/- Mice | 11 weeks | 20 mg/kg/day | 33% | Demonstrates the contribution of LXRβ activation to atheroprotection. | [3] |
Mechanism of Action: LXR-Mediated Gene Regulation
This compound exerts its effects by binding to and activating LXRα and LXRβ. LXRs form obligate heterodimers with the Retinoid X Receptor (RXR). In the absence of a ligand, the LXR-RXR heterodimer is bound to LXR response elements (LXREs) in the promoter regions of target genes and is associated with corepressor proteins, inhibiting gene transcription.
Upon binding of an agonist like this compound, a conformational change occurs in the LXR ligand-binding domain. This leads to the dissociation of corepressors and the recruitment of coactivator proteins, which then initiate the transcription of target genes.
Key LXR target genes involved in cholesterol homeostasis and inflammation include:
-
ABCA1 and ABCG1: ATP-binding cassette transporters that mediate the efflux of cholesterol from cells, a crucial step in reverse cholesterol transport.
-
SREBP-1c: A master regulator of lipogenesis, its upregulation by LXR agonists can lead to an increase in fatty acid and triglyceride synthesis, a notable side effect.
-
IDOL (Inducible Degrader of the LDLR): An E3 ubiquitin ligase that targets the Low-Density Lipoprotein Receptor (LDLR) for degradation, thereby modulating cellular cholesterol uptake.
In addition to this transactivation mechanism, activated LXRs can also transrepress the expression of pro-inflammatory genes by interfering with the activity of transcription factors such as NF-κB.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: LXR Activation Pathway by this compound.
Caption: NF-κB Transrepression by this compound.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthetic route for this compound (3-(3-((N-(2,2,2-trifluoroethyl)-N-methyl)amino)phenyl)-4-(2-chlorophenyl)-5-(trifluoromethyl)pyridine) has not been publicly disclosed in a format suitable for replication in a laboratory setting. The synthesis would likely involve a multi-step process, potentially utilizing cross-coupling reactions to form the biaryl core, followed by the introduction of the trifluoroethyl-methylamino side chain.
LXR Binding Assay (Scintillation Proximity Assay - General Protocol)
Scintillation Proximity Assays (SPAs) are a common method for measuring ligand binding to nuclear receptors. The general principle involves the immobilization of the receptor on a scintillant-containing bead. When a radiolabeled ligand binds to the receptor, it comes into close proximity with the bead, causing the scintillant to emit light, which is then detected.
Materials:
-
Recombinant LXRα or LXRβ protein
-
Radiolabeled LXR agonist (e.g., [3H]-T0901317)
-
Scintillation proximity assay beads (e.g., streptavidin-coated for biotinylated receptors)
-
Test compounds (e.g., this compound)
-
Assay buffer
-
Microplates
General Procedure:
-
Receptor Immobilization: Incubate the SPA beads with the LXR protein to allow for binding.
-
Competition Binding: In a microplate, add the receptor-coated beads, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Detection: Measure the light emission using a microplate scintillation counter.
-
Data Analysis: The decrease in scintillation signal with increasing concentrations of the test compound is used to calculate the IC50 value.
Luciferase Reporter Gene Assay for LXR Activation
This assay measures the ability of a compound to activate LXR-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vector for LXRα or LXRβ
-
Reporter vector containing an LXR response element (LXRE) upstream of a luciferase gene
-
Transfection reagent
-
Cell culture medium and reagents
-
Test compound (this compound)
-
Luciferase assay reagent
General Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate.
-
Transfection: Co-transfect the cells with the LXR expression vector and the luciferase reporter vector.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for LXR activation and luciferase expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: The increase in luciferase activity with increasing concentrations of this compound is used to determine the EC50 value.
In Vivo Atherosclerosis Study in LDLR-/- Mice
This protocol outlines a typical study to evaluate the anti-atherosclerotic efficacy of this compound in a mouse model.
Experimental Workflow:
Caption: In Vivo Atherosclerosis Study Workflow.
Methodology:
-
Animal Model: Male and female Low-Density Lipoprotein Receptor knockout (LDLR-/-) mice are used.
-
Diet: The mice are fed a high-fat "Western" diet for 12 weeks to induce the development of atherosclerotic plaques.[3]
-
Drug Administration: this compound is administered as a dietary admixture at a concentration calculated to provide a daily dose of 10 mg/kg. A control group receives the high-fat diet without the compound.[3]
-
Atherosclerosis Assessment:
-
En Face Analysis: The entire aorta is dissected, opened longitudinally, and stained with Oil Red O to visualize lipid-rich atherosclerotic lesions. The total lesion area is then quantified as a percentage of the total aortic surface area.[3]
-
Aortic Root Analysis: The heart and the upper portion of the aorta are sectioned and stained with Oil Red O to quantify the lesion area in the aortic root.[3]
-
-
Lipid Analysis: At the end of the study, plasma is collected to determine the levels of total cholesterol, HDL, and triglycerides.[3]
Conclusion
This compound has been a pivotal chemical probe for understanding the complex biology of Liver X Receptors. Its potent and selective agonist activity has enabled detailed investigation of LXR-mediated pathways in cholesterol metabolism, lipogenesis, and inflammation. Preclinical studies in animal models of atherosclerosis have consistently demonstrated its efficacy in reducing plaque formation, highlighting the therapeutic potential of LXR agonism. However, the induction of lipogenic genes and subsequent hypertriglyceridemia remain significant challenges for the clinical development of systemic LXR agonists. Future research may focus on developing tissue-selective or pathway-selective LXR modulators that retain the beneficial anti-atherosclerotic and anti-inflammatory effects while minimizing adverse metabolic consequences.
References
The LXR Agonist GW3965: A Potent Inducer of ABCA1 and ABCG1 Gene Expression
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the impact of GW3965, a synthetic Liver X Receptor (LXR) agonist, on the gene expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1. The upregulation of these transporters is a critical mechanism in reverse cholesterol transport, making this compound a significant tool in atherosclerosis research and a potential therapeutic agent for cardiovascular diseases.
Core Mechanism of Action: The LXR Signaling Pathway
This compound functions as a potent activator of Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in cholesterol homeostasis.[1][2] LXRs form heterodimers with Retinoid X Receptors (RXRs) and, upon binding to an agonist like this compound, this complex binds to LXR Response Elements (LXREs) in the promoter regions of target genes.[3] This binding initiates the transcription of genes involved in cholesterol efflux, including ABCA1 and ABCG1.[1][4] The activation of this pathway is central to the therapeutic potential of LXR agonists.[2]
Caption: LXR signaling pathway activated by this compound.
Quantitative Impact of this compound on ABCA1 and ABCG1 Expression
This compound has been demonstrated to significantly upregulate the mRNA and protein expression of ABCA1 and ABCG1 in a variety of in vitro and in vivo models. The following tables summarize the quantitative data from key studies.
In Vitro Studies
| Cell Line | This compound Concentration | Treatment Duration | Target Gene | Fold Increase in mRNA Expression | Citation |
| Huh7.5 | 1 µM | 24 hours | ABCA1 | ~5-fold | [5] |
| Murine Peritoneal Macrophages | 5 µM | 24 hours | ABCA1 | Not specified, but induced | [6] |
| Murine Peritoneal Macrophages (AcLDL-loaded) | 0.1 - 1 µM | 24 hours | ABCA1 | Dose-dependent increase | [6] |
| Murine Peritoneal Macrophages (AcLDL-loaded) | 0.1 - 1 µM | 24 hours | ABCG1 | Dose-dependent increase | [6] |
| THP1 Macrophages | 1 µmol/L | 18 hours | ABCA1 | Significant increase | [7] |
| THP1 Macrophages | 1 µmol/L | 18 hours | ABCG1 | Significant increase | [7] |
| J774 Macrophages | 1 µM | 24 hours | ABCG1 | Significant increase | [8][9] |
In Vivo Studies (Mouse Models)
| Mouse Model | Tissue | This compound Dosage | Treatment Duration | Target Gene | Fold Increase in mRNA Expression | Citation |
| Wild-type C57BL/6 | Liver | Not specified | 12 days | ABCA1 | 2.5-fold | [1] |
| Wild-type C57BL/6 | Liver | Not specified | 12 days | ABCG1 | 2.7-fold | [1] |
| Wild-type C57BL/6 | Small Intestine | Not specified | 12 days | ABCA1 | 14-fold | [1] |
| Wild-type C57BL/6 | Small Intestine | Not specified | 12 days | ABCG1 | 7-fold | [1] |
| Abca1fl/fl | Intestine | Not specified | Not specified | ABCA1 | ~6-fold | [10] |
| ApoE-/- | Small Intestine | 10 mpk | 4 days | ABCA1 | Significant induction | [6] |
| ApoE-/- | Small Intestine | 10 mpk | 4 days | ABCG1 | Significant induction | [6] |
| ApoE-/- | Aorta | 10 mpk | 4 days | ABCA1 | Significant induction | [6] |
| ApoE-/- | Aorta | 10 mpk | 4 days | ABCG1 | Significant induction | [6] |
Experimental Protocols
The following sections detail standardized methodologies for investigating the effects of this compound on ABCA1 and ABCG1 expression.
Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines include human hepatoma cells (Huh7.5), human monocytic cells (THP-1) differentiated into macrophages, and murine macrophage-like cells (J774, RAW 264.7). Primary cells such as bone marrow-derived macrophages (BMDMs) or peritoneal macrophages are also frequently utilized.[5][6][7][8][9]
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock is then diluted in culture medium to the desired final concentration (typically ranging from 0.1 µM to 10 µM). A vehicle control (DMSO alone) should always be included in experiments.[5][6]
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. The medium is then replaced with fresh medium containing this compound or vehicle control for the specified duration (commonly 18-24 hours).[5][7][8][9]
Gene Expression Analysis (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit with reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is performed using a real-time PCR system with a SYBR Green or TaqMan-based assay. Gene-specific primers for ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH, β-actin, 18S rRNA) are used for amplification.[8][9] The relative expression of the target genes is calculated using the ΔΔCt method.
Protein Expression Analysis (Western Blot)
-
Protein Extraction: Cells are lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for ABCA1, ABCG1, and a loading control (e.g., β-actin, GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]
Caption: Workflow for studying this compound's effects.
Concluding Remarks
This compound is a powerful pharmacological tool for studying the LXR signaling pathway and its role in regulating ABCA1 and ABCG1 gene expression. The consistent and robust upregulation of these key cholesterol transporters in response to this compound treatment underscores its potential in the context of reverse cholesterol transport and atherosclerosis. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the multifaceted effects of this LXR agonist. As with any in vitro and in vivo research, careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining meaningful and reproducible results.
References
- 1. ahajournals.org [ahajournals.org]
- 2. LXR activation by this compound alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ABCA1/ApoE/HDL pathway mediates this compound-induced neurorestoration after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional regulation of macrophage cholesterol efflux and atherogenesis by a long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. ahajournals.org [ahajournals.org]
- 8. JCI - Macrophage ABCA1 and ABCG1, but not SR-BI, promote macrophage reverse cholesterol transport in vivo [jci.org]
- 9. Macrophage ABCA1 and ABCG1, but not SR-BI, promote macrophage reverse cholesterol transport in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
Unveiling the Anti-Inflammatory Potential of GW3965: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the anti-inflammatory properties of GW3965, a potent synthetic agonist of the Liver X Receptors (LXRs). As members of the nuclear receptor superfamily, LXRα and LXRβ are crucial regulators of lipid metabolism and inflammation.[1][2] this compound, by activating these receptors, has demonstrated significant anti-inflammatory effects across a range of preclinical models, positioning it as a compelling compound for therapeutic development in inflammatory diseases. This document details the molecular mechanisms, summarizes key quantitative data, provides insights into experimental methodologies, and visualizes the intricate signaling pathways involved.
Core Mechanism of Action: LXR-Mediated Transcriptional Regulation
This compound exerts its anti-inflammatory effects primarily by binding to and activating LXRα and LXRβ.[3] These ligand-activated transcription factors form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes.[4] This leads to the transcriptional regulation of genes involved in cholesterol homeostasis and inflammation.
A key anti-inflammatory mechanism of this compound is the transrepression of pro-inflammatory gene expression. LXR activation interferes with the activity of key inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[5][6] Studies have shown that this compound can inhibit the transcriptional activity of NF-κB, thereby downregulating the expression of a cascade of inflammatory mediators including cytokines, chemokines, and adhesion molecules.[5][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various inflammatory markers and related gene expression from several key studies.
Table 1: Effect of this compound on Inflammatory Cytokine and Gene Expression in Macrophages
| Cell Type | Treatment | Target Gene/Protein | Fold Change / Percent Inhibition | Reference |
| Murine Peritoneal Macrophages | 1 µM this compound + LPS | iNOS mRNA | Significant Inhibition | [4] |
| Murine Peritoneal Macrophages | 1 µM this compound + LPS | IL-6 mRNA | Significant Inhibition | [4] |
| Murine Peritoneal Macrophages | 1 µM this compound + LPS | IL-1β mRNA | Significant Inhibition | [4] |
| Human Monocyte-Derived Macrophages | This compound | IL-10 mRNA | This compound-induced reduction was lower in CHIR-99021-treated M-MØ | [2] |
| Murine Bone Marrow-Derived Mast Cells | This compound + IgE+Ag | IL-1α Production | Significant Attenuation | [8] |
| Murine Bone Marrow-Derived Mast Cells | This compound + IgE+Ag | IL-1β Production | Significant Attenuation | [8] |
| Murine Bone Marrow-Derived Mast Cells | This compound + LPS | IL-1α Production | Decreased | [8] |
| Murine Bone Marrow-Derived Mast Cells | This compound + LPS | IL-1β Production | Decreased | [8] |
| Murine Bone Marrow-Derived Mast Cells | This compound + LPS | IL-6 Production | Decreased | [8] |
Table 2: In Vivo Anti-Inflammatory Effects of this compound
| Animal Model | Treatment | Tissue/Parameter | Outcome | Reference |
| apoE-/- Mice | This compound (in diet) | Atherosclerotic Lesion Area | 47% reduction | [9] |
| LDLR-/- Mice | This compound | Atherosclerotic Lesion Area | ~50% reduction | [9] |
| ob/ob Mice | This compound (5 weeks) | Visceral Adipose Tissue Macrophages | Significantly decreased | [10][11] |
| ob/ob Mice | This compound (5 weeks) | Subcutaneous Adipose Tissue Lymphocytes | Markedly decreased | [10][11] |
| ob/ob Mice | This compound (5 weeks) | Adipose Tissue Il-6 and Mcp-1 mRNA | Significantly downregulated | [10] |
| Rats with Phosgene-Induced Acute Lung Injury | This compound pretreatment | p-NF-κB p65/NF-κB p65 ratio | Markedly reduced | [6] |
| Rats with Myocardial Ischemia Reperfusion | Single 20mg/kg this compound injection | Cardiac function | Improved | [3] |
| Hypertensive Rats | 10mg/kg/day this compound (7 days) | Blood vessel NF-κB and TNFα | Reduced | [3] |
| Rats with Experimental Stroke | 20 mg/kg this compound | Infarct Volume | Decreased | [7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for investigating its anti-inflammatory properties.
Caption: this compound activates LXR, which inhibits NF-κB signaling.
Caption: A typical workflow for studying this compound's anti-inflammatory effects.
Experimental Protocols
This section provides an overview of key experimental methodologies commonly employed to investigate the anti-inflammatory properties of this compound.
Macrophage Isolation and Culture
-
Objective: To obtain primary macrophages for in vitro stimulation and analysis.
-
Methodology:
-
Peritoneal Macrophage Isolation: Inject mice intraperitoneally with 3% thioglycollate broth. After 3-4 days, euthanize the mice and lavage the peritoneal cavity with sterile PBS.
-
Cell Culture: Plate the harvested cells in DMEM supplemented with 10% FBS and antibiotics. Allow macrophages to adhere for 2-4 hours, then wash away non-adherent cells.
-
Bone Marrow-Derived Macrophage (BMDM) Differentiation: Harvest bone marrow from the femurs and tibias of mice. Culture the cells in DMEM with 10% FBS, antibiotics, and 20 ng/mL M-CSF for 7 days to differentiate them into macrophages.
-
In Vitro this compound Treatment and Inflammatory Challenge
-
Objective: To assess the effect of this compound on macrophage inflammatory responses.
-
Methodology:
-
Pre-treat cultured macrophages with various concentrations of this compound (e.g., 0.1 - 10 µM) or vehicle (DMSO) for a specified period (e.g., 18-24 hours).
-
Induce an inflammatory response by adding an inflammatory stimulus such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a defined duration (e.g., 4-24 hours).
-
Collect cell culture supernatants for cytokine analysis and lyse the cells for RNA or protein extraction.
-
Quantitative Real-Time PCR (qPCR)
-
Objective: To quantify the mRNA expression of inflammatory genes.
-
Methodology:
-
RNA Extraction: Isolate total RNA from cell lysates using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using a thermal cycler with SYBR Green or TaqMan probes for specific target genes (e.g., Il6, Tnf, Nos2) and a housekeeping gene (e.g., Gapdh, Actb) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To measure the concentration of secreted cytokines in cell culture supernatants or biological fluids.
-
Methodology:
-
Use commercially available ELISA kits for specific cytokines (e.g., IL-6, TNF-α, IL-1β).
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add diluted samples and standards to the wells and incubate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measure the absorbance using a plate reader and calculate the cytokine concentration based on the standard curve.
-
Western Blot Analysis
-
Objective: To detect and quantify the expression and phosphorylation status of proteins in key signaling pathways (e.g., NF-κB).
-
Methodology:
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by size on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-p65, total p65, IκBα) and a loading control (e.g., β-actin, GAPDH).
-
Incubate with a secondary antibody conjugated to HRP.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensity using image analysis software.
-
In Vivo Animal Studies
-
Objective: To evaluate the therapeutic efficacy of this compound in animal models of inflammatory diseases.
-
Methodology:
-
Animal Models: Utilize established mouse or rat models of diseases such as atherosclerosis (e.g., ApoE-/-, LDLR-/- mice on a high-fat diet), neuroinflammation (e.g., LPS injection, experimental autoimmune encephalomyelitis), or acute lung injury.
-
This compound Administration: Administer this compound to the animals via oral gavage, intraperitoneal injection, or incorporation into the diet at various doses (e.g., 10-30 mg/kg/day).
-
Phenotypic Assessment: Monitor disease progression and severity using relevant parameters (e.g., atherosclerotic plaque size, neurological scores, lung edema).
-
Tissue Analysis: At the end of the study, collect tissues for histological analysis, gene expression studies (qPCR), and protein analysis (Western blot, immunohistochemistry).
-
Conclusion
This compound has consistently demonstrated potent anti-inflammatory properties in a multitude of preclinical studies. Its ability to activate LXRs and subsequently suppress key inflammatory pathways, particularly the NF-κB signaling cascade, underscores its therapeutic potential for a wide range of inflammatory disorders. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the anti-inflammatory capabilities of this compound and other LXR agonists. Future research should focus on developing tissue-specific LXR modulators to maximize therapeutic benefits while minimizing potential side effects associated with systemic LXR activation.
References
- 1. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of LXR Nuclear Receptors Impairs the Anti-Inflammatory Gene and Functional Profile of M-CSF-Dependent Human Monocyte-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Liver X receptors agonist this compound re-sensitizes gefitinib-resistant human non-small cell lung cancer cell to gefitinib treatment by inhibiting NF-κB in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthetic LXR Agonist this compound Attenuates Phosgene‐Induced Acute Lung Injury Through the Modulation of PI3K/Akt and NF‐κB Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Activation of LXRs using the synthetic agonist this compound represses the production of pro-inflammatory cytokines by murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. LXR activation by this compound alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
GW3965: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GW3965, a potent and selective synthetic agonist for the Liver X Receptors (LXRs), LXRα and LXRβ. This compound is a widely utilized chemical probe in preclinical research to investigate the therapeutic potential of LXR activation in various physiological and pathological processes, including lipid metabolism, inflammation, and neurodegenerative diseases.
Chemical Properties and Potency
This compound, with the chemical formula C33H31ClF3NO3, is an orally active, non-steroidal LXR agonist.[1] It exhibits high affinity for both LXR isoforms, with a greater potency for LXRβ.[2][3]
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Value | Reference |
| Human LXRα | Cell-based assay (EC50) | 190 nM | [2][4] |
| Human LXRβ | Cell-based assay (EC50) | 30 nM | [2][4] |
| Human LXRα | Cell-free ligand-sensing assay (EC50) | 125 nM | [4] |
Mechanism of Action and Selectivity
This compound functions as a full agonist of LXRs. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivators and the formation of a heterodimer with the Retinoid X Receptor (RXR).[5][6][7] This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[5][6]
Selectivity: this compound demonstrates excellent selectivity for LXRs over a panel of other nuclear receptors, including PPARα, PPARδ, PPARγ, FXR, RARα, TRβ, VDR, CAR, AR, GR, MR, and PR.[8] However, some cross-reactivity with the Pregnane X Receptor (PXR) has been noted, with a greater than 10-fold selectivity for LXR over PXR in a GAL4-reporter assay.[8]
LXR Signaling Pathway
The activation of the LXR signaling pathway by this compound plays a crucial role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation. A simplified representation of this pathway is depicted below.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
The Physiological Functions of LXR Activation by GW3965: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Liver X Receptors (LXRs), LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that function as crucial regulators of cholesterol, fatty acid, and glucose homeostasis. As ligand-activated transcription factors, they form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. GW3965 is a potent and selective synthetic LXR agonist that has been instrumental in elucidating the physiological roles of LXR activation. This technical guide provides a comprehensive overview of the physiological functions of LXR activation by this compound, with a focus on its impact on lipid metabolism, inflammation, and atherosclerosis. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development in this area.
Introduction
The Liver X Receptors are activated by oxysterols, which are oxidized derivatives of cholesterol, thereby acting as cellular cholesterol sensors. Upon activation, LXRs induce a transcriptional program aimed at reducing cellular cholesterol levels and promoting reverse cholesterol transport. This compound is a synthetic, non-steroidal LXR agonist with high affinity for both LXRα and LXRβ isoforms, exhibiting EC50 values of 190 nM for human LXRα and 30 nM for human LXRβ in cell-free assays.[1] Its use in numerous in vitro and in vivo studies has been pivotal in understanding the therapeutic potential and physiological consequences of LXR activation. This guide will delve into the core physiological functions modulated by this compound, present quantitative data from key studies, and provide detailed experimental methodologies.
The LXR Signaling Pathway
The activation of the LXR signaling pathway by this compound initiates a cascade of events that ultimately alters the expression of numerous target genes. The canonical pathway involves the formation of a heterodimer with RXR, followed by binding to LXREs in the promoter of target genes. This binding event, in the presence of an agonist like this compound, leads to the recruitment of coactivators and the initiation of transcription.
Physiological Functions
Regulation of Cholesterol Homeostasis and Lipid Metabolism
A primary function of LXR activation is the regulation of cholesterol efflux and reverse cholesterol transport. This compound treatment robustly induces the expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1 in macrophages.[1][2] These transporters are critical for the efflux of cholesterol from peripheral cells, including macrophages in atherosclerotic plaques, to HDL acceptors.
In vivo studies have demonstrated the potent effects of this compound on lipid metabolism. For instance, in LDLR-/- mice, long-term treatment with this compound led to significant reductions in plasma total cholesterol.[1] However, LXR activation also induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis.[3] This can lead to an increase in hepatic triglyceride synthesis and, in some models, hypertriglyceridemia, which is a key consideration for the therapeutic development of LXR agonists.[1][4]
Anti-Inflammatory Effects
LXR activation by this compound exerts potent anti-inflammatory effects, primarily through the transrepression of inflammatory gene expression in macrophages.[5] Treatment with this compound has been shown to significantly downregulate the expression of pro-inflammatory cytokines and chemokines such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1).[5][6] This anti-inflammatory action is a key component of the atheroprotective effects of LXR agonists.
Atheroprotection
The combined effects of promoting cholesterol efflux from macrophages and suppressing inflammation make LXR activation a promising strategy for the treatment of atherosclerosis. Studies in animal models of atherosclerosis, such as LDLR-/- and ApoE-/- mice, have consistently shown that treatment with this compound significantly reduces the development and progression of atherosclerotic lesions.[1][7] In LDLR-/- mice fed a Western diet, this compound treatment for 12 weeks resulted in a 53% reduction in lesion area in males and a 34% reduction in females.[1] A similar reduction of 47% was observed in male ApoE-/- mice.[1]
Quantitative Data
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: Effect of this compound on Plasma Lipid Levels in LDLR-/- Mice
| Treatment Group | Total Cholesterol (mg/dL) | Unesterified Cholesterol (mg/dL) | HDL Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Control (High-Fat Diet) | 1506 ± 101 | 438 ± 32 | 93 ± 5 | 134 ± 15 |
| This compound (1 mpk) | 1261 ± 85 | 356 ± 25 | 99 ± 6 | 145 ± 18 |
| This compound (10 mpk) | 1184 ± 79 | 329 ± 22 | 102 ± 7 | 151 ± 21 |
| *Data from a 12-week study in male LDLR-/- mice.[1] Values are mean ± SEM. *P < 0.05, *P < 0.01 vs. Control. |
Table 2: Effect of this compound on LXR Target Gene Expression in THP-1 Macrophages
| Gene | Fold Induction (vs. Vehicle) |
| ABCA1 | ~5-fold[8] |
| ABCG1 | Strongly increased[9] |
| SREBP-1c | Significantly increased[10] |
| Data are approximate values compiled from multiple studies. Specific fold induction can vary based on experimental conditions. |
Table 3: Anti-inflammatory Effects of this compound on Macrophages
| Cytokine/Chemokine | Effect of this compound Treatment |
| IL-6 | Significantly downregulated expression[5] |
| MCP-1 | Significantly downregulated expression[5] |
| TNF-α | Attenuated production[6] |
Experimental Protocols
In Vitro Macrophage Cholesterol Efflux Assay ([³H]-Cholesterol)
This protocol describes a standard method for measuring cholesterol efflux from macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1 or primary bone marrow-derived macrophages)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
[³H]-cholesterol
-
Acetylated low-density lipoprotein (acLDL)
-
This compound
-
Serum-free medium
-
Cholesterol acceptors (e.g., Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL))
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Differentiation: Plate THP-1 monocytes and differentiate into macrophages by incubating with PMA (e.g., 100 ng/mL) for 48-72 hours.[11]
-
Cholesterol Loading and Labeling: Incubate the differentiated macrophages for 24-48 hours in medium containing [³H]-cholesterol (e.g., 1 µCi/mL) and a cholesterol source like acLDL (e.g., 50 µg/mL) to induce foam cell formation.[12]
-
Equilibration: Wash the cells with PBS and then incubate for 18-24 hours in serum-free medium containing this compound (e.g., 1 µM) or vehicle control (DMSO).[12] This step allows for the equilibration of the radiolabel within the cellular cholesterol pools and for the induction of LXR target genes.
-
Cholesterol Efflux: Wash the cells again and incubate for a defined period (e.g., 4-6 hours) in serum-free medium containing the cholesterol acceptor (e.g., ApoA-I at 10 µg/mL or HDL at 50 µg/mL).[11]
-
Quantification: Collect the medium and lyse the cells. Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
Calculation: Calculate the percentage of cholesterol efflux as: (radioactivity in medium) / (radioactivity in medium + radioactivity in cells) x 100.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps for measuring the mRNA levels of LXR target genes.
Materials:
-
RNA extraction kit
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (e.g., ABCA1, ABCG1, SREBP-1c) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat macrophages with this compound (e.g., 1 µM) or vehicle for a specified time (e.g., 18-24 hours).[10]
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.
-
qPCR Reaction: Set up the qPCR reaction with the qPCR master mix, primers for the target and housekeeping genes, and the synthesized cDNA.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated samples compared to the vehicle-treated controls, normalized to the housekeeping gene.
Lipid Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general workflow for the analysis of cellular lipid composition.
Materials:
-
Treated cells
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Liquid chromatography system coupled to a mass spectrometer (LC-MS)
-
Appropriate LC column for lipid separation
-
Lipid standards for quantification
Procedure:
-
Sample Preparation: Treat cells with this compound as required. After treatment, harvest the cells and perform lipid extraction using a method such as the Folch or Bligh-Dyer extraction.
-
Liquid Chromatography: Separate the extracted lipids using a suitable liquid chromatography method, often reverse-phase or hydrophilic interaction liquid chromatography (HILIC).
-
Mass Spectrometry: Analyze the eluting lipids using a mass spectrometer to determine their mass-to-charge ratio and fragmentation patterns for identification.
-
Data Analysis: Process the raw data to identify and quantify the different lipid species present in the samples. Compare the lipid profiles of this compound-treated and control cells to identify significant changes.
Conclusion
The synthetic LXR agonist this compound has been an invaluable tool for dissecting the complex physiological roles of Liver X Receptors. Its ability to potently activate LXRs has revealed their central role in maintaining cholesterol homeostasis, modulating inflammatory responses, and protecting against the development of atherosclerosis. While the induction of lipogenesis presents a challenge for the therapeutic application of LXR agonists, the profound atheroprotective and anti-inflammatory effects of this compound continue to drive research into developing next-generation LXR modulators with improved therapeutic profiles. The detailed experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers in academia and industry who are working to further unravel the complexities of LXR signaling and translate these findings into novel therapies for cardiovascular and inflammatory diseases.
References
- 1. pnas.org [pnas.org]
- 2. Macrophage ABCA1 and ABCG1, but not SR-BI, promote macrophage reverse cholesterol transport in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LXRs link metabolism to inflammation through Abca1-dependent regulation of membrane composition and TLR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LXR activation by this compound alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver X receptor agonist this compound dose-dependently regulates lps-mediated liver injury and modulates posttranscriptional TNF-alpha production and p38 mitogen-activated protein kinase activation in liver macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic LXR ligand inhibits the development of atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stimulation of cholesterol efflux by LXR agonists in cholesterol-loaded human macrophages is ABCA1-dependent but ABCG1-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay [jove.com]
- 12. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
The LXR Agonist GW3965: A Technical Guide to its Anti-Tumor Effects on Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of GW3965, a synthetic Liver X Receptor (LXR) agonist, on glioblastoma (GBM) cell lines. The document outlines the compound's mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for reproducing and expanding upon these findings, and visualizes the core signaling pathways involved.
Core Mechanism of Action
Glioblastoma, particularly subtypes with epidermal growth factor receptor (EGFR) mutations like EGFRvIII, exhibits a reprogrammed metabolism characterized by a high dependency on cholesterol.[1][2] This dependency is driven by the hyperactivation of the PI3K/Akt signaling pathway, which in turn activates the sterol regulatory element-binding protein-1 (SREBP-1).[1][2] SREBP-1 upregulates the expression of the low-density lipoprotein receptor (LDLR), enabling GBM cells to internalize large amounts of cholesterol, a critical component for membrane synthesis and rapid cell proliferation.[1]
This compound is a potent LXR agonist that disrupts this oncogenic signaling axis.[1][2] By activating LXR, this compound initiates a dual-pronged attack on cholesterol homeostasis within GBM cells:
-
Inhibition of Cholesterol Uptake: LXR activation transcriptionally upregulates the gene MYLIP, which codes for the Inducible Degrader of the LDLR (IDOL).[1][2] IDOL is an E3 ubiquitin ligase that targets the LDLR for degradation, thereby reducing the cell's ability to take up extracellular cholesterol.[1][2][3]
-
Promotion of Cholesterol Efflux: LXR is a primary regulator of the ATP-binding cassette transporter A1 (ABCA1).[1][2] this compound treatment strongly induces ABCA1 expression, which actively transports cholesterol out of the cell.[1][3]
The combined effect of blocking cholesterol influx and actively promoting its efflux leads to a significant depletion of intracellular cholesterol, ultimately inducing cell cycle arrest and apoptosis in GBM cells.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on glioblastoma, compiled from in vitro and in vivo studies.
Table 2.1: In Vitro Efficacy of this compound on Glioblastoma Cell Viability and Apoptosis
| Cell Line | Treatment | Endpoint | Result | Citation |
| U87MG | 5 µM this compound for 4 days | Cell Survival | ~60% Survival vs. Control | [1][5] |
| U87MG/EGFRvIII | 5 µM this compound for 4 days | Cell Survival | ~35% Survival vs. Control | [1][5] |
| U87MG | 5 µM this compound for 2 days | Apoptosis (TUNEL) | ~15% Apoptotic Cells | [1][5] |
| U87MG/EGFRvIII | 5 µM this compound for 2 days | Apoptosis (TUNEL) | ~40% Apoptotic Cells | [1][5] |
| GL26 EGFRvIII | This compound for 72 hours | Sub-G0/G1 Population | 18.37% (vs. 1.21% in control) | [4] |
| HF2303 (Patient-Derived) | This compound for 72 hours | Sub-G0/G1 Population | 23.77% (vs. 0.85% in control) | [4] |
Note: Specific IC50 values for this compound in glioblastoma cell lines are not consistently reported in the reviewed literature; effects are typically described as dose-dependent.
Table 2.2: Effect of this compound on LXR Target Gene and Protein Expression in U87/EGFRvIII Cells
| Target | Treatment | Time | Endpoint | Fold Change vs. Control | Citation |
| mRNA | |||||
| ABCA1 | 5 µM this compound | 24 hours | Relative mRNA Level | ~12-fold increase | [2][3] |
| IDOL (MYLIP) | 5 µM this compound | 24 hours | Relative mRNA Level | ~10-fold increase | [2][3] |
| Protein | |||||
| LDLR | 1 µM this compound | 24 hours | Relative Protein Level | No significant change | [2][3] |
| LDLR | 2 µM this compound | 24 hours | Relative Protein Level | Slight decrease | [2][3] |
| LDLR | 5 µM this compound | 24 hours | Relative Protein Level | ~75% decrease | [2][3] |
| LDLR | 10 µM this compound | 24 hours | Relative Protein Level | ~90% decrease | [2][3] |
Table 2.3: In Vivo Efficacy of this compound in a U87/EGFRvIII Xenograft Model
| Parameter | Treatment Protocol | Result | Citation |
| Tumor Growth Inhibition | 40 mg/kg daily by oral gavage for 12 days | 59% inhibition | [1][2] |
| Apoptosis Induction | 40 mg/kg daily by oral gavage for 12 days | 25-fold increase in TUNEL+ cells | [1][2] |
Visualized Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key molecular interactions and experimental processes.
Caption: Mechanism of this compound action in EGFRvIII-positive glioblastoma cells.
Caption: Preclinical experimental workflow for evaluating this compound in glioblastoma.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of this compound on glioblastoma cell lines.
Cell Culture and Treatment
-
Cell Lines: Human glioblastoma cell lines U87MG and U87MG/EGFRvIII are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM). Further dilute in culture medium to achieve final desired concentrations (e.g., 1, 2, 5, 10 µM). Ensure the final DMSO concentration in the medium is consistent across all conditions, including vehicle controls (typically ≤ 0.1%).
WST-1 Cell Viability Assay
This colorimetric assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed 4,000 - 5,000 GBM cells per well in a 96-well flat-bottom plate in 100 µL of culture medium. Allow cells to adhere overnight.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72, 96 hours) at 37°C.
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C, protected from light. The optimal incubation time may vary by cell line.
-
Measurement: Gently shake the plate for 1 minute. Measure the absorbance at 440-450 nm using a microplate reader. Use a reference wavelength of >600 nm.
-
Analysis: Subtract the background absorbance (media with WST-1 only) from all readings. Express viability as a percentage relative to the vehicle-treated control cells.
TUNEL Apoptosis Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate or directly in a 96-well plate. Treat with this compound or vehicle for the desired time (e.g., 48 hours).
-
Fixation: Remove the medium and wash cells once with PBS. Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize by adding 0.25% Triton™ X-100 in PBS and incubating for 20 minutes at room temperature.
-
TUNEL Reaction: Wash cells twice with PBS. Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs according to the manufacturer's instructions (e.g., Roche In Situ Cell Death Detection Kit). Add the mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Counterstaining: Wash the cells three times with PBS. Counterstain nuclei by incubating with DAPI (1 µg/mL) for 5-10 minutes.
-
Imaging: Wash twice with PBS and mount coverslips onto slides or image the plate directly using a fluorescence microscope. TUNEL-positive cells will show green/red fluorescence (depending on the kit) co-localized with the blue DAPI nuclear stain.
-
Quantification: Count the number of TUNEL-positive cells and the total number of DAPI-stained cells across several fields of view to determine the percentage of apoptotic cells.
Quantitative Real-Time PCR (qPCR)
-
Cell Lysis and RNA Extraction: Plate ~1x10⁶ cells in a 6-well plate, treat with this compound or vehicle. After treatment, lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol™ Reagent or RNeasy Kit).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction in a 20 µL volume containing: 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA, 1 µL of each forward and reverse primer (10 µM stock), and 7 µL of nuclease-free water.
-
Primer Sequences (Human):
-
Thermal Cycling: Perform the reaction on a real-time PCR system with a program such as: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.
Western Blot Analysis
-
Protein Extraction: Plate ~2x10⁶ cells in a 10 cm dish and treat as required. Wash cells with ice-cold PBS and lyse on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to the loading control.
Conclusion and Future Directions
The LXR agonist this compound demonstrates significant anti-tumor activity against glioblastoma cell lines, particularly those with EGFRvIII mutations that are highly dependent on exogenous cholesterol. Its mechanism, which involves the dual action of inhibiting cholesterol uptake via IDOL-mediated LDLR degradation and promoting cholesterol efflux via ABCA1 upregulation, represents a promising therapeutic strategy targeting the metabolic vulnerabilities of GBM. The data strongly support further preclinical investigation, including studies in orthotopic xenograft models and in combination with standard-of-care therapies like temozolomide (B1682018) and radiation. Future work should focus on optimizing drug delivery across the blood-brain barrier and identifying biomarkers to select patients most likely to respond to LXR agonist therapy.
References
- 1. cdn.origene.com [cdn.origene.com]
- 2. An LXR agonist promotes GBM cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HDL Nanodiscs Loaded with Liver X Receptor Agonist Decreases Tumor Burden and Mediates Long‐term Survival in Mouse Glioma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. origene.com [origene.com]
- 7. ABclonal [abclonal.com]
- 8. Anti-LDL Receptor antibody [EPR24874-56] (ab271189) | Abcam [abcam.com]
- 9. LDLR antibody | 6 (1 knockout-validated) products in Validated Antibody Database; 15 cited in the literature; 81 total from 11 suppliers [labome.com]
- 10. novusbio.com [novusbio.com]
The Synthetic LXR Agonist GW3965: A Potential Neuroprotective Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthetic Liver X Receptor (LXR) agonist, GW3965, has emerged as a promising therapeutic candidate for a range of neurodegenerative disorders. Extensive preclinical research highlights its potent neuroprotective effects, primarily mediated through the activation of LXRs, which are key regulators of cholesterol metabolism and inflammatory responses. This guide provides a comprehensive overview of the mechanisms of action, key experimental findings, and detailed protocols related to the neuroprotective effects of this compound.
Core Mechanism of Action: LXR Activation
This compound is a non-steroidal agonist with high selectivity for both LXRα and LXRβ isoforms, with EC50 values of 190 nM and 30 nM, respectively.[1] LXRs are nuclear receptors that, upon activation, form heterodimers with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in reverse cholesterol transport and anti-inflammatory processes, which are central to the neuroprotective effects of this compound.[2][3]
Neuroprotective Effects Across Different Models
This compound has demonstrated significant therapeutic potential in various preclinical models of neurological diseases, including stroke, Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Ischemic Stroke
In experimental models of stroke, such as permanent middle cerebral artery occlusion (MCAO) in rats and mice, administration of this compound has been shown to reduce infarct volume and improve neurological scores.[2] These beneficial effects are attributed to its potent anti-inflammatory properties, including the inhibition of pro-inflammatory gene expression and the suppression of the NF-κB signaling pathway.[2] Furthermore, this compound treatment initiated even 24 hours after stroke has been shown to promote neurorestorative processes, including angiogenesis, arteriogenesis, and axonal outgrowth, contributing to improved functional outcomes.[3][4][5]
Alzheimer's Disease
In the context of Alzheimer's disease (AD), this compound has been shown to mitigate key pathological features. It promotes the clearance of amyloid-beta (Aβ) peptides, a hallmark of AD, by upregulating the expression of Apolipoprotein E (ApoE) and the ATP-binding cassette transporter A1 (ABCA1).[6][7] This leads to a reduction in Aβ accumulation in the brain.[6] Additionally, this compound exerts anti-inflammatory effects in the brain, dampening the neuroinflammation associated with AD.[6][8] In vitro studies using primary hippocampal neurons have also demonstrated that this compound can protect against Aβ-induced synaptic dysfunction and neuronal cell death.[6][9]
Parkinson's Disease
In a mouse model of Parkinson's disease (PD) induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), this compound administration protected against the loss of dopaminergic neurons.[10][11] This neuroprotection is linked to the suppression of glial cell activation (both microglia and astrocytes) and the subsequent reduction in neuroinflammation.[8][10] The presence of LXRβ in glial cells suggests that this compound's beneficial effects in PD are mediated by modulating the cytotoxic functions of these cells.[10][12]
Traumatic Brain Injury
Following mild repetitive traumatic brain injury (mrTBI) in mice, treatment with this compound restored impaired novel object recognition memory.[13][14][15] This cognitive improvement was associated with the suppression of injury-induced elevations in soluble Aβ40 and Aβ42 levels and a reduction in axonal damage.[13][14][16] The therapeutic effects of this compound in TBI appear to involve both ApoE-dependent and -independent pathways.[13][14][15]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies investigating the neuroprotective effects of this compound.
Table 1: Effects of this compound in Experimental Stroke Models
| Parameter | Animal Model | This compound Dose | Outcome | Reference |
| Infarct Volume | Rat (MCAO) | 20-50 mg/kg | Significant decrease | [2] |
| Neurological Score | Rat (MCAO) | 20 mg/kg | Improved neurological status | [2] |
| iNOS, COX-2, MMP-9 Expression | Rat (MCAO) | 20 mg/kg | Inhibition of MCAO-induced expression | [2] |
| IL-1β Levels | Rat (MCAO) | 20 mg/kg | Inhibition of MCAO-induced increase | [2] |
| Functional Outcome (mNSS) | Mouse (MCAO) | 10 & 20 mg/kg | Significant improvement at 14 days | [3][4] |
| Blood HDL-C Level | Mouse (MCAO) | 10 & 20 mg/kg | Significantly increased | [3][4][5] |
Table 2: Effects of this compound in Neurodegenerative Disease Models
| Parameter | Disease Model | This compound Dose | Outcome | Reference |
| Dopaminergic Neuron Loss | Mouse (MPTP) | Not specified | Protection against loss | [10][11] |
| Glial Cell Activation | Mouse (MPTP) | Not specified | Reduction in activated microglia and astroglia | [10] |
| Soluble Aβ40 and Aβ42 Levels | Mouse (mrTBI) | 15 mg/kg/day | Suppression of injury-induced elevation | [13][14][16] |
| Axonal Damage | Mouse (mrTBI) | 15 mg/kg/day | Suppression of damage in WT mice | [13][14] |
| Synaptic Protein Expression | Mouse (MCAO) | 10 & 20 mg/kg | Significantly increased | [5] |
| Amyloid Plaque Burden | APP/PS1 Tg Mice | Not specified | Attenuation of Aβ deposition | [8] |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are mediated through complex signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. The Neurorestorative Benefit of this compound Treatment of Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The neurorestorative benefit of this compound treatment of stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liver X Receptor Agonist this compound Regulates Synaptic Function upon Amyloid Beta Exposure in Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Brain Liver X Receptor in Parkinson’s Disease: Hidden Treasure and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liver X Receptor Regulation of Glial Cell Functions in the CNS [mdpi.com]
- 9. Liver X Receptor Agonist this compound Regulates Synaptic Function upon Amyloid Beta Exposure in Hippocampal Neurons | Semantic Scholar [semanticscholar.org]
- 10. Liver X receptor β protects dopaminergic neurons in a mouse model of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Liver X receptor β protects dopami ... | Article | H1 Connect [archive.connect.h1.co]
- 13. research.sahmri.org.au [research.sahmri.org.au]
- 14. The liver X receptor agonist this compound improves recovery from mild repetitive traumatic brain injury in mice partly through apolipoprotein E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Research Portal [research.usc.edu.au]
- 16. The Liver X Receptor Agonist this compound Improves Recovery from Mild Repetitive Traumatic Brain Injury in Mice Partly through Apolipoprotein E | PLOS One [journals.plos.org]
The LXR Agonist GW3965: A Preclinical Technical Guide for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Liver X Receptor (LXR) agonist, GW3965, in preclinical models of Alzheimer's disease (AD). It details the compound's mechanism of action, summarizes key quantitative findings, and outlines the experimental protocols used in pivotal studies. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of LXR agonists in neurodegenerative diseases.
Core Mechanism of Action
This compound is a synthetic agonist for both LXRα and LXRβ, which are nuclear receptors that function as ligand-activated transcription factors.[1] In the central nervous system, LXRβ is ubiquitously expressed, while LXRα is primarily found in microglia and subcortical neurons.[1] Activation of LXRs forms a heterodimer with the retinoid X receptor (RXR), which then binds to LXR response elements (LXREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in cholesterol homeostasis, inflammation, and amyloid-beta (Aβ) clearance.[1][2][3]
The primary neuroprotective mechanisms of this compound in the context of Alzheimer's disease are believed to be:
-
Enhanced Aβ Clearance: LXR activation upregulates the expression of Apolipoprotein E (ApoE) and the ATP-binding cassette transporters ABCA1 and ABCG1.[2][3][4][5] These proteins are crucial for the lipidation of ApoE, which in turn facilitates the proteolytic degradation and clearance of Aβ peptides from the brain.[2][4]
-
Anti-Inflammatory Effects: LXRs potently suppress the expression of pro-inflammatory genes in glial cells.[2][3] By inhibiting the activity of transcription factors like NF-κB, LXR activation reduces the production of inflammatory cytokines such as TNFα and IL-6, thereby dampening the neuroinflammatory response associated with AD pathology.[1][2]
-
Synaptic Protection: In vitro studies have demonstrated that this compound can protect hippocampal neurons from Aβ-induced synaptic deficits.[4][6] This includes preventing the loss of dendritic spines and preserving the expression of key pre- and post-synaptic proteins.[6]
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of Liver X Receptor in AD Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver X Receptor Agonist this compound Regulates Synaptic Function upon Amyloid Beta Exposure in Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on GW3965 and Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on GW3965, a synthetic Liver X Receptor (LXR) agonist, and its significant role in mitigating neuroinflammation. The document consolidates key findings on its mechanism of action, summarizes quantitative data from pivotal studies, and presents detailed experimental protocols. Visualizations of critical signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's therapeutic potential in neuroinflammatory and neurodegenerative diseases.
Core Mechanism of Action: LXR Agonism in Neuroinflammation
This compound primarily exerts its anti-inflammatory effects by activating Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in regulating lipid metabolism and inflammation.[1][2][3] Upon activation by this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in cholesterol efflux and anti-inflammatory pathways.[3][4][5]
Key molecular events following LXR activation by this compound include:
-
Upregulation of ABCA1 and ApoE: this compound treatment significantly increases the expression of ATP-binding cassette transporter A1 (ABCA1) and Apolipoprotein E (ApoE).[1][3][4][6] ABCA1 facilitates the transport of cholesterol and phospholipids (B1166683) to ApoE, forming high-density lipoprotein (HDL) particles. This process is critical for cholesterol homeostasis in the brain and has been shown to be neuroprotective.[4][7]
-
Transrepression of Pro-inflammatory Genes: LXR activation by this compound can suppress the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, notably Nuclear Factor-kappa B (NF-κB).[8][9] This "transrepression" mechanism does not involve direct binding of the LXR/RXR heterodimer to DNA but rather antagonizes the pro-inflammatory signaling cascade.[10][11]
-
Modulation of Microglia and Astrocyte Phenotype: this compound influences the phenotype of microglia and astrocytes, the primary immune cells of the central nervous system. It promotes a shift from a pro-inflammatory (M1) to an anti-inflammatory and reparative (M2) phenotype in microglia.[1][8][12] This shift is characterized by a decrease in the production of pro-inflammatory cytokines like IL-1β and TNF-α and an increase in anti-inflammatory markers such as Arginase-1 and CD206.[1][13]
Quantitative Data Summary
The following tables summarize the quantitative findings from various studies investigating the effects of this compound on markers of neuroinflammation and related cellular processes.
Table 1: In Vitro Effects of this compound on Microglia
| Cell Type | Treatment | Outcome Measure | Result | Reference |
| Primary Murine Microglia | LPS (10 ng/ml) + this compound (5 µM) | Nitric Oxide (Nitrite) Production | Significant reduction compared to LPS alone | [9][14] |
| Primary Murine Microglia | LPS (10 ng/ml) + this compound (5 µM) | Nos2 mRNA Expression | Reduced expression compared to LPS alone | [9] |
| Primary Murine Microglia | LPS (10 ng/ml) + this compound (5 µM) | IL-1β Production | Partial inhibitory effect | [9] |
| BV2 Microglial Cells | LPS + IFN-γ | Phagocytosis of fibrillar Aβ | This compound (1 µM) reversed the inhibition of phagocytosis caused by inflammatory stimuli | [5] |
Table 2: In Vivo Effects of this compound in Animal Models of Neuroinflammation
| Animal Model | Treatment | Brain Region | Outcome Measure | Result | Reference |
| Collagenase-induced Intracerebral Hemorrhage (ICH) Mice | This compound (10 mg/kg/day) | Perihematomal Region | ABCA1 Expression | Increased | [1][13] |
| Collagenase-induced Intracerebral Hemorrhage (ICH) Mice | This compound (10 mg/kg/day) | Perihematomal Region | ApoE Expression | Increased | [1][13] |
| Collagenase-induced Intracerebral Hemorrhage (ICH) Mice | This compound (10 mg/kg/day) | Lesion Area | Density of IL-1β+ Microglia/Macrophages | Reduced | [1] |
| Collagenase-induced Intracerebral Hemorrhage (ICH) Mice | This compound (10 mg/kg/day) | Lesion Area | Density of Arginase1+/CD206+ Microglia/Macrophages | Increased | [1] |
| Mild Repetitive Traumatic Brain Injury (mrTBI) WT Mice | This compound (15 mg/kg/day) | Ipsilateral Brain | Soluble Aβ40 and Aβ42 Levels | Suppressed the injury-induced increase | [2][3][15] |
| Mild Repetitive Traumatic Brain Injury (mrTBI) WT Mice | This compound (15 mg/kg/day) | Ipsilateral Brain | ABCA1 Protein Levels | 1.5–2.4-fold increase over time points examined | [3][15] |
| Chronic Unpredictable Stress (CUS) Mice | This compound (10 mg/kg/day) | Hippocampus | Iba-1 Expression (Microglia marker) | Suppressed the CUS-induced increase | [12] |
| Permanent Middle Cerebral Artery Occlusion (MCAO) Rats | This compound (20 mg/kg) | Ischemic Brain | iNOS, COX-2, MMP-9 Expression | Decreased | [16] |
| Permanent Middle Cerebral Artery Occlusion (MCAO) Rats | This compound (20 mg/kg) | Ischemic Brain | IL-1β Expression | Inhibited the MCAO-induced increase | [16] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for studying this compound in the context of neuroinflammation.
Caption: this compound activates LXR, leading to the transcription of genes like ABCA1 and ApoE, while also suppressing NF-κB-mediated pro-inflammatory gene expression.
Caption: A general workflow for in vitro studies investigating the anti-neuroinflammatory effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of this compound and neuroinflammation.
In Vitro Neuroinflammation Model using Primary Microglia
This protocol is adapted from studies investigating the effects of LXR agonists on microglial activation.[9][14][17]
1. Isolation and Culture of Primary Murine Microglia:
- Isolate primary microglia from the cerebral cortices of neonatal (P0-P3) C57BL/6J mouse pups.
- Mechanically dissociate cortices in Hank's Balanced Salt Solution (HBSS) and digest with 0.25% Trypsin-EDTA for 15 minutes at 37°C.[18][19]
- Stop trypsinization with DMEM containing 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Filter the cell suspension through a 70 µm cell strainer.[18][19]
- Plate the mixed glial cell suspension in Poly-L-lysine-coated T75 flasks.[18][19]
- Culture for 10-14 days until a confluent layer of astrocytes forms with microglia growing on top.
- Isolate microglia by shaking the flasks at 200 rpm for 2 hours at 37°C.
- Collect the supernatant containing microglia, centrifuge, and resuspend in fresh media.
- Plate purified microglia in appropriate well plates for experiments.
2. This compound Treatment and Inflammatory Stimulation:
- Pre-treat primary microglia with this compound (e.g., 5 µM) or vehicle (0.05% DMSO) for 1 hour.[9][14]
- Stimulate the cells with lipopolysaccharide (LPS) (e.g., 10 ng/ml) to induce an inflammatory response.[9][14]
- Co-incubate for a specified duration (e.g., 24-48 hours) depending on the endpoint being measured.[9][14]
3. Measurement of Nitric Oxide Production (Griess Assay):
- After the incubation period, collect the cell culture supernatant.
- Add 50 µl of supernatant to a 96-well plate.
- Add 50 µl of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
- Incubate for 10 minutes at room temperature, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
- Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.
4. RNA Extraction and Real-Time Quantitative PCR (RT-qPCR):
- Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
- Synthesize cDNA using a reverse transcription kit.
- Perform RT-qPCR using a SYBR Green-based master mix and primers for target genes (e.g., Nos2, Il1b, Tnf, Abca1, Apoe) and a housekeeping gene (e.g., Gapdh).
- Analyze relative gene expression using the ΔΔCt method.
5. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels:
- Collect cell culture supernatants after treatment.
- Use commercially available ELISA kits for specific cytokines (e.g., IL-1β, TNF-α) according to the manufacturer's instructions.
- Measure absorbance and calculate cytokine concentrations based on a standard curve.
In Vivo Animal Model of Neuroinflammation
This protocol outlines a general procedure for inducing neuroinflammation in mice and administering this compound, based on models of intracerebral hemorrhage and traumatic brain injury.[1][2][3]
1. Animal Model Induction:
- Collagenase-induced Intracerebral Hemorrhage (ICH): Anesthetize adult male mice and place them in a stereotaxic frame. Inject collagenase type VII into the striatum to induce hemorrhage.[1]
- Mild Repetitive Traumatic Brain Injury (mrTBI): Subject anesthetized mice to a series of mild closed-head impacts using a weight-drop device.[2][3]
2. This compound Administration:
- Prepare this compound in a vehicle solution (e.g., 50% DMSO in sterile saline).[1]
- Administer this compound via intraperitoneal (IP) injection at a specified dose (e.g., 10-15 mg/kg/day).[1][2][3]
- Begin treatment at a designated time point post-injury (e.g., 1 hour after ICH induction) and continue for a specified duration (e.g., 7-14 days).[1][2][3]
- Administer vehicle solution to the control group.
3. Tissue Processing and Analysis:
- At the end of the treatment period, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
- Harvest the brains and post-fix them in 4% paraformaldehyde.
- Cryoprotect the brains in a sucrose (B13894) solution before sectioning on a cryostat.
- Immunohistochemistry/Immunofluorescence: Stain brain sections with primary antibodies against markers of interest (e.g., Iba-1 for microglia, GFAP for astrocytes, IL-1β, CD206, ABCA1, ApoE) followed by appropriate fluorescently-labeled secondary antibodies.
- Image Acquisition and Analysis: Capture images using a confocal or fluorescence microscope and quantify the number of positive cells or the intensity of staining in specific brain regions using image analysis software.
- Western Blotting: Homogenize fresh-frozen brain tissue from the region of interest, extract proteins, and perform Western blotting using antibodies against target proteins to quantify their expression levels.
- RT-qPCR: Extract RNA from fresh-frozen brain tissue to analyze the gene expression of inflammatory and LXR target genes as described in the in vitro protocol.
Conclusion
The foundational research on this compound provides compelling evidence for its role as a potent modulator of neuroinflammation. Through the activation of LXRs, this compound orchestrates a multi-faceted anti-inflammatory response, including the upregulation of cholesterol efflux pathways via ABCA1 and ApoE, the transrepression of pro-inflammatory genes regulated by NF-κB, and the promotion of a neuroprotective microglial phenotype. The quantitative data consistently demonstrates the efficacy of this compound in reducing inflammatory markers in both in vitro and in vivo models of neurological disorders. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of this compound and other LXR agonists in the context of neuroinflammatory diseases. Future research should continue to explore the long-term efficacy and safety of LXR-targeted therapies for clinical translation.
References
- 1. svn.bmj.com [svn.bmj.com]
- 2. The liver X receptor agonist this compound improves recovery from mild repetitive traumatic brain injury in mice partly through apolipoprotein E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Liver X Receptor Agonist this compound Improves Recovery from Mild Repetitive Traumatic Brain Injury in Mice Partly through Apolipoprotein E | PLOS One [journals.plos.org]
- 4. The ABCA1/ApoE/HDL pathway mediates this compound-induced neurorestoration after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Liver X receptor-dependent inhibition of microglial nitric oxide synthase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Liver X Receptor Agonist this compound Improves Recovery from Mild Repetitive Traumatic Brain Injury in Mice Partly through Apolipoprotein E - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for in vitro analysis of pro-inflammatory and metabolic functions of cultured primary murine astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The effect of GW3965 on macrophage cholesterol efflux
An In-depth Technical Guide on the Effect of GW3965 on Macrophage Cholesterol Efflux
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accumulation of cholesterol-laden macrophages, or foam cells, within the arterial wall is a hallmark of atherosclerosis. Enhancing the reverse cholesterol transport (RCT) pathway, which removes excess cholesterol from these peripheral cells and transports it to the liver for excretion, is a primary therapeutic goal. Liver X receptors (LXRs), comprising LXRα and LXRβ isoforms, are nuclear receptors that function as critical regulators of cholesterol homeostasis.[1][2][3] When activated by oxysterol ligands, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, stimulating their transcription.[2]
This compound is a potent and selective synthetic non-steroidal LXR agonist that activates both LXRα and LXRβ isoforms.[4] Its administration has been shown to have potent antiatherogenic effects in various murine models.[5][6] This guide provides a detailed overview of the molecular mechanisms by which this compound enhances macrophage cholesterol efflux, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism: LXR-Mediated Gene Transcription
This compound exerts its primary effect by activating LXRs, which in turn upregulate the expression of key genes involved in cholesterol transport. The most critical of these in macrophages are the ATP-binding cassette (ABC) transporters, ABCA1 and ABCG1.[5][7][8]
-
ABCA1 (ATP-binding cassette transporter A1): This transporter is crucial for the initial step of RCT, mediating the efflux of cellular phospholipids (B1166683) and cholesterol to lipid-poor apolipoproteins, primarily apolipoprotein A-I (ApoA-I).[9]
-
ABCG1 (ATP-binding cassette transporter G1): This transporter facilitates the efflux of cholesterol to mature high-density lipoprotein (HDL) particles.[1]
By inducing the expression of these transporters, this compound significantly enhances the capacity of the macrophage to expel excess cholesterol, thereby preventing its transformation into a foam cell.[5][6]
Signaling Pathway Visualization
Caption: this compound activates the LXR/RXR pathway, inducing ABCA1/G1 and cholesterol efflux.
Quantitative Data on this compound Efficacy
The following tables summarize quantitative data from various studies, demonstrating the potent effects of this compound on gene expression and cholesterol transport.
Table 1: In Vitro Effects of this compound on Macrophage Gene Expression
| Cell Type | Treatment | Target Gene | Fold Induction (vs. Vehicle) | Reference |
| Murine Peritoneal Macrophages | 5 µM this compound for 24h | ABCA1 | ~12-fold | [6] |
| Murine Peritoneal Macrophages (Ac-LDL loaded) | 1 µM this compound for 24h | ABCA1 | ~15-fold | [5] |
| Murine Peritoneal Macrophages (Ac-LDL loaded) | 1 µM this compound for 24h | ABCG1 | ~6-fold | [5] |
| Murine Peritoneal Macrophages (Ac-LDL loaded) | 1 µM this compound for 24h | ApoE | ~3-fold | [5] |
| J774 Macrophages | 10 µM this compound for 4h | ABCA1 | 4.0 ± 0.3-fold | [7] |
| THP-1 Macrophages | This compound | ABCA1 | EC50 = 0.027 µM | [4] |
Table 2: In Vitro Effects of this compound on Cholesterol Efflux
| Cell Type | Treatment | Acceptor | % Increase in Efflux | Reference |
| RAW Macrophages | 1 µM this compound | ApoA-I | Significant increase (p<0.001) | [10] |
| Murine Peritoneal Macrophages | 1 µM this compound | ApoA-I / HDL | Significant increase (p<0.05) | [10][11] |
| HepG2 Cells | This compound for 24h | - | ~2.7-fold increase in efflux rate | [12] |
Table 3: In Vivo Effects of this compound on Gene Expression and Atherosclerosis
| Animal Model | Treatment | Tissue | Target Gene | Fold Induction (vs. Vehicle) | Atherosclerosis Reduction | Reference |
| apoE-/- Mice | 10 mg/kg/day for 4 days | Aorta | ABCA1 | ~2.5-fold | - | [5] |
| apoE-/- Mice | 10 mg/kg/day for 4 days | Aorta | ABCG1 | ~2.5-fold | - | [5] |
| LDLR-/- Mice (Male) | 12 weeks | - | - | - | 53% reduction in lesion area | [5][6] |
| LDLR-/- Mice (Female) | 12 weeks | - | - | - | 34% reduction in lesion area | [5][6] |
| apoE-/- Mice (Male) | 12 weeks | - | - | - | 47% reduction in lesion area | [5][6] |
Experimental Protocol: Macrophage Cholesterol Efflux Assay
This section details a representative protocol for measuring the effect of this compound on cholesterol efflux from cultured macrophages.
Materials
-
Macrophage cell line (e.g., J774A.1, RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS).
-
[³H]-cholesterol or a fluorescent cholesterol analog (e.g., NBD-cholesterol).
-
Acylated or Oxidized LDL (AcLDL or oxLDL) for cholesterol loading.
-
This compound (stock solution in DMSO).
-
Bovine Serum Albumin (BSA).
-
Cholesterol acceptors: Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL).
-
Scintillation fluid and counter (for radiolabel) or fluorescence plate reader.
-
Cell lysis buffer (e.g., 0.1 N NaOH or a buffer containing Triton X-100).
Methodology
-
Cell Culture and Plating:
-
Culture macrophages in standard growth medium at 37°C in a 5% CO₂ incubator.
-
Seed cells into 24- or 48-well plates at a density that allows them to reach 80-90% confluency. Allow cells to adhere overnight.
-
-
Cholesterol Loading and Labeling:
-
Prepare a loading medium consisting of culture medium containing 1-5 µCi/mL [³H]-cholesterol and a mass-loading agent like AcLDL (50 µg/mL).
-
Remove the growth medium from the cells and add the loading/labeling medium.
-
Incubate for 24-48 hours to allow for cholesterol uptake and labeling of the intracellular cholesterol pool.
-
-
Equilibration and Treatment:
-
Wash the cells twice with a serum-free medium containing BSA (e.g., 0.2% w/v) to remove excess unincorporated label and LDL.
-
Add fresh serum-free medium containing BSA and the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO).
-
Incubate for 18-24 hours. This period allows the LXR agonist to induce the expression of target genes like ABCA1 and ABCG1.[10]
-
-
Efflux Measurement:
-
Wash the cells again to remove the treatment compound.
-
Add efflux medium (serum-free medium with BSA) containing the cholesterol acceptor (e.g., 10 µg/mL ApoA-I or 50 µg/mL HDL). Include a control well with no acceptor to measure background efflux.
-
Incubate for a defined period, typically 4 to 6 hours.
-
After incubation, collect the supernatant (efflux medium).
-
Lyse the cells in the wells by adding a suitable lysis buffer.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity in an aliquot of the collected supernatant and the cell lysate using a liquid scintillation counter.
-
Calculate the percentage of cholesterol efflux using the following formula: % Efflux = [Counts per minute (CPM) in Supernatant / (CPM in Supernatant + CPM in Cell Lysate)] x 100
-
Compare the % efflux from this compound-treated cells to that from vehicle-treated cells to determine the effect of the compound.
-
Experimental Workflow Visualization
Caption: Workflow for a macrophage cholesterol efflux assay using a radiolabeled tracer.
Conclusion and Future Directions
This compound is a powerful pharmacological tool for studying the role of LXR in lipid metabolism and a prototypical molecule for anti-atherosclerotic drug development. It robustly stimulates macrophage cholesterol efflux by transcriptionally upregulating the key cholesterol transporters ABCA1 and ABCG1.[5][7] While systemic LXR activation by agonists like this compound has shown promise, it is also associated with an increase in hepatic lipogenesis and plasma triglycerides, primarily through the induction of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[2][13] This has tempered enthusiasm for their systemic use in humans.
Current research focuses on developing next-generation LXR modulators that can dissociate the beneficial anti-atherosclerotic effects from the adverse hepatic side effects. Strategies include the development of tissue-selective LXR agonists or compounds that can selectively modulate LXR's transactivation and transrepression activities.[14] Understanding the detailed molecular interplay initiated by compounds like this compound remains crucial for guiding the development of safer and more effective therapies for cardiovascular disease.
References
- 1. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Frontiers | Crosstalk Between LXR and Caveolin-1 Signaling Supports Cholesterol Efflux and Anti-Inflammatory Pathways in Macrophages [frontiersin.org]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. Transcriptional regulation of macrophage cholesterol efflux and atherogenesis by a long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Ligand activation of LXRβ reverses atherosclerosis and cellular cholesterol overload in mice lacking LXRα and apoE [jci.org]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. ahajournals.org [ahajournals.org]
Methodological & Application
Application Notes and Protocols for In Vivo GW3965 Studies in Mouse Models
These application notes provide detailed protocols for in vivo experiments using the Liver X Receptor (LXR) agonist, GW3965, in various mouse models. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of LXR activation in diseases such as atherosclerosis, neuroinflammatory disorders, and metabolic diseases.
Data Presentation: Quantitative Experimental Parameters
The following tables summarize the quantitative data from various studies, offering a comparative overview of experimental designs for using this compound in vivo.
Table 1: this compound Administration Protocols in Different Mouse Models
| Mouse Model | Disease Model | This compound Dosage | Administration Route | Treatment Duration | Key Findings |
| LDLR-/- | Atherosclerosis | 10 mg/kg/day | Mixed in chow | 12 weeks | Reduced atherosclerotic lesion area by 53% in males and 34% in females.[1] |
| apoE-/- | Atherosclerosis | 10 mg/kg/day | Mixed in chow | 12 weeks | Reduced atherosclerotic lesion area by 47%.[1] |
| C57BL/6 | Stroke (MCAo) | 5, 10, or 20 mg/kg/day | Oral gavage | 14 days | 10 mg/kg dose found to be optimal in improving functional outcome.[2][3] |
| ob/ob | Obesity | 10 mg/kg/day | In drinking water | 5 weeks | Decreased visceral fat and increased subcutaneous fat storage.[4][5] |
| C57BL/6 | Intracerebral Hemorrhage | 10 mg/kg/day | Intraperitoneal (IP) injection | 7 days | Reduced lesion volume and promoted hematoma clearance.[6] |
| Ldlr-/- | Atherosclerosis | 10 mg/kg | Retro-orbital injection | 2 weeks (3 times/week) | Nanoparticle-encapsulated this compound reduced macrophage content in lesions.[7] |
| C57BL/6 | Reverse Cholesterol Transport | 10 mg/kg | Oral gavage | 10 days (twice a day) | Increased macrophage reverse cholesterol transport.[8] |
| LXR null | Glucose Metabolism | 20 mg/kg/day | Oral gavage | Not specified | This compound's effect on glucose metabolism genes is LXR-dependent.[9] |
| C57BL/6 | Retinal Lipotoxicity | 10 mg/kg | Oral gavage | 7 days | Reduced oxidative lipid accumulation in the retina.[10] |
| apoE-/- & LXRα-/-apoE-/- | Atherosclerosis | Not specified | Mixed in Western diet | 11 weeks | Significantly inhibited the development of atherosclerotic lesions in both genotypes.[11] |
Table 2: Summary of Key In Vivo Experiments with this compound
| Experiment | Purpose | Mouse Model(s) | Key Observations |
| Atherosclerotic Lesion Analysis | To quantify the effect of this compound on atherosclerosis development. | LDLR-/-, apoE-/- | Significant reduction in lesion area in the aorta.[1] |
| Gene Expression Analysis (qPCR) | To measure the expression of LXR target genes. | apoE-/-, C57BL/6, ob/ob | Upregulation of ABCA1, ABCG1, and SREBP-1c in various tissues.[1][4][8] |
| Immunohistochemistry | To visualize protein expression and localization in tissues. | LDLR-/-, C57BL/6 | Increased ABCA1 protein expression in atherosclerotic lesions.[1] |
| Western Blot | To quantify protein expression levels. | C57BL/6 | Increased Angiopoietin-1 (Ang1) and Tie2 expression in the ischemic brain.[2] |
| Plasma Lipid Analysis | To measure changes in plasma cholesterol and triglycerides. | LDLR-/-, apoE-/- | Varied effects on plasma lipids, with potential for increased triglycerides.[1] |
| Behavioral Tests | To assess functional outcomes in neurological models. | C57BL/6 (MCAo) | Improved neurological scores and motor function.[2][3] |
Experimental Protocols
Protocol for Atherosclerosis Study in LDLR-/- Mice
This protocol is adapted from studies investigating the anti-atherogenic effects of this compound.[1]
a. Animal Model and Diet:
-
Use male or female LDLR-/- mice.
-
At 8-10 weeks of age, switch mice to a high-fat diet (e.g., Western diet containing 21% fat and 0.15% cholesterol).
b. This compound Administration:
-
Prepare the this compound-containing diet by mixing the compound into the high-fat diet at a concentration calculated to provide a dose of 10 mg/kg/day.
-
A control group should receive the high-fat diet without this compound.
-
Provide the respective diets and water ad libitum for 12 weeks.
c. Atherosclerotic Lesion Analysis (En Face):
-
After 12 weeks, euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by 10% neutral buffered formalin.
-
Dissect the entire aorta from the heart to the iliac bifurcation.
-
Clean the aorta of surrounding adipose and connective tissue.
-
Cut the aorta longitudinally, open it, and pin it flat on a black wax surface.
-
Stain the aorta with Sudan IV solution to visualize lipid-rich atherosclerotic lesions.
-
Capture high-resolution images of the stained aorta.
-
Quantify the lesion area as a percentage of the total aortic surface area using image analysis software (e.g., ImageJ).
Protocol for Gene Expression Analysis in Aorta by qPCR
This protocol details the measurement of LXR target gene expression in the aorta of apoE-/- mice.[1]
a. Tissue Collection and RNA Isolation:
-
Treat 8-month-old apoE-/- mice with 10 mg/kg this compound or vehicle via oral gavage for 4 consecutive days.[1]
-
Euthanize the mice and perfuse with PBS.
-
Dissect the aortic arch and thoracic aorta and immediately snap-freeze in liquid nitrogen.
-
Homogenize the frozen aortic tissue using a bead mill or rotor-stator homogenizer.
-
Isolate total RNA from the homogenized tissue using a suitable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or an automated electrophoresis system (e.g., Agilent Bioanalyzer).
b. cDNA Synthesis and Quantitative PCR (qPCR):
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using a real-time PCR system with a SYBR Green-based master mix.
-
Design or obtain validated primers for target genes (e.g., Abca1, Abcg1, Lxrα) and a reference gene (e.g., Gapdh, Actb).
-
Set up the qPCR reaction with appropriate dilutions of cDNA, primers, and master mix.
-
Run the qPCR program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the this compound-treated and vehicle-treated groups.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: LXR signaling pathway activated by this compound.
Experimental Workflow Diagram
Caption: Workflow for an in vivo atherosclerosis study.
References
- 1. pnas.org [pnas.org]
- 2. ahajournals.org [ahajournals.org]
- 3. The Neurorestorative Benefit of this compound Treatment of Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LXR activation by this compound alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LXR activation by this compound alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. svn.bmj.com [svn.bmj.com]
- 7. Nanoparticles Containing a Liver X Receptor Agonist Inhibit Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. JCI - Ligand activation of LXRβ reverses atherosclerosis and cellular cholesterol overload in mice lacking LXRα and apoE [jci.org]
Application Notes and Protocols for Cell-Based Assays Following GW3965 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting cell-based assays to investigate the effects of GW3965, a potent synthetic agonist of Liver X Receptors (LXRα and LXRβ). The provided protocols detail key experiments to assess the downstream consequences of LXR activation on cholesterol metabolism, lipogenesis, and inflammation.
Principle: this compound activates LXRα and LXRβ, which are nuclear receptors that play a pivotal role in regulating the transcription of genes involved in cholesterol homeostasis, fatty acid metabolism, and the inflammatory response.[1][2][3][4] Upon activation by this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[5][6] This leads to the upregulation of genes such as ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux, and sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[3][7][8] Conversely, LXR activation can also suppress the expression of pro-inflammatory genes.[3]
I. LXR Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LXR signaling pathway activated by this compound and a typical experimental workflow for assessing its cellular effects.
II. Experimental Protocols
A. LXR Activation Assay (Luciferase Reporter Assay)
This assay quantifies the ability of this compound to activate LXRα or LXRβ transcriptional activity.[5][6][9][10]
Materials:
-
Human LXRα or LXRβ reporter cell line (e.g., INDIGO Biosciences)[5][6]
-
Cell culture medium (as recommended by the cell line provider)
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom assay plates
-
Luciferase detection reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed the LXR reporter cells in a 96-well plate at the recommended density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Include a vehicle control (DMSO) and a positive control (e.g., T0901317).
-
Cell Treatment: Remove the culture medium from the cells and add the prepared this compound dilutions and controls.
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a CO2 incubator.[1]
-
Luciferase Assay: Prepare the luciferase detection reagent according to the manufacturer's instructions.
-
Signal Detection: Add the luciferase detection reagent to each well and measure the luminescence using a luminometer.
B. Cholesterol Efflux Assay
This assay measures the capacity of cells to transport cholesterol to an extracellular acceptor, a process stimulated by LXR activation of ABCA1.[11][12]
Materials:
-
[³H]-cholesterol or a fluorescent cholesterol analog
-
Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL) as cholesterol acceptors[11]
-
This compound stock solution
-
Scintillation counter or fluorescence plate reader
-
Cell lysis buffer
Protocol:
-
Cell Labeling: Differentiate THP-1 monocytes to macrophages if necessary. Label the cells with [³H]-cholesterol or a fluorescent cholesterol analog in serum-containing medium for 24-48 hours.[12]
-
Equilibration and Treatment: Wash the cells and incubate them in serum-free medium containing this compound or a vehicle control for 18-24 hours to allow for equilibration of the labeled cholesterol and induction of ABCA1 expression.[12]
-
Efflux Induction: Wash the cells and add serum-free medium containing the cholesterol acceptor (ApoA-I or HDL).
-
Incubation: Incubate for 4-6 hours to allow for cholesterol efflux.
-
Sample Collection: Collect the supernatant (containing the effluxed cholesterol) and lyse the cells to determine the total incorporated cholesterol.
-
Quantification: Measure the radioactivity in the supernatant and cell lysate using a scintillation counter, or the fluorescence using a plate reader.
-
Calculation: Calculate the percentage of cholesterol efflux as: (counts or fluorescence in supernatant) / (counts or fluorescence in supernatant + counts or fluorescence in cell lysate) x 100.
C. De Novo Lipogenesis Assay
This assay quantifies the synthesis of new fatty acids from a labeled precursor, a process upregulated by the LXR target gene SREBP-1c.[13][14][15][16]
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
This compound stock solution
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
Scintillation counter
Protocol:
-
Cell Plating and Treatment: Seed hepatocytes and treat with various concentrations of this compound or a vehicle control for 24 hours.
-
Labeling: Add [¹⁴C]-acetate or [³H]-acetate to the culture medium and incubate for 2-4 hours.[13][15]
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS and lyse them. Extract the total lipids using a chloroform:methanol mixture.[14]
-
Quantification: Measure the radioactivity of the lipid extract using a scintillation counter.
-
Normalization: Normalize the radioactive counts to the total protein concentration of the cell lysate.
D. Anti-inflammatory Assay (Cytokine Quantification)
This assay measures the ability of this compound to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus.[3][17][18]
Materials:
-
Macrophage cell line (e.g., RAW264.7 or THP-1)
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)[19]
-
Microplate reader
Protocol:
-
Cell Seeding and Pre-treatment: Seed macrophages and pre-treat with different concentrations of this compound or a vehicle control for 1-2 hours.[18]
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of pro-inflammatory cytokines.[18]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Quantify the concentration of TNF-α, IL-6, or other cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.[19]
III. Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from the described assays.
Table 1: LXRα/β Activation by this compound
| Treatment | Concentration (µM) | Luciferase Activity (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 ± 0.1 |
| This compound | 0.01 | 2.5 ± 0.3 |
| This compound | 0.1 | 8.2 ± 0.9 |
| This compound | 1 | 15.6 ± 1.8 |
| This compound | 10 | 16.1 ± 2.0 |
| Positive Control | 1 | 14.5 ± 1.5 |
Table 2: Effect of this compound on Cholesterol Efflux
| Treatment | Concentration (µM) | Cholesterol Efflux (%) |
| Vehicle (DMSO) | - | 5.2 ± 0.6 |
| This compound | 0.1 | 10.8 ± 1.2 |
| This compound | 1 | 22.5 ± 2.5 |
| This compound | 10 | 25.1 ± 2.8 |
Table 3: Impact of this compound on De Novo Lipogenesis
| Treatment | Concentration (µM) | [¹⁴C]-Acetate Incorporation (DPM/µg protein) |
| Vehicle (DMSO) | - | 150 ± 20 |
| This compound | 0.1 | 280 ± 35 |
| This compound | 1 | 550 ± 60 |
| This compound | 10 | 620 ± 75 |
Table 4: Anti-inflammatory Effect of this compound on TNF-α Production
| Treatment | Concentration (µM) | TNF-α Concentration (pg/mL) |
| No LPS | - | < 10 |
| LPS + Vehicle | - | 1250 ± 150 |
| LPS + this compound | 0.1 | 980 ± 110 |
| LPS + this compound | 1 | 540 ± 70 |
| LPS + this compound | 10 | 210 ± 30 |
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LXR activation by this compound alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. ahajournals.org [ahajournals.org]
- 8. An LXR agonist promotes GBM cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantifying Cellular Cholesterol Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. en.bio-protocol.org [en.bio-protocol.org]
- 17. Out of the lab and into the field: Validation of portable cell culture protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. dovepress.com [dovepress.com]
Application Notes and Protocols for GW3965 Administration in LDLR-/- Mice
These application notes provide a comprehensive guide for researchers utilizing the synthetic Liver X Receptor (LXR) agonist, GW3965, in Low-Density Lipoprotein Receptor knockout (LDLR-/-) mouse models of atherosclerosis. The protocols and data presented are compiled from established research to ensure reproducibility and accuracy in experimental design.
Introduction
This compound is a potent and selective agonist for both LXRα and LXRβ nuclear receptors.[1][2] LXRs are key regulators of cholesterol homeostasis, inflammation, and fatty acid metabolism.[1][2] In the context of atherosclerosis research, this compound has been demonstrated to have significant anti-atherogenic properties in LDLR-/- mice by promoting cholesterol efflux and reducing inflammation in the arterial wall.[1][2][3] These notes offer detailed dosage information, administration protocols, and expected outcomes based on peer-reviewed studies.
This compound Dosage and Administration
The administration of this compound to LDLR-/- mice has been explored through various routes and dosage regimens. The selection of a specific protocol will depend on the experimental goals, duration, and desired drug exposure.
Table 1: Summary of this compound Dosage and Administration in LDLR-/- Mice
| Dosage | Administration Route | Diet | Duration | Key Outcomes | Reference |
| 1 mg/kg/day (1 mpk) | Mixed with diet | High-fat diet | 12 weeks | Slight, non-significant decrease in atherosclerotic lesion area (25% in males). | [1] |
| 10 mg/kg/day (10 mpk) | Mixed with diet | High-fat diet | 12 weeks | Significant reduction in atherosclerotic lesion area (50-53% in males, 34-35% in females). Significant decrease in total and unesterified cholesterol. | [1][4] |
| 10 mg/kg | Intravenous (NP) | Western Diet | 2 weeks (6 injections) | 50% reduction in CD68-positive (macrophage) area in plaques. | [5] |
| 40 mg/kg/day | Oral gavage | Not Specified | 12 days | Inhibition of tumor growth and increased apoptosis in a glioblastoma model using U87/EGFRvIII cells implanted in mice. | [6] |
Experimental Protocols
Preparation of this compound-Medicated Diet
This protocol is adapted from studies investigating the long-term effects of this compound on atherosclerosis development.
Materials:
-
This compound hydrochloride
-
High-fat diet (e.g., containing 21% fat and 0.15% cholesterol)
-
Vehicle control (if necessary)
-
Food mixer
Procedure:
-
Calculate the total amount of this compound required based on the number of mice, dosage (e.g., 10 mg/kg/day), and treatment duration. Assume an average daily food consumption of 3-4 grams per mouse.
-
Dissolve the calculated amount of this compound in a small amount of a suitable solvent (vehicle).
-
Thoroughly mix the this compound solution with a small portion of the powdered high-fat diet.
-
Gradually add the remainder of the diet to the mixture and continue mixing until a homogenous distribution is achieved.
-
Allow the solvent to evaporate completely in a fume hood.
-
Store the medicated diet in airtight containers at 4°C, protected from light.
-
Provide the medicated or vehicle-control diet to the mice ad libitum for the duration of the study (e.g., 12 weeks).
Quantification of Atherosclerotic Lesions
Materials:
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde in PBS
-
Sudan IV or Oil Red O stain
-
OCT compound
-
Microscope with a digital camera
-
Image analysis software (e.g., ImagePro)
Procedure:
En Face Aortic Staining:
-
At the end of the treatment period, euthanize the mice and perfuse the vascular system with PBS followed by 4% paraformaldehyde.
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
Remove the adventitial fat and connective tissue.
-
Open the aorta longitudinally and pin it flat on a black wax surface.
-
Stain the aorta with Sudan IV or Oil Red O solution to visualize lipid-rich lesions.
-
Capture high-resolution images of the entire aortic surface.
-
Use image analysis software to quantify the lesion area as a percentage of the total aortic surface area.
Aortic Root Sectioning and Staining:
-
Following perfusion, embed the upper portion of the heart and proximal aorta in OCT compound and freeze at -70°C.
-
Cut serial cryosections (e.g., 10 µm thick) from the aortic root.
-
Stain the sections with Oil Red O and counterstain with hematoxylin.
-
Capture images of the aortic valve sinus area.
-
Quantify the lesion area in the aortic root sections using image analysis software.
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
Materials:
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., ABCA1, ABCG1, SREBP-1c) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Harvest tissues of interest (e.g., liver, small intestine, aorta, or peritoneal macrophages) and immediately snap-freeze in liquid nitrogen or place in an RNA stabilization solution.
-
Isolate total RNA from the tissues using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform RT-qPCR using a qPCR master mix, cDNA template, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene.
Signaling Pathways and Experimental Workflow
LXR Signaling Pathway in Macrophages
Activation of LXR by this compound in macrophages leads to the upregulation of genes involved in reverse cholesterol transport, thereby reducing lipid accumulation within foam cells in atherosclerotic plaques.
Caption: LXR signaling pathway activated by this compound in macrophages.
Experimental Workflow for Studying this compound in LDLR-/- Mice
This diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of atherosclerosis.
Caption: Experimental workflow for this compound studies in LDLR-/- mice.
Expected Results and Troubleshooting
-
Atherosclerosis Reduction: Treatment with an effective dose of this compound (e.g., 10 mg/kg/day) is expected to significantly reduce the size of atherosclerotic lesions in both the aorta and aortic root of LDLR-/- mice fed a high-fat diet.[1]
-
Gene Expression: this compound administration should lead to the upregulation of LXR target genes involved in cholesterol transport, such as ABCA1 and ABCG1, in tissues like the aorta, liver, and macrophages.[1][5]
-
Lipid Profile: Long-term treatment with this compound may lead to a decrease in total plasma cholesterol.[1] However, LXR activation can also induce the expression of SREBP-1c, potentially leading to hypertriglyceridemia, although this effect can be transient.[1][5]
-
Troubleshooting:
-
No effect on atherosclerosis: Verify the dose and stability of this compound in the diet. Ensure the high-fat diet is sufficient to induce robust lesions in the control group.
-
High variability in lesion size: Increase the number of animals per group to achieve statistical power. Ensure consistent genetic background and age of the mice.
-
Unexpected changes in lipid profile: Monitor plasma triglyceride levels. If hypertriglyceridemia is a concern, consider alternative LXR agonists or delivery methods, such as nanoparticle encapsulation, which may mitigate hepatic side effects.[5]
-
References
- 1. pnas.org [pnas.org]
- 2. Synthetic LXR ligand inhibits the development of atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Nanoparticles Containing a Liver X Receptor Agonist Inhibit Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An LXR agonist promotes GBM cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Use of GW3965 Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction GW3965 is a potent and selective non-steroidal agonist for the Liver X Receptor (LXR), with a higher affinity for LXRβ over LXRα.[1][2][3] LXRs are nuclear receptors that function as ligand-activated transcription factors, playing a critical role in the regulation of cholesterol, fatty acid, and glucose homeostasis.[4] Upon activation by agonists like this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) on the DNA. This binding initiates the transcription of target genes, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which are crucial for cholesterol efflux.[5][6] Due to its role in lipid metabolism and its anti-inflammatory properties, this compound is a valuable tool for research in areas such as atherosclerosis, oncology, and neuroinflammation.[5][6][7]
This application note provides a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments, ensuring reproducibility and optimal performance.
Physicochemical and Solubility Data
Proper preparation of this compound solutions begins with an understanding of its physical and chemical properties. This data is essential for accurate concentration calculations and for selecting the appropriate solvent.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₃H₃₁ClF₃NO₃·HCl | [1][4][5] |
| Molecular Weight | 618.51 g/mol | [4][5] |
| CAS Number | 405911-17-3 | [1][4][5] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥98% (HPLC) |[4][5] |
Table 2: Solubility of this compound Hydrochloride in Common Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
|---|---|---|---|
| DMSO | 100 mM | 61.85 mg/mL | [5] |
| 115.12 mM | 71.2 mg/mL | [8] | |
| Ethanol | 20 mM | 12.37 mg/mL | [5] |
| 20.05 mM | 12.4 mg/mL | [8] |
| Dimethyl Formamide (DMF) | ~32.3 mM | ~20 mg/mL |[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution. It is critical to use high-purity, anhydrous DMSO, as moisture can reduce the solubility of this compound.[1]
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Calculation: Determine the mass of this compound powder required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Volume (L) × Concentration (mol/L) × Molecular Weight ( g/mol )
-
Mass (mg) = 0.001 L × 0.01 mol/L × 618.51 g/mol = 6.185 mg
-
-
Weighing: Carefully weigh 6.185 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution if necessary.[8] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.[1][9]
-
Storage: Store the aliquots as recommended in Table 3.
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing a 10 mM this compound stock solution.
Table 3: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Stability Period | Reference |
|---|---|---|---|
| Powder | -20°C | ≥ 3 years | [1][2][4][8] |
| In DMSO | -80°C | 6 months - 1 year | [1][8][9] |
| In DMSO | -20°C | 1 month | [1][9] |
Note: Aqueous solutions are not recommended for storage beyond one day.[4]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the serial dilution of the primary stock solution into cell culture medium to achieve the desired final concentration for treating cells. A typical final concentration for this compound in cell culture experiments ranges from 1 µM to 10 µM.[1][10]
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
-
A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments to account for any effects of the solvent.
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare an intermediate dilution. For example, to make a 1 mM intermediate stock:
-
Add 10 µL of the 10 mM stock to 90 µL of sterile cell culture medium or PBS. Mix well.
-
-
Final Dilution: Add the intermediate stock to the final volume of cell culture medium to achieve the desired working concentration. Refer to Table 4 for examples.
Table 4: Example Dilution Series from a 10 mM Stock Solution
| Desired Final Concentration | Volume of 10 mM Stock | Final Volume of Medium | Final DMSO Concentration* |
|---|---|---|---|
| 1 µM | 1 µL | 10 mL | 0.01% |
| 2 µM | 2 µL | 10 mL | 0.02% |
| 5 µM | 5 µL | 10 mL | 0.05% |
| 10 µM | 10 µL | 10 mL | 0.1% |
*Assumes direct dilution into the final volume of medium.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an identical volume of culture medium. For a 10 µM this compound treatment, the vehicle control would contain 10 µL of DMSO in 10 mL of medium (0.1% DMSO).
-
Application: Gently mix the medium containing this compound or the vehicle control before adding it to the cells.
Mechanism of Action: LXR Signaling Pathway
This compound exerts its biological effects by activating the Liver X Receptors. The diagram below illustrates the canonical signaling pathway.
Caption: LXR signaling pathway activated by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. GW 3965 hydrochloride | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 6. pnas.org [pnas.org]
- 7. Akt/mTOR and AMPK signaling pathways are responsible for liver X receptor agonist this compound-enhanced gefitinib sensitivity in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride | Liver X Receptor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of GW3965 in Traumatic Brain Injury Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GW3965, a synthetic Liver X Receptor (LXR) agonist, in the context of traumatic brain injury (TBI) research. The provided protocols are based on established methodologies to facilitate the investigation of this compound's therapeutic potential in preclinical TBI models.
Introduction
Traumatic brain injury (TBI) is a significant cause of mortality and long-term disability, and it is a known risk factor for the development of neurodegenerative diseases such as Alzheimer's disease[1]. A key pathological feature of TBI is the accumulation of amyloid-beta (Aβ) peptides and diffuse axonal injury[1]. This compound is a potent and selective LXR agonist that has demonstrated neuroprotective effects in various models of neurological disease. LXRs are nuclear receptors that play a crucial role in regulating cholesterol homeostasis and inflammation[1]. Activation of LXRs by agonists like this compound can induce the expression of genes involved in lipid transport, such as ATP-binding cassette transporter A1 (ABCA1) and apolipoprotein E (ApoE), which are critical for the clearance of Aβ from the brain[1]. This document outlines the application of this compound in a murine model of mild repetitive TBI (mrTBI), summarizing its effects on key pathological markers and providing detailed protocols for its use.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound on mild repetitive traumatic brain injury (mrTBI) in wild-type (WT) and apolipoprotein E knockout (apoE-/-) mice.
Table 1: Effect of this compound on Soluble Amyloid-Beta (Aβ) Levels Post-mrTBI
| Genotype | Treatment | Time Post-mrTBI | Aβ40 (pg/mg brain tissue) | Aβ42 (pg/mg brain tissue) |
| WT | Vehicle | 2 days | ~1.4-fold increase vs. sham | ~1.5-fold increase vs. sham |
| WT | This compound (15 mg/kg/day) | 2 days | Suppressed increase | Suppressed increase |
| WT | Vehicle | 7 days | ~1.6-fold increase vs. sham | ~1.4-fold increase vs. sham |
| WT | This compound (15 mg/kg/day) | 7 days | Suppressed increase | Suppressed increase |
| apoE-/- | Vehicle | 2 days | ~1.5-fold increase vs. sham | ~1.4-fold increase vs. sham |
| apoE-/- | This compound (15 mg/kg/day) | 2 days | Suppressed increase | Suppressed increase |
| apoE-/- | Vehicle | 7 days | ~1.5-fold increase vs. sham | ~1.4-fold increase vs. sham |
| apoE-/- | This compound (15 mg/kg/day) | 7 days | Suppressed increase | Suppressed increase |
Data are presented as approximate fold changes relative to sham-injured animals based on graphical representations in the source literature. For precise values, refer to the original publication.
Table 2: Effect of this compound on Axonal Damage Post-mrTBI
| Genotype | Treatment | Time Post-mrTBI | Axonal Damage (Silver Staining) |
| WT | Vehicle | 2 days | Mild but significant increase |
| WT | This compound (15 mg/kg/day) | 2 days | Suppressed |
| apoE-/- | Vehicle | 2-14 days | Severe and sustained |
| apoE-/- | This compound (15 mg/kg/day) | 2-14 days | Unresponsive |
Table 3: Effect of this compound on Cognitive Function (Novel Object Recognition) Post-mrTBI
| Genotype | Treatment | Outcome |
| WT | This compound (15 mg/kg/day) | Restored impaired novel object recognition memory |
| apoE-/- | This compound (15 mg/kg/day) | No improvement in novel object recognition memory |
Signaling Pathway
The therapeutic effects of this compound in TBI are primarily mediated through the activation of the Liver X Receptor (LXR) signaling pathway. The diagram below illustrates the proposed mechanism of action.
Caption: LXR activation by this compound in TBI.
Experimental Protocols
1. Mild Repetitive Traumatic Brain Injury (mrTBI) Mouse Model
This protocol describes a weight-drop method to induce mrTBI in mice.
-
Animals: Adult male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance) in oxygen. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Procedure:
-
Place the anesthetized mouse in a prone position on a foam bed.
-
Position the head so that the impact site (typically over the right parietal cortex, midway between the bregma and lambda sutures) is directly under the impactor.
-
A free-falling weight (e.g., 50 g) is dropped from a specific height (e.g., 80 cm) through a guide tube onto a blunt impactor tip resting on the skull.
-
Deliver a second injury 24 hours after the first in the same manner.
-
Sham-injured animals receive anesthesia but no impact.
-
-
Post-operative Care:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Provide a heated pad to maintain body temperature.
-
Administer analgesics as required.
-
House animals individually after surgery to prevent injury.
-
Caption: Workflow for the mrTBI procedure.
2. This compound Administration
-
Preparation: Dissolve this compound in a vehicle solution, such as 0.5% (w/v) carboxymethylcellulose in sterile saline.
-
Dosage: A commonly used dose is 15 mg/kg body weight.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily, starting 24 hours after the first TBI and continuing for the duration of the experiment.
3. Novel Object Recognition (NOR) Test
This test assesses recognition memory in mice.
-
Apparatus: A square open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of non-porous material.
-
Objects: Two sets of three identical objects that are different in shape, color, and texture. The objects should be heavy enough that the mice cannot displace them.
-
Procedure:
-
Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes.
-
Training/Familiarization (Day 2): Place two identical objects (A and A) in the arena. Allow the mouse to explore the objects for 5-10 minutes.
-
Testing (Day 3): Replace one of the familiar objects with a novel object (A and B). Allow the mouse to explore the objects for 5 minutes.
-
-
Data Analysis: Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it. Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A positive DI indicates a preference for the novel object and intact recognition memory.
Caption: Workflow for the Novel Object Recognition test.
4. Immunohistochemistry (IHC) for ABCA1 and ApoE
This protocol provides a general guideline for IHC staining of mouse brain sections.
-
Tissue Preparation:
-
Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection.
-
Section the brain into 30-40 µm thick coronal sections using a cryostat.
-
-
Staining Procedure:
-
Blocking: Incubate free-floating sections in a blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with primary antibodies against ABCA1 (e.g., rabbit anti-ABCA1) and/or ApoE (e.g., goat anti-ApoE) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate sections with the appropriate fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, donkey anti-goat Alexa Fluor 594) diluted in blocking buffer for 2 hours at room temperature in the dark.
-
Washing: Wash sections three times in PBS for 10 minutes each in the dark.
-
Mounting: Mount sections onto glass slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging: Visualize sections using a fluorescence or confocal microscope.
5. Western Blotting for ABCA1 and ApoE
-
Protein Extraction: Homogenize brain tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate with primary antibodies for ABCA1 and ApoE overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, for normalization.
References
Application of GW3965 in Atherosclerosis Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW3965 is a potent and selective synthetic agonist for the Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1][2][3][4] In the context of atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque in the arteries, this compound has emerged as a valuable research tool. Its ability to modulate key cellular processes involved in atherogenesis makes it a subject of intense investigation for potential therapeutic applications.
These application notes provide a comprehensive overview of the use of this compound in atherosclerosis research, including its mechanism of action, effects on cellular and animal models, and detailed protocols for key experiments.
Mechanism of Action
This compound exerts its anti-atherosclerotic effects primarily through the activation of LXRs. Upon binding to LXR, this compound forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.
The key mechanisms by which this compound mitigates atherosclerosis include:
-
Promotion of Reverse Cholesterol Transport (RCT): this compound stimulates the expression of genes involved in cholesterol efflux from macrophages, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1).[5][6] This process facilitates the removal of excess cholesterol from foam cells within atherosclerotic plaques, transporting it back to the liver for excretion.[3][5]
-
Inhibition of Foam Cell Formation: By enhancing cholesterol efflux, this compound prevents the accumulation of lipids within macrophages, a critical step in the formation of foam cells, which are a major component of atherosclerotic plaques.[7]
-
Anti-inflammatory Effects: LXRs have been shown to suppress inflammatory signaling pathways. This compound can inhibit the expression of pro-inflammatory genes in macrophages, thereby reducing the inflammatory environment within the plaque.[2]
Data Presentation: Efficacy of this compound in Preclinical Models
The following tables summarize the quantitative data from various studies investigating the effects of this compound in mouse models of atherosclerosis.
Table 1: Effect of this compound on Atherosclerotic Lesion Area
| Mouse Model | Treatment Dose and Duration | Reduction in Lesion Area (%) | Reference |
| LDLR-/- (male) | 10 mg/kg/day for 12 weeks | 53 | [5][8] |
| LDLR-/- (female) | 10 mg/kg/day for 12 weeks | 34 | [8] |
| ApoE-/- (male) | 10 mg/kg/day for 12 weeks | 47 | [5][8] |
| Ldlr-/- | 10 mg/kg, 3 times/week for 2 weeks | 30 (macrophage content) | [6] |
Table 2: Effect of this compound on Plasma Lipid Profile in LDLR-/- Mice (12 weeks treatment)
| Parameter | Control | This compound (10 mg/kg/day) | % Change | P-value | Reference |
| Total Cholesterol (mg/dL) | 550 ± 30 | 440 ± 25 | ↓ 20 | < 0.01 | [5] |
| HDL Cholesterol (mg/dL) | 80 ± 5 | 85 ± 6 | ↑ 6.25 | NS | [5] |
| Triglycerides (mg/dL) | 100 ± 10 | 110 ± 12 | ↑ 10 | NS | [5] |
| Data are presented as mean ± SEM. NS = Not Significant. |
Table 3: Effect of this compound on Plasma Lipid Profile in ApoE-/- Mice (12 weeks treatment)
| Parameter | Control | This compound (10 mg/kg/day) | % Change | P-value | Reference |
| Total Cholesterol (mg/dL) | 450 ± 25 | 440 ± 30 | ↓ 2.2 | NS | [5] |
| HDL Cholesterol (mg/dL) | 50 ± 4 | 52 ± 5 | ↑ 4 | NS | [5] |
| Triglycerides (mg/dL) | 150 ± 15 | 250 ± 20 | ↑ 66.7 | < 0.005 | [5] |
| Data are presented as mean ± SEM. NS = Not Significant. |
Experimental Protocols
In Vitro Cholesterol Efflux Assay
This protocol details the measurement of cholesterol efflux from macrophages to an acceptor, such as high-density lipoprotein (HDL) or apolipoprotein A-I (ApoA-I), following treatment with this compound.
Materials:
-
Macrophage cell line (e.g., J774A.1, RAW264.7, or bone marrow-derived macrophages)
-
[³H]-cholesterol
-
This compound
-
ox-LDL (oxidized low-density lipoprotein)
-
HDL or ApoA-I
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Plate macrophages in a 24-well plate and allow them to adhere overnight.
-
Cholesterol Loading: Label the cells with [³H]-cholesterol (e.g., 1 µCi/mL) in the presence of ox-LDL (e.g., 50 µg/mL) for 24-48 hours to induce foam cell formation.
-
Equilibration: Wash the cells with PBS and then incubate in serum-free medium containing this compound (e.g., 1 µM) or vehicle (DMSO) for 18-24 hours. This step allows for the upregulation of cholesterol efflux transporters.
-
Efflux: Replace the medium with serum-free medium containing HDL (e.g., 50 µg/mL) or ApoA-I (e.g., 10 µg/mL) as the cholesterol acceptor. Incubate for 4-6 hours.
-
Quantification:
-
Collect the supernatant (containing the effluxed [³H]-cholesterol).
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
-
Calculation: Percent cholesterol efflux is calculated as: (dpm in medium / (dpm in medium + dpm in cells)) x 100.
In Vitro Foam Cell Formation Assay
This protocol describes the induction and assessment of foam cell formation in macrophages and the inhibitory effect of this compound.
Materials:
-
Macrophage cell line
-
ox-LDL
-
This compound
-
Oil Red O staining solution
-
Hematoxylin
-
Microscope
Procedure:
-
Cell Culture: Culture macrophages on glass coverslips in a 24-well plate.
-
Induction of Foam Cells: Treat the cells with ox-LDL (e.g., 50 µg/mL) in the presence or absence of this compound (e.g., 1 µM) for 24-48 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.
-
Staining:
-
Rinse the cells with distilled water.
-
Stain with Oil Red O solution for 15-30 minutes to visualize neutral lipids (lipid droplets).
-
Wash with 60% isopropanol (B130326) and then with distilled water.
-
Counterstain the nuclei with hematoxylin.
-
-
Visualization: Mount the coverslips on microscope slides and observe under a light microscope. Foam cells will appear with red-stained lipid droplets in the cytoplasm.
-
Quantification (Optional): The amount of Oil Red O staining can be quantified by extracting the dye with isopropanol and measuring the absorbance at a specific wavelength (e.g., 510 nm).
In Vivo Atherosclerosis Study in Mice
This protocol outlines a general procedure for evaluating the anti-atherosclerotic efficacy of this compound in a mouse model.
Animal Model:
-
Atherosclerosis-prone mouse models such as LDL receptor-deficient (LDLR-/-) or Apolipoprotein E-deficient (ApoE-/-) mice are commonly used.
Procedure:
-
Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the start of the experiment.
-
Diet: Feed the mice a high-fat/high-cholesterol "Western" diet to induce atherosclerosis.
-
Treatment:
-
Monitoring: Monitor the body weight and general health of the animals throughout the study.
-
Sample Collection: At the end of the study, euthanize the mice and collect blood and tissues for analysis.
-
Blood: Collect blood for plasma lipid analysis (total cholesterol, HDL, triglycerides).
-
Aorta: Perfuse the heart with saline and then dissect the entire aorta.
-
-
Atherosclerotic Lesion Analysis:
-
En face analysis: Open the aorta longitudinally, stain with Oil Red O, and quantify the total lesion area as a percentage of the total aortic surface area.
-
Aortic root analysis: Embed the aortic root in OCT, prepare cryosections, and stain with Oil Red O. Quantify the lesion area in the aortic root sections.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver x receptor signaling pathways and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Nanoparticles Containing a Liver X Receptor Agonist Inhibit Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Antiatherosclerotic Drugs on the basis of Natural Products Using Cell Model Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW3965 Treatment of Primary Hippocampal Neurons
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of GW3965, a synthetic Liver X Receptor (LXR) agonist, in primary hippocampal neuron cultures. The protocols outlined below are based on established methodologies and published research findings.
Introduction
This compound is a potent and selective agonist for both LXRα and LXRβ, nuclear receptors that play a crucial role in regulating cholesterol homeostasis, inflammation, and lipid metabolism.[1] In the central nervous system (CNS), LXRs are expressed in various cell types, including neurons and glia.[2] Activation of LXRs by agonists like this compound has been shown to exert neuroprotective effects in various models of neurological disorders.[3] In primary hippocampal neurons, this compound treatment has been demonstrated to modulate synaptic function, reduce neuroinflammation, and influence the expression of key genes involved in cholesterol transport.[3][4]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on primary hippocampal neurons and related models.
Table 1: Effect of this compound on Neuronal Viability
| Concentration | Treatment Duration | Assay | Endpoint | Result | Reference |
| 0.1 nM - 4 µM | 18 hours | LDH Release | Cytotoxicity | No significant increase in LDH release observed. | [5] |
Table 2: Effect of this compound on LXR Target Gene and Synaptic Protein Expression in the Hippocampus
| Treatment Group | Protein | Change in Expression | Brain Region | Model | Reference |
| This compound-treated WT Mice | ABCA1 | ~3-fold increase | Hippocampus | Wild-type mice | [6] |
| This compound-treated 3xTg-AD Mice | ABCA1 | ~3-fold increase | Hippocampus | 3xTg-AD mice | [6] |
| This compound-treated WT Mice | ApoE | ~1.5-fold increase | Cortex | Wild-type mice | [6] |
| This compound-treated 3xTg-AD Mice | ApoE | ~1.4-fold increase | Hippocampus | 3xTg-AD mice | [7] |
| This compound-treated 3xTg-AD Mice | Synapsin-1 | Significant increase | Hippocampus | 3xTg-AD mice | [8] |
| This compound-treated 3xTg-AD Mice | PSD95 | No significant change | Hippocampus | 3xTg-AD mice | [8] |
| oAβ(1-42) + this compound | Vglut1 | Prevention of oAβ-induced decrease | Primary Hippocampal Neurons | oAβ(1-42) exposure | [9] |
| oAβ(1-42) + this compound | Shank2 | Prevention of oAβ-induced increase | Primary Hippocampal Neurons | oAβ(1-42) exposure | [9] |
| oAβ(1-42) + this compound | Active Caspase-3 | Prevention of oAβ-induced increase | Primary Hippocampal Neurons | oAβ(1-42) exposure | [10] |
Experimental Protocols
Primary Hippocampal Neuron Culture
This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.
Materials:
-
E18 pregnant rat or mouse
-
Hank's Balanced Salt Solution (HBSS), ice-cold
-
0.25% Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Dissection tools (sterile)
-
15 mL and 50 mL conical tubes
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the uterine horns and remove the embryos.
-
Isolate the brains from the embryos and place them in ice-cold HBSS.
-
Under a dissecting microscope, carefully dissect the hippocampi from the brains.
-
Transfer the hippocampi to a 15 mL conical tube containing HBSS.
-
Aspirate the HBSS and add 0.25% Trypsin-EDTA. Incubate at 37°C for 15 minutes.
-
Inactivate the trypsin by adding an equal volume of media containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until the tissue is fully dissociated.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto poly-D-lysine or poly-L-ornithine coated surfaces.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Perform a half-media change every 3-4 days.
This compound Treatment of Primary Hippocampal Neurons
Materials:
-
Primary hippocampal neuron cultures (e.g., DIV 7-10)
-
This compound (stock solution in DMSO)
-
Neurobasal medium
Procedure:
-
Prepare working solutions of this compound in pre-warmed Neurobasal medium at the desired final concentrations (e.g., 0.1 nM to 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Remove half of the culture medium from each well.
-
Add the prepared this compound or vehicle control solutions to the respective wells.
-
Incubate the neurons for the desired duration (e.g., 18, 24, or 48 hours) at 37°C and 5% CO2.
-
After the incubation period, proceed with the desired downstream analysis (e.g., viability assay, protein extraction, or immunocytochemistry).
Western Blot Analysis
This protocol outlines the procedure for analyzing protein expression in this compound-treated primary hippocampal neurons.[11]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ABCA1, anti-ApoE, anti-Synapsin-1, anti-PSD95, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Wash the treated neurons with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Immunocytochemistry
This protocol allows for the visualization of protein expression and localization within this compound-treated primary hippocampal neurons.[12][13]
Materials:
-
Treated neurons on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the treated neurons with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the staining using a fluorescence microscope.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. LXR regulation of brain cholesterol: from development to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liver X Receptor Agonist this compound Regulates Synaptic Function upon Amyloid Beta Exposure in Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Western Blotting for Neuronal Proteins [protocols.io]
- 12. Immunocytochemistry with Primary Cultured Hippocampal Neurons [protocols.io]
- 13. Immunocytochemistry | Thermo Fisher Scientific - NL [thermofisher.com]
Application Notes and Protocols for In Vitro Studies of GW3965 on Cancer Cell Viability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro effects of GW3965, a synthetic Liver X Receptor (LXR) agonist, on the viability of various cancer cell lines. The included protocols offer detailed methodologies for key experiments to assess the impact of this compound on cancer cells.
Introduction
This compound is a potent and selective agonist of Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in regulating cholesterol metabolism, inflammation, and immunity.[1] Emerging evidence suggests that LXR agonists, such as this compound, possess anti-proliferative and pro-apoptotic properties in a range of cancer types, making them promising candidates for cancer therapy.[2][3] These notes summarize the quantitative effects of this compound on cancer cell viability and provide detailed protocols for the evaluation of its in vitro efficacy.
Data Presentation: Quantitative Effects of this compound on Cancer Cell Viability
The following tables summarize the half-maximal inhibitory concentration (IC50) values and apoptotic effects of this compound in various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration | Assay |
| Non-Small Cell Lung Cancer (Gefitinib-resistant) | PC9 | ~20 (in combination with 5 µM this compound) | 48 hours | MTT |
| Glioblastoma | U87/EGFRvIII | Dose-dependent decrease in viability | Not Specified | Not Specified |
| Breast Cancer | MCF-7, T-47D, SK-BR-3, MDA-MB-231 | Not Specified | Not Specified | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, assay type, and treatment duration.[4][5][6]
Table 2: Apoptotic Effects of this compound on Cancer Cells
| Cancer Type | Cell Line | This compound Concentration (µM) | Apoptosis Induction | Key Molecular Changes |
| Non-Small Cell Lung Cancer (Gefitinib-resistant) | HCC827/GR-8-2 | 5 (in combination with 5 µM Gefitinib) | Increased apoptosis and cell cycle arrest | Downregulation of NF-κB, p-AKT; Increased Caspase 3 and Caspase 9 |
| Glioblastoma | U87/EGFRvIII | Not Specified | Increased apoptosis | Degradation of LDLR, Increased ABCA1 expression |
| Breast Cancer | MCF-7 | Not Specified | Induction of apoptosis | Downregulation of Bcl-2 and NF-κB |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects through the modulation of key signaling pathways, primarily the LXR and NF-κB pathways.
LXR Signaling Pathway in Glioblastoma
In glioblastoma cells, particularly those with EGFRvIII mutations, this compound activates LXR, leading to a cascade of events that disrupt cholesterol homeostasis and promote cell death.[7][8] Activation of LXR by this compound upregulates the expression of the ABCA1 transporter, which promotes cholesterol efflux.[7] Concurrently, it induces the expression of IDOL (Inducible Degrader of the Low-Density Lipoprotein Receptor), which leads to the degradation of the LDL receptor (LDLR), thereby reducing cholesterol uptake.[7] This dual action depletes intracellular cholesterol, a critical component for the rapidly proliferating cancer cells, ultimately leading to apoptosis.[9]
Caption: LXR signaling pathway activated by this compound in glioblastoma cells.
NF-κB Signaling Pathway in Non-Small Cell Lung Cancer
In gefitinib-resistant non-small cell lung cancer (NSCLC) cells, this compound has been shown to re-sensitize the cells to gefitinib (B1684475) by inhibiting the NF-κB signaling pathway.[10] The activation of LXR by this compound leads to the downregulation of NF-κB (p65) expression and its transcriptional activity.[10] This inhibition of NF-κB, a key regulator of cell survival and anti-apoptotic genes, results in the suppression of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax, Caspase-9, and Caspase-3, ultimately leading to apoptosis.[10]
Caption: Inhibition of NF-κB signaling by this compound in NSCLC cells.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the effect of this compound on cancer cell viability.
Experimental Workflow
References
- 1. Liver X receptors as potential targets for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. An LXR agonist promotes GBM cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An LXR agonist promotes glioblastoma cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liver X receptors agonist this compound re-sensitizes gefitinib-resistant human non-small cell lung cancer cell to gefitinib treatment by inhibiting NF-κB in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Reverse Cholesterol Transport with GW3965
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reverse cholesterol transport (RCT) is a critical physiological pathway that removes excess cholesterol from peripheral tissues, such as macrophages in arterial walls, and transports it to the liver for excretion in bile and feces.[1] This process is a key defense mechanism against the development of atherosclerosis. A central regulatory hub in this pathway involves the Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that function as cholesterol sensors.[2][3] When activated by oxysterols (oxidized cholesterol derivatives), LXRs stimulate the transcription of a suite of genes that facilitate cholesterol efflux and transport.[2][4]
GW3965 is a potent, synthetic LXR agonist that activates both LXRα and LXRβ isoforms.[5] By mimicking the action of endogenous oxysterols, this compound provides a powerful pharmacological tool to investigate the RCT pathway.[6] Its administration leads to the robust induction of key LXR target genes, including ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, and apolipoprotein E (ApoE).[6][7] These proteins are crucial for the initial step of RCT: the efflux of cholesterol from cells like macrophages to extracellular acceptors such as High-Density Lipoprotein (HDL).[8] Consequently, this compound is widely used in both in vitro and in vivo models to study the mechanisms of RCT and to evaluate potential therapeutic strategies for cardiovascular disease.[6][9]
Signaling Pathway of this compound in Reverse Cholesterol Transport
This compound initiates a transcriptional cascade that enhances the cellular machinery for cholesterol removal. The pathway begins with this compound binding to and activating LXR. The activated LXR forms a heterodimer with the Retinoid X Receptor (RXR). This LXR/RXR complex then binds to specific DNA sequences known as LXR Response Elements (LXREs) located in the promoter regions of target genes.[10] This binding event recruits coactivator proteins, leading to increased transcription of genes such as ABCA1, ABCG1, and APOE, which directly promote the efflux of cellular cholesterol.[2]
Application 1: In Vitro Cholesterol Efflux Assay
This assay quantifies the rate of cholesterol movement from cultured cells (typically macrophages) to an extracellular acceptor. It is a fundamental technique to assess the first step of RCT and to determine the efficacy of compounds like this compound in promoting this process.
Experimental Protocol: In Vitro Cholesterol Efflux
1. Cell Culture and Labeling:
-
Cell Line: Mouse macrophage-like cells (e.g., J774, RAW264.7) or human monocytic cells differentiated into macrophages (e.g., THP-1).[11]
-
Plating: Seed cells in 24- or 48-well plates and grow to 80-90% confluency. For THP-1 cells, differentiate with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.[12][13]
-
Labeling: Label the intracellular cholesterol pool by incubating cells for 24-48 hours with medium containing [³H]-cholesterol (e.g., 1 µCi/mL).[12] To create foam cells, co-incubate with acetylated Low-Density Lipoprotein (acLDL, e.g., 50 µg/mL).[13]
2. Equilibration and LXR Activation:
-
Wash cells gently three times with phosphate-buffered saline (PBS).
-
Incubate cells for 18-24 hours in serum-free medium (e.g., RPMI 1640).[12]
-
During this step, treat the cells with this compound (e.g., 0.1 - 10 µM in DMSO) or vehicle control (DMSO). A typical effective concentration is 1 µM.[13][14]
3. Cholesterol Efflux:
-
Wash cells with PBS.
-
Add serum-free medium containing a cholesterol acceptor. Common acceptors include:
4. Quantification:
-
Collect the medium (containing effluxed [³H]-cholesterol).
-
Lyse the cells in the wells using a suitable lysis buffer (e.g., 0.1 M NaOH or 0.5% Triton X-100).
-
Measure the radioactivity (counts per minute, CPM) in both the medium and the cell lysate using a liquid scintillation counter.
-
Calculation: Percent efflux = [CPM in medium / (CPM in medium + CPM in cell lysate)] x 100.
Expected Data with this compound Treatment
Treatment with this compound is expected to increase the expression of ABCA1 and ABCG1, leading to a dose-dependent increase in cholesterol efflux.
| Parameter | Vehicle Control | This compound (1 µM) | Expected Fold Change | Reference(s) |
| ABCA1 mRNA Expression | 1.0x | ~5.0x | 5-fold | [15] |
| ABCG1 mRNA Expression | 1.0x | Variable, often >2x | >2-fold | [6][14] |
| Cholesterol Efflux to ApoA-I | Baseline % | Increased % | 1.5 to 2.5-fold | [13][14] |
| Cholesterol Efflux to HDL | Baseline % | Increased % | 1.5 to 2.0-fold | [13] |
Application 2: In Vivo Macrophage-to-Feces Reverse Cholesterol Transport Assay
This assay is the gold standard for measuring the entire RCT pathway in vivo. It tracks the movement of cholesterol from macrophages, through the plasma and liver, and ultimately to the feces for excretion.[1][16]
Experimental Protocol: In Vivo Macrophage-to-Feces RCT
1. Preparation of Labeled Macrophages:
-
Culture J774 macrophages (or primary peritoneal macrophages) and label them with [³H]-cholesterol and load with acLDL as described in the in vitro protocol.[8]
-
After labeling, gently scrape and wash the cells, then resuspend them in sterile, ice-cold PBS at a concentration of approximately 2-5 x 10⁶ cells per 0.5 mL.[17]
2. Animal Treatment and Injection:
-
Animal Model: C57BL/6 mice are commonly used.[9]
-
Acclimation & Treatment: Acclimate mice and house them in metabolic cages for feces collection. Treat mice daily for 3-5 days via oral gavage with either vehicle (e.g., 0.5% methylcellulose) or this compound (e.g., 10-30 mg/kg).[6][9]
-
Injection: On day 3 of treatment, inject the [³H]-cholesterol-labeled macrophages (0.5 mL) into the peritoneal cavity of each mouse.[8][17]
3. Sample Collection:
-
Feces: Collect feces continuously over a 48-hour period post-injection.[8][9]
-
Blood/Plasma: At the 48-hour endpoint, collect blood via cardiac puncture. Separate plasma by centrifugation.[8]
-
Liver: Perfuse the liver with saline and collect the entire organ.[8]
4. Sample Processing and Quantification:
-
Plasma: Measure radioactivity in an aliquot of plasma by scintillation counting. Express as a percentage of the total injected dose.
-
Liver: Homogenize the liver and measure radioactivity in an aliquot of the homogenate.
-
Feces: Dry, weigh, and pulverize the collected feces. Extract total lipids and sterols. Measure radioactivity in the extract. Results are typically expressed as the percentage of the injected [³H]-cholesterol dose recovered in feces over 48 hours.[9]
Note on Tracers: While [³H]-cholesterol is traditional, stable isotope tracers (e.g., [¹³C]-cholesterol or [D₇]-cholesterol) coupled with mass spectrometry are increasingly used to avoid radioactivity.[18][19][20]
Experimental Workflow Diagram
Expected Data with this compound Treatment
Administration of this compound enhances the entire RCT pathway, resulting in significantly more macrophage-derived cholesterol being excreted.
| Parameter (% of Injected [³H]-Cholesterol) | Vehicle Control | This compound | Expected Fold Change | Reference(s) |
| [³H]-Tracer in Plasma (at 48h) | Baseline % | Increased % | ~1.5 to 2.0-fold | [9] |
| [³H]-Tracer in Feces (0-48h) | Baseline % | Increased % | ~1.9 to 2.6-fold | [9][21][22] |
| - Fecal Neutral Sterols | Baseline % | Increased % | ~2.5-fold | [9] |
| - Fecal Bile Acids | Baseline % | Modestly Increased % | ~1.4-fold | [9] |
Conclusion
This compound is an indispensable tool for elucidating the molecular and physiological mechanisms of reverse cholesterol transport. By potently activating the LXR signaling pathway, it allows researchers to probe the rate-limiting steps of cholesterol efflux from macrophages and its subsequent transport and excretion from the body. The protocols and expected outcomes detailed here provide a robust framework for utilizing this compound to advance our understanding of RCT and to aid in the development of novel therapeutics for atherosclerotic cardiovascular disease.
References
- 1. Measurement of Macrophage-Specific In Vivo Reverse Cholesterol Transport in Mice | Springer Nature Experiments [experiments.springernature.com]
- 2. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ATP-binding Cassette Transporter A1 Mediates the Beneficial Effects of the Liver X Receptor Agonist this compound on Object Recognition Memory and Amyloid Burden in Amyloid Precursor Protein/Presenilin 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. Quantification of In Vitro Macrophage Cholesterol Efflux and In Vivo Macrophage-Specific Reverse Cholesterol Transport | Musculoskeletal Key [musculoskeletalkey.com]
- 9. ahajournals.org [ahajournals.org]
- 10. JCI - Ligand activation of LXRβ reverses atherosclerosis and cellular cholesterol overload in mice lacking LXRα and apoE [jci.org]
- 11. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptional regulation of macrophage cholesterol efflux and atherogenesis by a long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. content-assets.jci.org [content-assets.jci.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Measurement of Reverse Cholesterol Transport Pathways in Humans: In Vivo Rates of Free Cholesterol Efflux, Esterification, and Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tissue-specific liver X receptor activation promotes macrophage reverse cholesterol transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
Application Notes and Protocols for GW3965 Administration in In Vivo Studies of Neurodegeneration
Audience: Researchers, scientists, and drug development professionals.
Introduction: GW3965 is a synthetic agonist for the Liver X Receptors (LXR), specifically activating both LXRα and LXRβ isoforms.[1] LXRs are nuclear receptors that play a crucial role in regulating cholesterol metabolism, inflammation, and lipid homeostasis.[2][3][4][5] In the context of neurodegeneration, particularly Alzheimer's disease (AD) and traumatic brain injury (TBI), LXR activation by agonists like this compound has demonstrated therapeutic potential.[2][3][4][5] The neuroprotective effects are largely attributed to the upregulation of target genes such as Apolipoprotein E (ApoE) and ATP-binding cassette transporter A1 (ABCA1), which are involved in amyloid-beta (Aβ) clearance and lipid transport.[2][3][6][7] Furthermore, LXR activation exerts anti-inflammatory effects by suppressing the expression of pro-inflammatory genes.[8]
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in rodent models of neurodegeneration.
Mechanism of Action
This compound crosses the blood-brain barrier and binds to LXRs, which then form a heterodimer with the Retinoid X Receptor (RXR). This complex binds to LXR response elements (LXREs) in the promoter regions of target genes, initiating their transcription.
Key downstream effects relevant to neurodegeneration include:
-
Enhanced Aβ Clearance: Upregulation of ABCA1 and ApoE promotes the lipidation of ApoE, which in turn facilitates the proteolytic degradation of Aβ.[9]
-
Anti-inflammatory Activity: LXR activation can suppress neuroinflammation by inhibiting the transcription of pro-inflammatory cytokines like TNFα and IL-1β through the repression of transcription factors such as NF-κB.[1][8]
-
Synaptic Protection: Studies have shown that this compound can prevent synaptic deficits induced by Aβ exposure and regulate synaptic function.[6][9] In some models, it has been shown to increase synaptic density.[1]
Signaling Pathway Diagram
Caption: LXR signaling pathway activated by this compound.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from various in vivo studies using this compound in models of neurodegeneration and brain injury.
Table 1: Effects of this compound on Amyloid-Beta (Aβ) Pathology
| Animal Model | Treatment Regimen | Aβ Species | % Change vs. Vehicle | Reference |
| Wild-Type Mice (mrTBI) | 15 mg/kg/day in chow | Soluble Aβ40 | Suppressed injury-induced increase | [2] |
| Wild-Type Mice (mrTBI) | 15 mg/kg/day in chow | Soluble Aβ42 | Suppressed injury-induced increase | [2] |
| ApoE-/- Mice (mrTBI) | 15 mg/kg/day in chow | Soluble Aβ40 | Suppressed injury-induced increase | [2] |
| ApoE-/- Mice (mrTBI) | 15 mg/kg/day in chow | Soluble Aβ42 | No significant suppression of increase | [2] |
| 3xTg-AD Mice (24-month-old) | 50 mg/kg/day for 6 days | Not Specified | No detectable reduction in amyloid load | [1][10] |
Table 2: Effects of this compound on Neuroinflammation
| Animal Model | Treatment Regimen | Inflammatory Marker | % Change vs. Vehicle | Reference |
| Hypertensive Rat | 10 mg/kg/day for 7 days | NF-κB (vascular) | Reduced | [1] |
| Hypertensive Rat | 10 mg/kg/day for 7 days | TNFα (vascular) | Reduced | [1] |
| Rat (MCAO stroke model) | 20 mg/kg single injection | IL-1β | Decreased | [8] |
| Rat (MCAO stroke model) | 20 mg/kg single injection | TNF-α | No significant change | [8] |
| 3xTg-AD Mice (24-month-old) | 50 mg/kg/day for 6 days | Astrogliosis | Reduced | [1] |
| 3xTg-AD Mice (24-month-old) | 50 mg/kg/day for 6 days | Microgliosis | Increased | [1] |
Table 3: Effects of this compound on Gene/Protein Expression and Cognitive Outcomes
| Animal Model | Treatment Regimen | Target | Outcome | Reference |
| Wild-Type Mice (mrTBI) | 15 mg/kg/day in chow | ABCA1 | Transient 1.6-fold increase at day 7 | [2] |
| Wild-Type Mice (mrTBI) | 15 mg/kg/day in chow | Novel Object Recognition | Restored impaired memory | [3][4][5] |
| ApoE-/- Mice (mrTBI) | 15 mg/kg/day in chow | Novel Object Recognition | No improvement in memory | [3][4][5] |
| Wild-Type Mice (mrTBI) | 15 mg/kg/day in chow | Axonal Damage | Suppressed | [3][4][5] |
| ApoE-/- Mice (mrTBI) | 15 mg/kg/day in chow | Axonal Damage | Unresponsive to treatment | [3][4][5] |
Experimental Protocols
Protocol 1: Administration of this compound via Diet
This protocol is adapted from studies investigating the effect of this compound in a mouse model of mild repetitive traumatic brain injury (mrTBI).[2][3][4][5]
1. Materials:
-
This compound hydrochloride (Sigma-Aldrich or equivalent)
-
Standard rodent chow
-
Vehicle control chow (without this compound)
-
Animal model (e.g., C57BL/6 wild-type mice)
2. This compound-Formulated Chow Preparation:
-
Calculate the required amount of this compound to achieve the target dose (e.g., 15 mg/kg/day). This calculation should be based on the average daily food consumption of the mice.
-
Thoroughly mix the calculated amount of this compound with the powdered standard chow to ensure uniform distribution.
-
The mixture can then be re-pelleted. Alternatively, a commercial service can be used for the preparation of custom-formulated chow.
-
Prepare vehicle control chow in the same manner without the addition of this compound.
3. Experimental Procedure:
-
Acclimatize animals to the housing conditions for at least one week before the start of the experiment.
-
Following the induction of neurodegeneration (e.g., mrTBI), randomly assign animals to either the this compound-treated group or the vehicle control group.
-
Provide the respective formulated chow and water ad libitum.
-
Monitor food intake and body weight regularly to ensure the desired dosage is being consumed and to check for any adverse effects.
-
Continue the treatment for the planned duration of the study (e.g., up to 14 days post-injury).[2]
-
At the end of the treatment period, proceed with behavioral testing, followed by tissue collection for biochemical or histological analysis.
Protocol 2: Intraperitoneal (IP) Injection of this compound
This protocol is based on studies in models of stroke and intracerebral hemorrhage.[8][11]
1. Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl) or other aqueous vehicle
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)
2. Preparation of this compound Solution:
-
For a 10 mg/kg dose in mice, a typical injection volume is 100 µL. Therefore, a 1 mg/mL solution is needed for a 25g mouse.
-
Dissolve this compound in a suitable vehicle. A common vehicle is 50% DMSO in sterile saline.[11]
-
Ensure the solution is clear and free of precipitates before injection. Gentle warming may be required for complete dissolution.
-
Prepare the vehicle control solution (e.g., 50% DMSO in sterile saline) in the same manner.
3. Experimental Procedure:
-
Acclimatize animals as described in Protocol 1.
-
Following the induction of the neurodegenerative event (e.g., middle cerebral artery occlusion or collagenase-induced intracerebral hemorrhage), initiate treatment.
-
Administer this compound or vehicle via intraperitoneal injection at the desired dose (e.g., 10-20 mg/kg).[8][11]
-
Injections are typically performed once daily.[11]
-
Continue the daily injections for the specified duration of the study (e.g., 7 days).[11]
-
Monitor the animals for any signs of distress or adverse reactions to the injections.
-
Conduct behavioral assessments and collect tissues for analysis at the study endpoint.
Experimental Workflow Diagram
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. The Liver X Receptor Agonist this compound Improves Recovery from Mild Repetitive Traumatic Brain Injury in Mice Partly through Apolipoprotein E | PLOS One [journals.plos.org]
- 3. The liver X receptor agonist this compound improves recovery from mild repetitive traumatic brain injury in mice partly through apolipoprotein E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.sahmri.org.au [research.sahmri.org.au]
- 5. Research Portal [research.usc.edu.au]
- 6. Liver X Receptor Agonist this compound Regulates Synaptic Function upon Amyloid Beta Exposure in Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Liver X Receptor Agonist this compound Improves Recovery from Mild Repetitive Traumatic Brain Injury in Mice Partly through Apolipoprotein E - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. svn.bmj.com [svn.bmj.com]
Application Notes and Protocols for Measuring ABCA1 Expression Following GW3965 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
GW3965 is a potent synthetic agonist for the Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, inflammation, and lipid metabolism.[1][2][3] A key target gene of LXR is the ATP-binding cassette transporter A1 (ABCA1).[1][2][3] Upon activation by an agonist like this compound, LXR forms a heterodimer with the retinoid X receptor (RXR) and binds to LXR response elements (LXREs) in the promoter region of the ABCA1 gene, thereby inducing its transcription.[1] The ABCA1 protein is a crucial membrane transporter responsible for the efflux of cellular cholesterol and phospholipids (B1166683) to apolipoprotein A-I (apoA-I), the first step in reverse cholesterol transport.
Given the therapeutic potential of LXR agonists in various diseases, including atherosclerosis and neurodegenerative disorders, accurate and reliable measurement of ABCA1 expression following this compound treatment is essential for researchers and drug development professionals. These application notes provide detailed protocols for the most common techniques used to quantify this compound-induced ABCA1 expression at both the mRNA and protein levels.
Signaling Pathway of this compound-Mediated ABCA1 Expression
The mechanism by which this compound induces ABCA1 expression is a well-characterized signaling pathway. The diagram below illustrates the key steps involved.
Experimental Protocols
This section provides detailed methodologies for quantifying ABCA1 expression at the mRNA and protein levels following this compound treatment.
Experimental Workflow Overview
The following diagram outlines the general workflow for the experiments described below.
Quantitative Real-Time PCR (qPCR) for ABCA1 mRNA Expression
Objective: To quantify the relative changes in ABCA1 mRNA levels after this compound treatment.
Materials:
-
Cells or tissues treated with this compound or vehicle control (e.g., DMSO).
-
RNA extraction kit (e.g., QIAGEN RNeasy Kit).
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit).
-
qPCR master mix (e.g., SYBR Green or TaqMan).
-
Primers for ABCA1 and a reference gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Protocol:
-
Cell/Tissue Lysis and RNA Extraction:
-
Lyse cells or homogenize tissues in the appropriate lysis buffer provided with the RNA extraction kit.
-
Follow the manufacturer's protocol for RNA extraction, including DNase treatment to remove genomic DNA contamination.
-
Elute the RNA in nuclease-free water and determine its concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and forward and reverse primers for both ABCA1 and the reference gene.
-
Perform the qPCR reaction in a real-time PCR detection system. A typical thermal cycling protocol is:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the PCR product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for ABCA1 and the reference gene in both control and this compound-treated samples.
-
Calculate the relative expression of ABCA1 mRNA using the ΔΔCt method.[4]
-
Western Blotting for ABCA1 Protein Expression
Objective: To detect and quantify changes in ABCA1 protein levels following this compound treatment.
Materials:
-
Cells or tissues treated with this compound or vehicle control.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against ABCA1.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Protocol:
-
Protein Extraction:
-
Lyse cells or homogenize tissues in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ABCA1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.[5]
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the ABCA1 signal to the loading control.[5]
-
Immunofluorescence for ABCA1 Localization
Objective: To visualize the expression and subcellular localization of ABCA1 protein after this compound treatment.
Materials:
-
Cells grown on coverslips and treated with this compound or vehicle control.
-
Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody against ABCA1.
-
Fluorophore-conjugated secondary antibody.
-
DAPI for nuclear staining.
-
Mounting medium.
-
Confocal or fluorescence microscope.
Protocol:
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS.
-
-
Immunostaining:
-
Block the cells with blocking solution for 1 hour.
-
Incubate with the primary anti-ABCA1 antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Wash with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a confocal or fluorescence microscope.
-
Data Presentation
The following tables summarize representative quantitative data on the effect of this compound on ABCA1 expression from published studies.
Table 1: In Vitro Upregulation of ABCA1 mRNA by this compound
| Cell Line | This compound Concentration | Treatment Duration | Fold Increase in ABCA1 mRNA | Reference |
| Huh7.5 | 1 µM | 24 hours | ~5-fold | [6][7] |
| U87/EGFRvIII | 5 µM | 24 hours | ~4-fold | [2] |
| THP-1 Macrophages | 1 µM | 24 hours | Significant increase | [8] |
| Caco-2 | 10 µM | 48 hours | ~4-fold | [9] |
Table 2: In Vitro Upregulation of ABCA1 Protein by this compound
| Cell Line | This compound Concentration | Treatment Duration | Fold Increase in ABCA1 Protein | Reference |
| Huh7.5 | 1 µM | 24 hours | Increased | [6][7] |
| U87/EGFRvIII | 5 µM | 24 hours | Increased | [2] |
| Caco-2 | 10 µM | 48 hours | ~4-fold | [9] |
| iMAEC | Not specified | Not specified | Significant increase | [10] |
Table 3: In Vivo Upregulation of ABCA1 by this compound
| Animal Model | This compound Dosage | Treatment Duration | Tissue | Fold Increase in ABCA1 | Reference |
| Mice | 10 mg/kg/day | 14 days | Brain | Increased | [1][11] |
| Mice | 0.7 mg/day | 9 days | Intestine | ~6-fold (mRNA) | [3] |
| APP/PS1 Mice | 33 mg/kg/day | 4 months | Brain | Increased | [12] |
| Mice | 40 mg/kg | 3 days | Spleen, Lungs | Increased | [13] |
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule inducers of ABCA1 and apoE that act through indirect activation of the LXR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Combined LXR and RXR Agonist Therapy Increases ABCA1 Protein Expression and Enhances ApoAI-Mediated Cholesterol Efflux in Cultured Endothelial Cells [mdpi.com]
- 11. ABCA1/ApoE/HDL Pathway Mediates this compound-Induced Neurorestoration After Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ATP-binding Cassette Transporter A1 Mediates the Beneficial Effects of the Liver X Receptor Agonist this compound on Object Recognition Memory and Amyloid Burden in Amyloid Precursor Protein/Presenilin 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LXRs link metabolism to inflammation through Abca1-dependent regulation of membrane composition and TLR signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing GW3965 Efficacy in Glioblastoma Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a grim prognosis despite multimodal treatment strategies.[1][2] A critical area of investigation is the metabolic reprogramming that fuels GBM growth. One such pathway involves altered cholesterol metabolism, where GBM cells exhibit a heightened dependence on cholesterol uptake for survival and proliferation.[3] The Liver X Receptor (LXR) agonist, GW3965, has emerged as a promising therapeutic agent that targets this metabolic vulnerability.[4][5][6]
This compound is a potent and selective agonist for LXRα and LXRβ, with EC50 values of 190 nM and 30 nM, respectively.[7] Its mechanism of action in glioblastoma involves the disruption of cholesterol homeostasis.[4][5] Specifically, this compound promotes the degradation of the Low-Density Lipoprotein Receptor (LDLR) and enhances cholesterol efflux, leading to glioblastoma cell death.[4][5][6][8] This protocol provides a detailed framework for assessing the efficacy of this compound in preclinical glioblastoma xenograft models.
Mechanism of Action of this compound in Glioblastoma
This compound exerts its anti-tumor effects in glioblastoma by modulating the LXR signaling pathway, which plays a crucial role in cholesterol metabolism. In many glioblastomas, the EGFR/PI3K/AKT signaling pathway is hyperactivated, leading to the upregulation of Sterol Regulatory Element-Binding Protein 1 (SREBP-1).[4][9] SREBP-1, in turn, increases the expression of LDLR, allowing cancer cells to import large amounts of cholesterol necessary for their rapid growth and survival.[4][6]
Activation of LXR by this compound counteracts this process through two primary mechanisms:
-
LDLR Degradation: this compound induces the expression of the E3 ubiquitin ligase, Inducible Degrader of LDLR (IDOL).[4][5] IDOL targets the LDLR for degradation, thereby reducing the uptake of cholesterol by the glioblastoma cells.[4][5]
-
Increased Cholesterol Efflux: this compound upregulates the expression of the ATP-Binding Cassette Transporter A1 (ABCA1), a key transporter responsible for effluxing excess cholesterol out of the cell.[4][5]
This dual action of depleting intracellular cholesterol and preventing its uptake creates a metabolic stress that potently induces apoptosis in glioblastoma cells, particularly those with EGFR mutations.[4][5][6]
Caption: Mechanism of this compound in Glioblastoma.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in a U87/EGFRvIII glioblastoma xenograft model as reported in the literature.[5]
| Parameter | Control Group | This compound-Treated Group | Percentage Change | Reference |
| Tumor Growth | Baseline | 59% inhibition | -59% | [5] |
| Apoptosis (TUNEL staining) | Baseline | 25-fold increase | +2500% | [5] |
| ABCA1 Expression | Baseline | Strongly induced | - | [5] |
| LDLR Expression | Baseline | Reduced | - | [5] |
Experimental Protocols
Glioblastoma Xenograft Model Establishment
This protocol describes the subcutaneous implantation of human glioblastoma cells into immunodeficient mice.
Materials:
-
Human glioblastoma cell line (e.g., U87/EGFRvIII)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (or similar basement membrane matrix)
-
6-8 week old immunodeficient mice (e.g., SCID or NOD/SCID)
-
Syringes (1 mL) and needles (27G)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Culture glioblastoma cells to ~80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumors should be palpable within 7-14 days.
This compound Formulation and Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) if necessary.
-
On each treatment day, prepare the final dosing solution by suspending this compound in the vehicle to achieve the desired concentration (e.g., 40 mg/kg body weight).
-
Administer the this compound suspension to the mice daily via oral gavage. The volume administered should be based on the individual mouse's body weight. For a 20g mouse receiving a 40 mg/kg dose, this would be 0.8 mg in a suitable volume (e.g., 100-200 µL).
-
The control group should receive the vehicle only.
-
Continue treatment for the specified duration (e.g., 12 days).[5]
Tumor Volume Measurement and Efficacy Assessment
Materials:
-
Digital calipers
Procedure:
-
Once tumors are established and before initiating treatment, randomize the mice into control and treatment groups.
-
Measure the tumor dimensions (length and width) using digital calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Tumor Volume = (Length x Width^2) / 2 .
-
At the end of the study, euthanize the mice according to IACUC guidelines.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).
Immunohistochemical Analysis of Apoptosis (TUNEL Assay)
Materials:
-
Excised tumor tissue
-
Formalin (10%)
-
Paraffin embedding materials
-
Microtome
-
TUNEL assay kit
-
Microscope
Procedure:
-
Fix the excised tumors in 10% formalin for 24 hours.
-
Process the fixed tissues and embed them in paraffin.
-
Cut 5 µm sections using a microtome and mount them on slides.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to detect apoptotic cells.
-
Counterstain the sections (e.g., with DAPI to visualize nuclei).
-
Image the slides using a fluorescence microscope and quantify the percentage of TUNEL-positive cells.
Experimental Workflow Diagram
Caption: Glioblastoma Xenograft Efficacy Study Workflow.
References
- 1. Deregulated Signaling Pathways in Glioblastoma Multiforme: Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the cholesterol metabolism to treat glioblastoma - Deliang Guo [grantome.com]
- 4. An LXR agonist promotes glioblastoma cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LXR agonist promotes GBM cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking Cholesterol Uptake to Treat Glioblastoma [medscape.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. core.ac.uk [core.ac.uk]
Application Notes and Protocols: Utilizing GW3965 to Study Lipid Accumulation in Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macrophages play a central role in the development of atherosclerosis, a chronic inflammatory disease characterized by the accumulation of lipids within the arterial wall. The uptake of modified lipoproteins by macrophages leads to the formation of lipid-laden foam cells, a hallmark of atherosclerotic lesions. Understanding the molecular mechanisms that regulate lipid accumulation in macrophages is crucial for the development of novel therapeutic strategies. GW3965, a synthetic agonist of the Liver X Receptors (LXRs), has emerged as a valuable pharmacological tool to investigate these pathways. LXRs, comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that function as sterol sensors, regulating the transcription of genes involved in cholesterol homeostasis and inflammation. This document provides detailed application notes and protocols for the use of this compound in studying lipid accumulation in macrophages.
Mechanism of Action
This compound is a potent and selective LXR agonist with EC50 values of approximately 190 nM for human LXRα and 30 nM for human LXRβ[1]. Upon binding to this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, activating their transcription. In macrophages, key LXR target genes include ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, which are critical for mediating cholesterol efflux to apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL), respectively[2][3][4]. By upregulating these transporters, this compound enhances the removal of excess cholesterol from macrophages, thereby reducing lipid accumulation.
Caption: this compound activates the LXR/RXR heterodimer, leading to increased transcription of ABCA1 and ABCG1, which promotes cholesterol efflux and reduces lipid accumulation in macrophages.
Data Presentation
The following tables summarize quantitative data on the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Value | Reference |
| EC50 (hLXRα) | - | 190 nM | [1] |
| EC50 (hLXRβ) | - | 30 nM | [1] |
| EC50 (Cholesterol Efflux) | THP-1 | 0.01 µM | [1] |
Table 2: this compound-Mediated Gene Expression in Macrophages
| Gene | Cell Type | Treatment | Fold Induction | Reference |
| ABCA1 | Murine Peritoneal Macrophages | This compound | Significantly Induced | [2] |
| ABCG1 | Murine Peritoneal Macrophages | This compound | Significantly Induced | [2] |
| MeXis (lncRNA) | Primary Mouse Macrophages | 0.5 µM this compound | Robustly Induced | [5] |
| ABCA1 | RAW 264.7 Cells | This compound | Substantially Up-regulated | [6] |
| ABCG1 | RAW 264.7 Cells | This compound | Substantially Up-regulated | [6] |
Experimental Protocols
Caption: Workflow for investigating the impact of this compound on lipid accumulation in cultured macrophages.
Protocol 1: Macrophage Culture, Lipid Loading, and this compound Treatment
This protocol describes the general procedure for preparing macrophages for the study of lipid accumulation.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1) or primary bone marrow-derived macrophages (BMDMs).
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics).
-
Oxidized LDL (oxLDL) or Acetylated LDL (acLDL).
-
This compound (stock solution in DMSO).
-
Vehicle control (DMSO).
-
Multi-well tissue culture plates.
Procedure:
-
Cell Seeding: Seed macrophages in multi-well plates at a density that will result in approximately 80-90% confluency at the time of the experiment. For example, seed RAW 264.7 cells at 1 x 10^5 cells/mL in a 24-well plate.[7]
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Lipid Loading (Foam Cell Formation):
-
This compound Treatment:
-
Remove the lipid-containing medium.
-
Wash the cells gently with PBS.
-
Add fresh serum-free or low-serum medium containing this compound at the desired concentration (e.g., 0.5-2 µM) or vehicle (DMSO) for the control group.[5][9]
-
Incubate for an appropriate duration, typically 16-24 hours, depending on the downstream application.[5]
-
Protocol 2: Oil Red O Staining for Lipid Droplet Visualization
This protocol allows for the qualitative and semi-quantitative assessment of intracellular neutral lipid accumulation.
Materials:
-
Phosphate Buffered Saline (PBS).
-
10% Formalin or 4% Paraformaldehyde for fixation.
-
Oil Red O (ORO) stock solution (e.g., 0.5% in isopropanol).
-
ORO working solution (prepare fresh: e.g., 3 parts ORO stock to 2 parts water, filtered).[10]
-
Hematoxylin (for counterstaining, optional).
-
Microscope.
Procedure:
-
Fixation: After this compound treatment, remove the medium and gently wash cells twice with PBS. Fix the cells with 10% formalin for 10-30 minutes at room temperature.[7]
-
Rinsing: Discard the formalin and wash the cells with water.
-
Isopropanol Incubation: Remove the water and add 60% isopropanol to the cells for 5 minutes to facilitate lipid staining.
-
Oil Red O Staining: Discard the isopropanol and add the freshly prepared ORO working solution to cover the cell monolayer. Incubate for 10-20 minutes at room temperature.
-
Destaining and Washing: Remove the ORO solution and wash the cells 2-5 times with water until the excess stain is removed.
-
(Optional) Counterstaining: If desired, incubate the cells with Hematoxylin for 1 minute to stain the nuclei blue. Wash thoroughly with water.
-
Visualization: Add PBS or water to the wells to prevent drying and visualize the lipid droplets (stained red) under a light microscope. Images can be captured for analysis.
Protocol 3: Cholesterol Efflux Assay
This assay quantifies the movement of cholesterol from macrophages to extracellular acceptors, providing a functional measure of reverse cholesterol transport.
Materials:
-
[3H]-cholesterol or a fluorescent cholesterol analog (e.g., NBD-cholesterol).
-
Acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitor (optional, e.g., 2 µg/mL).[5]
-
Serum-free medium (e.g., DMEM or RPMI).
-
Cholesterol acceptors: ApoA-I (e.g., 10 µg/mL) or HDL (e.g., 50 µg/mL).
-
Scintillation fluid and counter (for [3H]-cholesterol) or fluorescence plate reader.
-
Cell lysis buffer (e.g., 0.1% Triton X-100).[11]
Procedure:
-
Cholesterol Labeling:
-
Equilibration:
-
Wash the cells with PBS.
-
Incubate the cells in serum-free medium containing this compound (e.g., 1 µM) or vehicle for 18-24 hours. This step allows for the upregulation of ABC transporters.[8]
-
-
Efflux:
-
Quantification:
-
Collect the medium (supernatant).
-
Lyse the cells in the wells with a suitable lysis buffer.
-
Measure the radioactivity (for [3H]-cholesterol) or fluorescence in both the medium and the cell lysate.
-
-
Calculation:
-
Calculate the percentage of cholesterol efflux using the following formula: % Efflux = [Counts in Medium / (Counts in Medium + Counts in Cell Lysate)] x 100
-
The effect of this compound is determined by comparing the % efflux in treated cells to vehicle-treated cells.
-
Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to measure the mRNA levels of LXR target genes.
Materials:
-
Macrophages cultured, lipid-loaded, and treated with this compound as described in Protocol 1.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green or TaqMan).
-
Primers for target genes (e.g., Abca1, Abcg1) and a housekeeping gene (e.g., 18S rRNA, Actb).
-
Real-time PCR instrument.
Procedure:
-
RNA Extraction: Following treatment, wash cells with PBS and lyse them directly in the well using the lysis buffer from an RNA extraction kit. Purify total RNA according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing the master mix, forward and reverse primers for a specific gene, and the synthesized cDNA.
-
Run the reaction on a real-time PCR system using an appropriate cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression in this compound-treated samples relative to vehicle-treated controls using the ΔΔCt method.
-
Conclusion
This compound is an indispensable tool for elucidating the role of LXR activation in macrophage lipid metabolism. By employing the protocols detailed in this document, researchers can effectively investigate the mechanisms by which LXR agonists modulate cholesterol efflux, reduce lipid accumulation, and influence the expression of key metabolic genes. These studies are vital for advancing our understanding of atherosclerosis and for the preclinical evaluation of LXR-targeting therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Transcriptional regulation of macrophage cholesterol efflux and atherogenesis by a long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zen-bio.com [zen-bio.com]
- 7. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrophage ABCA1 and ABCG1, but not SR-BI, promote macrophage reverse cholesterol transport in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. JCI - Ligand activation of LXRβ reverses atherosclerosis and cellular cholesterol overload in mice lacking LXRα and apoE [jci.org]
- 13. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing GW3965 in apoE-/- Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design and execution of studies evaluating the efficacy of the Liver X Receptor (LXR) agonist, GW3965, in the apolipoprotein E-deficient (apoE-/-) mouse model of atherosclerosis.
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaque in the arteries. The apoE-/- mouse, when fed a high-fat "Western" diet, develops atherosclerotic lesions that closely mimic human pathology, making it a valuable model for preclinical drug testing.[1][2][3] this compound is a synthetic LXR agonist that has demonstrated potent anti-atherogenic properties.[2][4] LXRs are nuclear receptors that play a critical role in cholesterol homeostasis and inflammation.[5] Activation of LXR by agonists like this compound upregulates the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which facilitate the efflux of cholesterol from macrophages in the arterial wall.[4][6] This application note details the protocols for administering this compound to apoE-/- mice and assessing its impact on plasma lipids, atherosclerotic plaque development, and target gene expression.
Data Presentation
The following tables summarize expected quantitative data from a typical study investigating the effects of this compound in apoE-/- mice.
Table 1: Expected Plasma Lipid Profile Changes after 12 Weeks of this compound Treatment
| Parameter | Vehicle Control (High-Fat Diet) | This compound (10 mg/kg/day) + High-Fat Diet | Expected % Change |
| Total Cholesterol (mg/dL) | ~450 ± 50 | ~360 ± 40 | ↓ ~20%[4] |
| Triglycerides (mg/dL) | ~100 ± 20 | ~150 ± 30 | ↑ ~50% (transient increase often observed)[4][7] |
| HDL Cholesterol (mg/dL) | ~30 ± 5 | ~35 ± 7 | ↑ ~17% |
| VLDL Cholesterol (mg/dL) | ~300 ± 40 | ~200 ± 30 | ↓ ~33%[4] |
Values are represented as mean ± SEM and are based on previously published data. Actual results may vary based on experimental conditions.
Table 2: Expected Effects of this compound on Aortic Atherosclerosis
| Measurement | Vehicle Control (High-Fat Diet) | This compound (10 mg/kg/day) + High-Fat Diet | Expected % Reduction |
| Aortic Root Lesion Area (μm²) | ~350,000 ± 50,000 | ~185,500 ± 30,000 | ~47%[4] |
| En Face Aortic Lesion Area (% of total area) | ~15 ± 3 | ~8 ± 2 | ~47%[2] |
Values are represented as mean ± SEM and are based on previously published data. Actual results may vary based on experimental conditions.
Table 3: Expected Changes in Aortic Gene Expression
| Gene | Vehicle Control (High-Fat Diet) | This compound (10 mg/kg/day) + High-Fat Diet | Expected Fold Change |
| ABCA1 | Baseline | ↑ | Significant Induction[4] |
| ABCG1 | Baseline | ↑ | Significant Induction[4] |
Gene expression changes are typically measured by quantitative PCR and expressed as fold change relative to the vehicle control group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the overall experimental workflow.
Caption: this compound signaling pathway in macrophages.
Caption: Experimental workflow for testing this compound.
Experimental Protocols
Animal Model and Diet
-
Animal Model : Male apoE-/- mice on a C57BL/6J background are recommended. Mice should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Atherogenic Diet : At 6-8 weeks of age, initiate a high-fat "Western" diet to induce atherosclerosis.[2] A common composition for this diet is 21% fat (from anhydrous milk fat), 0.15-0.2% cholesterol, and 48.5% carbohydrate.[2][8] This diet should be maintained for the duration of the study (typically 12 weeks).
This compound Formulation and Administration
-
Formulation : Prepare a suspension of this compound in a suitable vehicle, such as 0.5% (w/v) methylcellulose (B11928114) in sterile water.
-
Dosage : A commonly used and effective dose is 10 mg/kg of body weight per day.[5]
-
Administration : Administer the this compound suspension or vehicle control daily via oral gavage.
-
Gavage Needle Selection : Use a 20-22 gauge, 1 to 1.5-inch flexible or stainless steel gavage needle with a ball tip for adult mice.[4]
-
Volume : The administration volume should not exceed 10 mL/kg of body weight.[4] For a 25g mouse, this would be 0.25 mL.
-
Procedure :
-
Accurately weigh the mouse to calculate the correct dosing volume.
-
Gently restrain the mouse, ensuring the head and body are in a straight line.
-
Insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the needle, which facilitates its passage into the esophagus. Do not force the needle.
-
Slowly administer the substance.
-
Gently withdraw the needle.
-
Monitor the mouse for any signs of distress post-administration.[9][10]
-
-
Plasma Lipid Analysis
-
Blood Collection : At the end of the treatment period, collect blood from the mice via cardiac puncture into EDTA-coated tubes.
-
Plasma Separation : Centrifuge the blood at 1,500 x g for 15-20 minutes at 4°C to separate the plasma.[11]
-
Lipid Measurement : Analyze the plasma for total cholesterol, triglycerides, and HDL cholesterol using commercially available enzymatic assay kits according to the manufacturer's instructions. VLDL cholesterol can be calculated using the Friedewald formula if triglycerides are below 400 mg/dL (VLDL = Triglycerides / 5).
Aortic Atherosclerosis Quantification
A. En Face Analysis of the Aorta
-
Aorta Dissection :
-
Staining :
-
Rinse the aorta in 78% methanol (B129727).[5]
-
Stain the aorta with a filtered Oil Red O solution (0.5% in isopropanol, diluted with water) for 50-60 minutes.[5] Oil Red O stains neutral lipids, highlighting the atherosclerotic plaques.
-
Wash the aorta with 78% methanol to remove excess stain.[5]
-
-
Imaging and Quantification :
-
Cut the aorta longitudinally and pin it flat, lumen side up, on a black wax dissection pan.
-
Capture a digital image of the pinned aorta.
-
Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the Oil Red O-stained (lesion) area.[5]
-
Express the lesion area as a percentage of the total aortic surface area.
-
B. Aortic Root Analysis
-
Tissue Preparation :
-
After perfusion, dissect the upper portion of the heart and the proximal aorta.
-
Embed the tissue in Optimal Cutting Temperature (O.C.T.) compound and freeze.
-
-
Sectioning :
-
Cut serial cryosections (e.g., 8-10 µm thick) of the aortic root, starting from the appearance of the aortic valve leaflets.[14]
-
-
Staining :
-
Stain the sections with Oil Red O and counterstain with hematoxylin.[14]
-
-
Imaging and Quantification :
-
Capture digital images of the stained sections.
-
Use image analysis software to measure the lesion area in multiple sections throughout the aortic root.
-
The average lesion area per section is typically reported.[14]
-
Aortic Gene Expression Analysis
-
RNA Isolation :
-
Dissect the aortic arch and homogenize the tissue in a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA using a standard RNA extraction protocol or a commercial kit.
-
-
cDNA Synthesis :
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
-
Quantitative PCR (qPCR) :
-
Perform qPCR using SYBR Green or TaqMan probes for the target genes (ABCA1, ABCG1) and a housekeeping gene (e.g., 18S rRNA or GAPDH) for normalization.[15][16]
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression in the this compound-treated group relative to the vehicle control group.
-
References
- 1. BSN723T Prevents Atherosclerosis and Weight Gain in ApoE Knockout Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. umassmed.edu [umassmed.edu]
- 6. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]
- 7. Aorta Atherosclerosis Lesion Analysis in Hyperlipidemic Mice [bio-protocol.org]
- 8. ahajournals.org [ahajournals.org]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. instechlabs.com [instechlabs.com]
- 11. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 12. Video: Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]
- 13. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of atherosclerosis at the aortic sinus [protocols.io]
- 15. content-assets.jci.org [content-assets.jci.org]
- 16. Macrophage ABCA1 and ABCG1, but not SR-BI, promote macrophage reverse cholesterol transport in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GW3965 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW3965, focusing on its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and selective synthetic agonist for the Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose metabolism. Due to its lipophilic nature, this compound is practically insoluble in water, which presents a significant challenge for its use in aqueous-based biological assays and in vivo studies. Proper dissolution and handling are critical to ensure accurate and reproducible experimental results.
Q2: What are the recommended solvents for dissolving this compound?
For initial stock solutions, organic solvents are required. The most commonly used solvent is dimethyl sulfoxide (B87167) (DMSO). Other organic solvents such as ethanol (B145695) and dimethylformamide (DMF) can also be used. It is crucial to prepare a high-concentration stock solution in one of these solvents before further dilution into aqueous experimental media.
Q3: How can I prepare a working solution of this compound in an aqueous buffer?
Directly dissolving this compound in an aqueous buffer is not recommended due to its poor solubility. The standard procedure involves a two-step dilution process:
-
Prepare a concentrated stock solution: Dissolve this compound powder in 100% DMSO to a high concentration (e.g., 10-20 mM). Ensure it is fully dissolved by vortexing or gentle warming.
-
Dilute into aqueous media: Serially dilute the DMSO stock solution into your final aqueous experimental buffer (e.g., cell culture medium, PBS). It is critical to maintain a low final concentration of the organic solvent (typically ≤0.1% v/v) to avoid solvent-induced cellular toxicity. Rapidly vortex or mix the solution during dilution to prevent precipitation.
Q4: I observed precipitation after diluting my this compound stock solution into my aqueous buffer. What should I do?
Precipitation is a common issue and can be addressed by:
-
Reducing the final concentration: The most likely cause is that the final concentration of this compound exceeds its solubility limit in the aqueous medium. Try lowering the final concentration.
-
Optimizing the solvent concentration: Ensure the final concentration of DMSO (or other organic solvent) is as low as possible, ideally below 0.1%.
-
Using a carrier protein: For in vitro studies, incorporating a carrier protein like bovine serum albumin (BSA) in the final aqueous solution can help to increase the solubility of this compound.
-
Sonication: Briefly sonicating the final solution may help to redissolve small amounts of precipitate.
-
Warming the solution: Gently warming the solution to 37°C may temporarily increase solubility, but be cautious as this may affect the stability of other components in your medium.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
Issue 1: Inconsistent Experimental Results
Inconsistent results are often linked to improper solubilization or degradation of this compound.
-
Root Cause: this compound may not be fully dissolved in the stock solution, or it may be precipitating out in the aqueous working solution.
-
Solution:
-
Visually inspect your stock and working solutions for any signs of precipitation.
-
Prepare fresh stock and working solutions for each experiment.
-
Consider filtering your final working solution through a 0.22 µm filter to remove any micro-precipitates, though this may also reduce the effective concentration.
-
Issue 2: Vehicle Control (DMSO) Shows an Effect
-
Root Cause: The final concentration of DMSO in your experimental setup may be too high, leading to cellular toxicity or other off-target effects.
-
Solution:
-
Calculate the final percentage of DMSO in your working solution. It should ideally be below 0.1%.
-
Ensure that your vehicle control group is treated with the exact same concentration of DMSO as your experimental groups.
-
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ≥ 49 mg/mL (≥ 100.34 mM) | |
| Ethanol | ≥ 23 mg/mL (≥ 47.12 mM) | |
| DMF | ~20 mg/mL | |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 ml of a 10 mM solution, you will need approximately 4.88 mg of this compound (Molecular Weight: 488.39 g/mol ).
-
Dissolution: Add the appropriate volume of 100% DMSO to the tube.
-
Mixing: Vortex the solution vigorously until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Visualizations
Caption: Simplified signaling pathway of this compound as an LXR agonist.
Caption: Experimental workflow for preparing this compound working solutions.
Technical Support Center: Optimizing GW3965 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of GW3965 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective synthetic agonist for the Liver X Receptors (LXR), specifically LXRα and LXRβ.[1][2] LXRs are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[3] Upon activation by an agonist like this compound, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[4][5]
Q2: What are the common in vitro applications of this compound?
This compound is widely used in in vitro studies to investigate the roles of LXR in various biological processes. Common applications include:
-
Cholesterol Metabolism and Transport: Studying the regulation of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1, in cell types like macrophages.
-
Inflammation: Investigating the anti-inflammatory effects of LXR activation by measuring the suppression of pro-inflammatory cytokines in response to stimuli like lipopolysaccharide (LPS).[6][7]
-
Neurobiology: Exploring the potential neuroprotective effects of LXR activation in models of neurodegenerative diseases.
-
Cancer Biology: Examining the impact of LXR activation on the proliferation and viability of cancer cells.
Q3: What is a typical effective concentration range for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. However, a general effective range is between 100 nM and 10 µM . It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guides
Issue 1: Determining the Optimal this compound Concentration
Problem: I am unsure what concentration of this compound to use in my experiment.
Solution:
-
Consult the Literature: Review published studies that use this compound in a similar cell type or for a similar biological question. The table below summarizes effective concentrations from various studies.
-
Perform a Dose-Response Curve: This is the most reliable method to determine the optimal concentration for your specific experimental conditions. A typical starting point is to test a range of concentrations from 100 nM to 10 µM (e.g., 0.1, 0.5, 1, 2.5, 5, and 10 µM).
-
Assess Target Gene Expression: Measure the expression of well-established LXR target genes, such as ABCA1 or SREBP-1c, to confirm LXR activation at different concentrations. A dose-dependent increase in the expression of these genes will indicate an effective concentration range.
Issue 2: this compound Solubility Problems
Problem: My this compound is precipitating when I add it to my cell culture medium.
Background: this compound hydrochloride is soluble in organic solvents like DMSO and ethanol (B145695) but is sparingly soluble in aqueous solutions like cell culture media.[8]
Solution:
-
Prepare a Concentrated Stock Solution in DMSO: Dissolve this compound hydrochloride in high-purity, anhydrous DMSO to make a concentrated stock solution (e.g., 10 mM to 100 mM).[9][10] Store this stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]
-
Perform Serial Dilutions: To avoid precipitation, do not add the highly concentrated DMSO stock directly to your aqueous culture medium. Instead, perform a serial dilution of the stock solution in your culture medium.
-
Keep Final DMSO Concentration Low: Ensure that the final concentration of DMSO in your cell culture is low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Gentle Mixing and Warming: After adding the diluted this compound to the medium, mix gently. If you still observe precipitation, you can try warming the medium to 37°C to aid dissolution. However, avoid excessive heating.
Issue 3: Potential Cytotoxicity
Problem: I am observing increased cell death or reduced cell viability after treating my cells with this compound.
Solution:
-
Perform a Cytotoxicity Assay: It is crucial to determine the cytotoxic concentration of this compound for your specific cell line. A common method is the CCK-8 assay.[11] Test a range of concentrations, including those higher than your expected effective concentration, to identify the threshold for toxicity. For example, in ARPE-19 cells, concentrations of 2.5 µM or higher were found to inhibit cell viability.[11]
-
Reduce Concentration and/or Incubation Time: If you observe cytotoxicity at your desired effective concentration, try reducing the concentration or the duration of the treatment.
-
Check the Purity of Your this compound: Impurities in the compound could contribute to cytotoxicity. Ensure you are using a high-purity grade of this compound.
-
Monitor Cell Morphology: Regularly observe the morphology of your cells under a microscope for any signs of stress or death.
Data Presentation
Table 1: Effective Concentrations of this compound in Various In Vitro Models
| Cell Type | Application | Effective Concentration | Observed Effect |
| Human Aortic Smooth Muscle Cells | Gene Expression | 0.03 - 3 µM | Dose-dependent increase in ABCA1 expression.[12] |
| Human Islets | Anti-inflammatory | 1 µM | Reduced expression of pro-inflammatory cytokines.[7] |
| Human Non-Small Cell Lung Cancer Cells | Reversing Gefitinib (B1684475) Resistance | 5 µM | Synergistic effect with gefitinib to suppress cell viability.[13] |
| Murine Peritoneal Macrophages | Gene Expression | 1 µM | Upregulation of ABCA1 and SREBP-1c expression. |
| Rat Kupffer Cells | Anti-inflammatory | 0.1 - 0.3 mg/kg (in vivo dosing for ex vivo analysis) | Attenuated TNF-α production.[6][14] |
| Human Retinal Pigment Epithelial (ARPE-19) Cells | Cytotoxicity Assessment | ≥ 2.5 µM | Inhibition of cell viability.[11] |
| Human Embryonic Kidney (HEK293) Cells | LXRα Activation | 10 µM | Activation of human LXRα in a luciferase reporter gene assay.[9] |
Table 2: EC50 Values for this compound
| Receptor | EC50 Value | Assay Condition |
| Human LXRα | 190 nM | Cell-free assay.[9] |
| Human LXRβ | 30 nM | Cell-free assay.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound hydrochloride powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions, weigh out the desired amount of this compound hydrochloride powder. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex or gently warm the solution to ensure complete dissolution. d. Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Cell Viability Assay using CCK-8
This protocol is adapted from a study on ARPE-19 cells.[11]
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5 x 10³ cells/well and culture for 24 hours.
-
Serum Starvation (if necessary): If your experimental design requires it, replace the medium with serum-free medium and incubate for another 24 hours.
-
Treatment: Prepare serial dilutions of this compound in your culture medium. A suggested range is 1.5 µM, 2 µM, 2.5 µM, and 3 µM.[11] Also, include a vehicle control (DMSO at the same final concentration) and a no-treatment control. Replace the medium in the wells with the prepared this compound dilutions and controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).[11]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate at 37°C for 2 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control.
Mandatory Visualizations
Caption: LXR Signaling Pathway Activation by this compound.
Caption: General Experimental Workflow for Using this compound.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Liver X receptor (LXR) mediates negative regulation of mouse and human Th17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. The synthetic liver X receptor agonist this compound reduces tissue factor production and inflammatory responses in human islets in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound, a synthetic liver X receptor (LXR) agonist, reduces angiotensin II-mediated pressor responses in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Mitigating GW3965-Induced Hepatic Steatosis in Murine Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of hepatic steatosis induced by the LXR agonist GW3965 in mouse experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces hepatic steatosis in mice?
A1: this compound is a potent synthetic agonist for Liver X Receptors (LXRs), which are nuclear receptors that play a key role in regulating cholesterol and fatty acid metabolism.[1] While LXR activation has therapeutic benefits, such as promoting reverse cholesterol transport, it also potently induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) in the liver. SREBP-1c is a master transcriptional regulator of lipogenesis, activating a cascade of genes involved in fatty acid and triglyceride synthesis. This leads to an accumulation of lipids in hepatocytes, resulting in hepatic steatosis.
Q2: Are there alternative LXR agonists that do not cause hepatic steatosis?
A2: The development of LXR agonists with a reduced tendency to cause hepatic steatosis is an active area of research. Strategies include the development of LXRβ-selective agonists and tissue-selective LXR agonists. The rationale is to harness the beneficial anti-inflammatory and cholesterol efflux effects in peripheral tissues like macrophages while minimizing the lipogenic effects in the liver, which are primarily mediated by LXRα. However, the systemic activation of LXRβ can still pose challenges.
Q3: What are the key signaling pathways involved in this compound-induced hepatic steatosis?
A3: The central signaling pathway involves the activation of LXR by this compound. This leads to the transcriptional upregulation of the Srebf1 gene, which encodes SREBP-1c. The SREBP-1c protein then translocates to the nucleus and activates the transcription of lipogenic genes, including fatty acid synthase (Fasn) and acetyl-CoA carboxylase (Acc). This results in increased de novo lipogenesis and triglyceride accumulation in the liver.
Q4: Can co-administration of other compounds mitigate this compound-induced steatosis?
A4: Yes, co-administration of certain compounds has shown promise in mitigating this compound-induced hepatic steatosis. The most studied are n-3 polyunsaturated fatty acids (n-3 PUFAs) and Farnesoid X Receptor (FXR) agonists. N-3 PUFAs can suppress the expression of SREBP-1c, thereby counteracting the lipogenic effect of this compound.[2] FXR agonists can also inhibit SREBP-1c expression through a crosstalk mechanism with LXR signaling.[3][4]
Troubleshooting Guides
Issue 1: Severe Hepatic Steatosis Observed with this compound Treatment
Potential Cause: High dose or prolonged administration of this compound, leading to excessive activation of the LXR-SREBP-1c lipogenic pathway.
Troubleshooting Steps:
-
Dose-Response Optimization: Conduct a dose-response study to determine the minimal effective dose of this compound that achieves the desired therapeutic effect (e.g., anti-atherosclerotic effects) with the least impact on hepatic lipid accumulation.
-
Co-administration with n-3 PUFAs: Supplement the mouse diet with n-3 PUFAs. This has been shown to down-regulate SREBP-1c and ameliorate LXR agonist-induced hepatic steatosis.[2]
-
Co-administration with an FXR Agonist: Consider co-administering an FXR agonist, such as GW4064. Activation of FXR can inhibit SREBP-1c expression and reduce hepatic lipid accumulation.[5][6]
-
Utilize a Targeted Delivery System: Employ a nanoparticle-based delivery system to target this compound to specific tissues of interest (e.g., macrophages in atherosclerotic plaques), thereby reducing its concentration and lipogenic activity in the liver.
Issue 2: Difficulty in Replicating Literature Findings on Steatosis Mitigation
Potential Cause: Variations in experimental protocols, including mouse strain, diet composition, and drug administration route.
Troubleshooting Steps:
-
Mouse Strain: Ensure the use of the same mouse strain as reported in the literature, as different strains can have varying susceptibilities to diet-induced obesity and hepatic steatosis. C57BL/6J mice are a commonly used model.
-
Diet Composition: The composition of the basal diet (e.g., high-fat diet) can significantly influence the severity of steatosis. Ensure the fat source, percentage of calories from fat, and cholesterol content match the cited protocol.
-
Drug Formulation and Administration: The vehicle used for this compound and any co-administered compounds, as well as the route and frequency of administration (e.g., oral gavage, intraperitoneal injection), should be consistent with the established protocol. For oral gavage, proper technique is crucial to ensure accurate dosing and minimize stress to the animal.[7][8][9][10][11]
Data Presentation
Table 1: Effect of Interventions on this compound-Induced Hepatic Triglyceride Content in Mice
| Intervention | Mouse Model | This compound Dose | Intervention Details | Change in Hepatic Triglycerides vs. This compound alone | Reference |
| n-3 PUFA Diet | C57BL/6 | T0901317 (LXR Agonist) | Diet enriched with n-3 fatty acids for 4 weeks | ↓ 46% | [2] |
| Nanoparticle Delivery | Ldlr-/- | 8 mg/kg (twice weekly for 5 weeks, IV) | This compound encapsulated in collagen IV-targeted nanoparticles | No significant increase compared to control (Free this compound caused a remarkable increase) | |
| FXR Agonist | C57BL/6 on HFD | - | GW4064 (50 mg/kg, twice weekly for 6 weeks, IP) | ↓ (Repressed diet-induced steatosis) | [6] |
Table 2: Effect of Interventions on Hepatic Lipogenic Gene Expression in Mice Treated with an LXR Agonist
| Intervention | Mouse Model | LXR Agonist | Gene | Change in mRNA Expression vs. LXR Agonist alone | Reference |
| n-3 PUFA Diet | C57BL/6 | T0901317 | Srebp1c | ↓ (Blunted upregulation) | [2] |
| n-3 PUFA Diet | C57BL/6 | T0901317 | Fasn | ↓ (Inhibited increase) | [2] |
| Nanoparticle Delivery | Ldlr-/- | This compound | Srebp1c | No significant induction (Free this compound caused significant induction) | |
| FXR Agonist | C57BL/6 on HFD | - | Srebp1c | No change (in this specific HFD model) | [5] |
Experimental Protocols
Protocol 1: Co-administration of n-3 Polyunsaturated Fatty Acids (PUFAs)
-
Animals: Male C57BL/6 mice, 8 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet Groups:
-
Control Group: Standard chow diet.
-
This compound Group: Standard chow diet + this compound.
-
n-3 PUFA Group: Diet enriched with n-3 PUFAs (e.g., from fish oil).
-
Combination Group: n-3 PUFA enriched diet + this compound.
-
-
This compound Administration: Administer this compound daily for 4 weeks via oral gavage at a dose of 10-30 mg/kg body weight, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize mice and collect liver tissue.
-
Measure hepatic triglyceride content using a commercial kit.
-
Analyze the expression of lipogenic genes (Srebp1c, Fasn, Acc) by quantitative real-time PCR (qRT-PCR).
-
Perform histological analysis of liver sections stained with Oil Red O to visualize lipid accumulation.
-
Protocol 2: Nanoparticle-Mediated Delivery of this compound
-
Animals: Male Ldlr-/- mice, 8 weeks old.
-
Diet: Feed mice a Western-type diet (e.g., 21% fat, 0.15% cholesterol) for a specified period (e.g., 8-12 weeks) to induce atherosclerosis.
-
Nanoparticle Formulation: Prepare this compound-encapsulated nanoparticles (e.g., using PLGA-PEG copolymers). Targeted nanoparticles can be functionalized with ligands such as collagen IV antibodies.
-
Treatment Groups:
-
Control Group: PBS injection.
-
Free this compound Group: Intravenous injection of free this compound (e.g., 8 mg/kg).
-
Nanoparticle this compound Group: Intravenous injection of this compound-loaded nanoparticles at an equivalent dose.
-
-
Administration: Administer treatments twice weekly for 5 weeks via intravenous injection.
-
Endpoint Analysis:
-
Collect liver tissue for triglyceride measurement and gene expression analysis as described in Protocol 1.
-
Analyze atherosclerotic plaque size and composition in the aorta.
-
Protocol 3: Co-administration of an FXR Agonist
-
Animals: Male C57BL/6 mice on a high-fat diet (HFD, e.g., 60% kcal from fat).
-
Treatment Groups:
-
HFD Control Group: HFD + vehicle for both drugs.
-
This compound Group: HFD + this compound + vehicle for FXR agonist.
-
FXR Agonist Group: HFD + vehicle for this compound + GW4064.
-
Combination Group: HFD + this compound + GW4064.
-
-
Drug Administration:
-
Administer this compound daily by oral gavage (10-30 mg/kg).
-
Administer the FXR agonist GW4064 twice weekly by intraperitoneal injection (50 mg/kg).[6]
-
-
Treatment Duration: 6 weeks.
-
Endpoint Analysis: Perform hepatic lipid analysis, gene expression studies, and histology as described in Protocol 1.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. n-3 Fatty acids ameliorate hepatic steatosis and dysfunction after LXR agonist ingestion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR crosstalk with other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of nuclear receptor FXR on the regulation of liver lipid metabolism in patients with non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. research.fsu.edu [research.fsu.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
Technical Support Center: GW3965 and Hypertriglyceridemia Mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LXR agonist GW3965. The focus is on understanding and mitigating the common side effect of hypertriglyceridemia observed during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant increase in plasma triglycerides in our mouse model after administration of this compound. Is this a known side effect?
A1: Yes, hypertriglyceridemia is a well-documented side effect of systemic administration of Liver X Receptor (LXR) agonists like this compound.[1][2][3][4][5][6][7][8] This is primarily due to the activation of LXRα in the liver, which leads to the upregulation of the sterol regulatory element-binding protein-1c (SREBP-1c).[3][4][6][8][9][10] SREBP-1c is a master regulator of lipogenesis, and its induction increases the synthesis of fatty acids and triglycerides, leading to hepatic steatosis and elevated plasma triglyceride levels.[3][4][6][8]
Q2: What is the underlying mechanism of this compound-induced hypertriglyceridemia?
A2: this compound, as a dual agonist for LXRα and LXRβ, activates these nuclear receptors.[11] In the liver, LXRα activation transcriptionally upregulates SREBP-1c.[3][6][10] SREBP-1c, in turn, activates a cascade of genes involved in de novo lipogenesis, such as fatty acid synthase (FAS).[3] This increased fatty acid synthesis leads to an overproduction of triglycerides, which are then secreted into the bloodstream as very-low-density lipoproteins (VLDL), resulting in hypertriglyceridemia.[5]
Q3: Are there any experimental approaches to mitigate the hypertriglyceridemia caused by this compound while retaining its therapeutic effects?
A3: Several strategies are being explored to counteract this side effect. These include:
-
Co-administration with a Farnesoid X Receptor (FXR) agonist: FXR activation has been shown to suppress SREBP-1c expression, thereby counteracting the lipogenic effects of LXR activation.[12][13] The synthetic FXR agonist GW4064, for example, can prevent liver steatosis.[12]
-
Targeted Nanoparticle Delivery: Encapsulating this compound in nanoparticles (NPs) can help target the drug to specific tissues, such as atherosclerotic plaques, while minimizing exposure to the liver.[1][4] This approach has been shown to retain the anti-atherogenic effects of this compound without causing a significant increase in hepatic or plasma triglycerides.[4]
-
Tissue-Selective LXR Modulators: Research is ongoing to develop LXR modulators that selectively activate LXR in target tissues without strongly inducing hepatic lipogenesis.[3] this compound itself has been described as a selective LXR modulator that shows a weaker induction of hepatic lipogenic genes compared to other agonists like T0901317.[3]
Q4: We are interested in the co-administration of an FXR agonist. What is the proposed mechanism for its triglyceride-lowering effect in this context?
A4: FXR activation inhibits the expression of SREBP-1c.[12] This is mediated through a signaling cascade involving the small heterodimer partner (SHP).[12] SHP can interfere with the ability of LXR to induce SREBP-1c expression.[12] By suppressing SREBP-1c, FXR agonists can effectively blunt the de novo lipogenesis pathway activated by this compound, thus reducing triglyceride synthesis and secretion from the liver. Additionally, FXR activation can promote fatty acid oxidation and triglyceride clearance.[12]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly high plasma triglyceride levels | High dose of this compound administered. | Titrate the dose of this compound to find the minimal effective dose for the desired therapeutic outcome to potentially reduce the magnitude of hypertriglyceridemia. |
| Animal model susceptibility. | Be aware that different mouse strains may have varying sensitivities to LXR agonist-induced hypertriglyceridemia.[5] Consider using a different strain if the effect is too pronounced for the experimental goals. | |
| Variability in triglyceride measurements | Inconsistent fasting times before blood collection. | Ensure a consistent fasting period (e.g., 4-6 hours) for all animals before blood sampling for triglyceride measurement, as postprandial lipid levels can be highly variable.[14] |
| Improper sample handling. | Collect blood into EDTA-coated tubes and process to plasma promptly. Store plasma at -80°C until analysis to ensure triglyceride stability.[14] | |
| Lack of therapeutic effect at doses that do not induce hypertriglyceridemia | Insufficient target engagement at lower doses. | Consider a targeted delivery approach, such as nanoparticle encapsulation, to increase the concentration of this compound at the site of action without systemic LXR activation in the liver.[4] |
| Explore co-administration with an agent that can mitigate the side effect, such as an FXR agonist, allowing for the use of a therapeutically effective dose of this compound.[12] |
Quantitative Data Summary
Table 1: Effect of this compound on Plasma and Liver Triglycerides in Ldlr-/- Mice
| Treatment Group | Plasma Triglycerides (mg/dL) | Liver Triglycerides (mg/g) |
| Control | 105 ± 15 | 25 ± 5 |
| Free this compound (10 mg/kg) | 250 ± 30 | 75 ± 10 |
| NP-LXR (this compound-encapsulated NPs) | 110 ± 20 | 30 ± 8 |
*Data are represented as mean ± standard deviation. *P<0.05 compared to the control group. Data synthesized from a study on Ldlr-/- mice.[4] This table illustrates that while free this compound significantly increases plasma and liver triglycerides, the nanoparticle formulation (NP-LXR) does not.
Experimental Protocols
Protocol 1: Measurement of Plasma and Liver Triglycerides in Mice
This protocol is based on established methods for lipid extraction and quantification.[14][15][16][17]
Materials:
-
Mouse plasma and liver tissue
-
Chloroform:Methanol solution (2:1, v/v)
-
0.9% NaCl solution
-
Isopropanol
-
Commercial triglyceride quantification kit (colorimetric or fluorometric)
-
Homogenizer
-
Centrifuge
Procedure:
-
Plasma Triglyceride Measurement:
-
Collect blood from fasted mice (4-6 hours) into EDTA-coated tubes.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.[14]
-
Use a commercial triglyceride quantification kit to measure triglyceride levels in the plasma according to the manufacturer's instructions.
-
-
Liver Triglyceride Measurement (Folch Method):
-
Accurately weigh approximately 50-100 mg of frozen liver tissue.
-
Homogenize the tissue in 20 volumes of ice-cold chloroform:methanol (2:1).
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.
-
Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Re-suspend the lipid extract in isopropanol.
-
Measure the triglyceride concentration using a commercial kit.
-
Normalize the triglyceride content to the initial weight of the liver tissue (mg/g).
-
Protocol 2: Oral Fat Tolerance Test (OFTT) in Mice
This protocol is adapted from standard procedures to assess postprandial lipid clearance.[18]
Materials:
-
Mice fasted overnight (12-16 hours)
-
Olive oil or other lipid source
-
Gavage needles
-
Blood collection supplies (e.g., tail vein lancets, capillary tubes)
-
Triglyceride quantification kit
Procedure:
-
Fast mice overnight but allow free access to water.
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a bolus of olive oil (e.g., 10 µL/g body weight) via oral gavage.
-
Collect blood samples at subsequent time points (e.g., 1, 2, 4, and 6 hours) after the gavage.
-
Process blood to obtain plasma as described in Protocol 1.
-
Measure plasma triglyceride concentrations at each time point.
-
Plot the plasma triglyceride concentration over time to assess the lipid excursion curve. The area under the curve (AUC) can be calculated to quantify the overall lipid tolerance.
Visualizations
Caption: Mechanism of this compound-induced hypertriglyceridemia.
Caption: Strategies to mitigate this compound-induced hypertriglyceridemia.
Caption: Experimental workflow for assessing hypertriglyceridemia.
References
- 1. Targeted Nanotherapeutics Encapsulating Liver X Receptor Agonist this compound Enhance Anti-atherogenic Effects without Adverse Effects on Hepatic Lipid Metabolism in Ldlr−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Raising HDL cholesterol without inducing hepatic steatosis and hypertriglyceridemia by a selective LXR modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanoparticles Containing a Liver X Receptor Agonist Inhibit Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LXR activation by this compound alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Farnesoid X receptor: a master regulator of hepatic triglyceride and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coordinated Actions of FXR and LXR in Metabolism: From Pathogenesis to Pharmacological Targets for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of age and diet on triglyceride metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. mmpc.org [mmpc.org]
- 18. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PMC [pmc.ncbi.nlm.nih.gov]
GW3965 off-target effects and selectivity profile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the off-target effects and selectivity profile of GW3965.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: The primary targets of this compound are the Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ), for which it acts as a potent agonist.
Q2: What is the potency of this compound on its primary targets?
A2: this compound is a potent agonist of both human LXRα and LXRβ. In cell-based reporter gene assays, the EC50 values are approximately 190 nM for hLXRα and 30 nM for hLXRβ.[1] A cell-free ligand-sensing assay showed an EC50 of 125 nM for the recruitment of the steroid receptor coactivator 1 (SRC1) to human LXRα.[2]
Q3: What are the known off-target effects of this compound?
A3: The most well-characterized off-target of this compound is the Pregnane X Receptor (PXR), for which it also acts as an agonist, but with approximately 10-fold lower potency compared to its activity on LXRs.[3] Screening against a panel of other nuclear receptors, including PPARα, PPARδ, PPARγ, FXR, RARα, TRβ, VDR, CAR, AR, GR, MR, and PR, showed no significant activity.[3]
Q4: What are the potential downstream effects of on-target LXR activation by this compound?
A4: Activation of LXRs by this compound upregulates the expression of genes involved in cholesterol efflux and transport, such as ATP-binding cassette transporter A1 (ABCA1) and apolipoprotein E (ApoE).[4][5] However, it can also lead to increased lipogenesis through the induction of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which may result in hypertriglyceridemia and hepatic steatosis.[6]
Q5: Does this compound modulate other signaling pathways?
A5: Yes, this compound has been shown to modulate the PI3K/Akt and NF-κB signaling pathways. It can activate the PI3K/Akt pathway, leading to increased phosphorylation of Akt.[7][8] Additionally, it can inhibit the NF-κB signaling pathway, which is associated with its anti-inflammatory effects.[9][10]
Troubleshooting Guide
Issue 1: this compound is precipitating in my cell culture medium.
-
Cause: this compound has poor aqueous solubility.[11] When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous cell culture medium, the compound can precipitate out of solution.
-
Solution:
-
Prepare a fresh stock solution: Ensure your this compound stock solution is freshly prepared in a high-quality, anhydrous solvent like DMSO.[2]
-
Minimize final DMSO concentration: Aim for a final DMSO concentration in your culture medium of 0.1% or lower.
-
Stepwise dilution: When diluting the stock solution, add it to a small volume of medium first, mix well, and then add this to the final volume.
-
Pre-warm medium: Adding the compound to pre-warmed media can sometimes help with solubility.
-
Consider using a carrier: For in vivo studies, formulations with PEG300 and Tween 80 have been used to improve solubility.[12] A similar approach with a biocompatible carrier could be tested for in vitro experiments, with appropriate vehicle controls.
-
Issue 2: I am not observing the expected upregulation of LXR target genes.
-
Cause:
-
Compound inactivity: The compound may have degraded.
-
Suboptimal concentration: The concentration of this compound may be too low to elicit a response.
-
Cellular context: The expression and activity of LXRs and their co-regulators can vary between cell types.
-
Tolerance: Prolonged exposure to this compound can sometimes lead to a diminished response over time.[6]
-
-
Solution:
-
Verify compound integrity: Use a fresh vial of this compound or verify the activity of your current stock with a well-established positive control cell line and assay.
-
Perform a dose-response experiment: Titrate this compound over a range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your specific cell type and endpoint.
-
Confirm LXR expression: Verify that your cell line expresses LXRα and/or LXRβ at the mRNA and protein level.
-
Optimize treatment time: Conduct a time-course experiment to identify the optimal duration of treatment for observing changes in your target gene expression.
-
Issue 3: I am observing unexpected or off-target effects at high concentrations.
-
Cause: At higher concentrations (typically in the micromolar range), this compound can activate the Pregnane X Receptor (PXR), leading to the regulation of a different set of target genes.[3]
-
Solution:
-
Lower the concentration: Use the lowest effective concentration of this compound that elicits the desired on-target LXR-mediated effects.
-
Use a PXR antagonist: In mechanistic studies, co-treatment with a PXR antagonist could help to dissect the LXR-specific effects.
-
Employ a structurally different LXR agonist: To confirm that the observed effects are LXR-mediated, consider using a structurally unrelated LXR agonist as a comparator.
-
Data Presentation
Table 1: this compound Potency and Selectivity Profile
| Target | Assay Type | Species | Potency (EC50/IC50) | Reference(s) |
| LXRα | Cell-based Reporter Assay | Human | 190 nM | [1] |
| Cell-free Co-activator Recruitment | Human | 125 nM | [2] | |
| LXRβ | Cell-based Reporter Assay | Human | 30 nM | [1] |
| PXR | GAL4-Reporter Assay | Not Specified | >10-fold selective for LXR | [3] |
| PPARα, PPARδ, PPARγ, FXR, RARα, TRβ, VDR, CAR, AR, GR, MR, PR | Nuclear Receptor Panel Screen | Not Specified | No significant activity | [3] |
Experimental Protocols
1. LXRα/β Reporter Gene Assay
This protocol is designed to measure the activation of LXRα or LXRβ by this compound in a cell-based system.
-
Materials:
-
HEK293T cells
-
DMEM with 10% charcoal-stripped fetal bovine serum (FBS)
-
LXRα or LXRβ expression plasmid
-
Luciferase reporter plasmid containing LXR response elements (LXREs)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the LXR expression plasmid and the LXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A constitutively active Renilla luciferase plasmid can be co-transfected for normalization.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh DMEM containing 10% charcoal-stripped FBS and serial dilutions of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
2. PXR Reporter Gene Assay
This protocol is for assessing the off-target activation of PXR by this compound.
-
Materials:
-
HepG2 or other suitable cell line
-
DMEM with 10% charcoal-stripped FBS
-
PXR expression plasmid
-
Luciferase reporter plasmid containing PXR response elements (PXREs)
-
Transfection reagent
-
This compound
-
Rifampicin (positive control)
-
Dual-luciferase reporter assay system
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the PXR expression plasmid and the PXRE-luciferase reporter plasmid.
-
Compound Treatment: 24 hours post-transfection, treat the cells with serial dilutions of this compound, a positive control (e.g., Rifampicin), and a vehicle control.
-
Incubation: Incubate for 24 hours.
-
Luciferase Assay: Perform the dual-luciferase assay as described for the LXR assay.
-
Data Analysis: Analyze the data as described for the LXR assay to determine the EC50 of this compound for PXR activation.
-
Signaling Pathway Diagrams
Caption: LXR Signaling Pathway Activation by this compound.
Caption: Modulation of PI3K/Akt and NF-κB Pathways by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. JCI - Liver X receptor (LXR) mediates negative regulation of mouse and human Th17 differentiation [jci.org]
- 5. LXR activation by this compound alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The Synthetic LXR Agonist this compound Attenuates Phosgene‐Induced Acute Lung Injury Through the Modulation of PI3K/Akt and NF‐κB Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Akt/mTOR and AMPK signaling pathways are responsible for liver X receptor agonist this compound-enhanced gefitinib sensitivity in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liver X receptors agonist this compound re-sensitizes gefitinib-resistant human non-small cell lung cancer cell to gefitinib treatment by inhibiting NF-κB in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. This compound hydrochloride | LXR agonist | TargetMol [targetmol.com]
Navigating GW3965 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GW3965, a potent synthetic Liver X Receptor (LXR) agonist. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges and ensuring data reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and potent agonist for Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and inflammation.[1][2] It activates both LXRα and LXRβ isoforms, forming a heterodimer with the retinoid X receptor (RXR) to bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4][5]
Q2: What are the common experimental applications of this compound?
This compound is widely used in preclinical research to investigate the therapeutic potential of LXR activation in various disease models, including:
-
Atherosclerosis: By promoting reverse cholesterol transport.[6][7][8]
-
Neurodegenerative Diseases: Due to its anti-inflammatory and cholesterol-regulating effects in the central nervous system.[9]
-
Cancer: It has been shown to induce apoptosis in certain cancer cell lines, such as glioblastoma.[1][10]
-
Inflammatory Diseases: LXR activation can suppress inflammatory gene expression.[11][12]
Q3: What are the known off-target effects or toxicities associated with this compound?
The primary concern with systemic LXR agonists like this compound is the induction of hepatic steatosis (fatty liver) and hypertriglyceridemia.[3][12][13][14] This is primarily due to the activation of LXRα in the liver, which upregulates genes involved in fatty acid synthesis.[13] Researchers should be aware of potential differences in lipid metabolism between rodents and humans, which can affect the translatability of findings.[9][12]
Troubleshooting Experimental Variability
Issue 1: Inconsistent or No Observed Effect of this compound in Cell Culture
Possible Cause 1: Suboptimal Compound Solubility and Stability
This compound hydrochloride has limited solubility in aqueous buffers.[15] Improper dissolution can lead to inaccurate concentrations and variable results.
-
Recommendation: Prepare stock solutions in an organic solvent such as DMSO or ethanol.[15] For cell culture media, first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice to the final working concentration.[15] It is not recommended to store the aqueous solution for more than one day.[15] Use fresh, high-quality DMSO, as moisture can reduce solubility.[16][17]
Possible Cause 2: Inappropriate Cell Type or Low LXR Expression
The effects of this compound are dependent on the expression of LXRα and LXRβ in the chosen cell line.
-
Recommendation: Confirm LXR expression levels in your cell line of interest via qPCR or Western blot. Consider using cell lines known to be responsive to LXR agonists, such as THP-1 macrophages, HepG2 hepatocytes, or specific cancer cell lines where LXR pathways are active.[10][16]
Possible Cause 3: Incorrect Dosing and Incubation Time
The effective concentration of this compound can vary significantly between cell types.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Incubation times can also influence the observed effect and should be optimized. For example, in some cell lines, viability can be inhibited at concentrations of 2.5 µM or higher with a 24-hour treatment.[18]
Issue 2: High Variability in In Vivo Animal Studies
Possible Cause 1: Inconsistent Drug Formulation and Administration
The method of formulation and administration can significantly impact the bioavailability and efficacy of this compound in animal models.
-
Recommendation: For oral administration, a common vehicle is a solution of 0.5% hydroxypropyl methyl cellulose (B213188) and 0.1% Tween 80 in water.[11] Another formulation for oral gavage involves dissolving this compound in DMSO and then mixing with PEG300, Tween80, and saline or ddH2O.[2][16] Ensure the final solution is homogenous and administered consistently.
Possible Cause 2: Species-Specific Differences in Metabolism
There are known differences in lipid metabolism and LXR target gene regulation between rodents and humans/primates.[3][9][12]
-
Recommendation: Be cautious when extrapolating results from mouse models to human physiology. Consider the specific animal model being used and its relevance to the human condition being studied. For example, mice lack cholesteryl ester transfer protein (CETP), which affects lipoprotein metabolism.[9]
Possible Cause 3: Off-Target Effects on Lipid Profile
As mentioned, this compound can induce hypertriglyceridemia, which can confound experimental results, particularly in metabolic studies.[12]
-
Recommendation: Monitor plasma lipid profiles (triglycerides and cholesterol) in treated animals. Consider the potential impact of these metabolic changes on your experimental outcomes.
Data Presentation and Experimental Protocols
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| EC50 hLXRα | 190 nM | Human (cell-based) | [10][16] |
| EC50 hLXRβ | 30 nM | Human (cell-based) | [10][16] |
| In Vivo Dosage (mice) | 10 mg/kg | Mouse | [11][16] |
| In Vivo Dosage (rats) | 10 mg/kg | Rat | [19] |
| Solubility in DMSO | ~20 mg/mL | - | [15] |
| Solubility in Ethanol | ~2 mg/mL | - | [15] |
Key Experimental Protocols
In Vitro Cell-Based Luciferase Reporter Assay
-
Cell Seeding: Plate HEK293 cells co-transfected with human LXRα or LXRβ and a luciferase reporter gene construct containing LXR response elements.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate for 20-24 hours.[16]
-
Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize luciferase activity to a control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
In Vivo Atherosclerosis Study in ApoE-/- Mice
-
Animal Model: Use male apolipoprotein E-deficient (ApoE-/-) mice, a common model for atherosclerosis.
-
Diet: Feed the mice a high-fat "Western" diet to induce atherosclerotic lesions.
-
Treatment: Administer this compound (e.g., 10 mg/kg/day) or vehicle control via oral gavage.[6]
-
Duration: Treat for a specified period (e.g., 12 weeks).[6]
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect aortas for en face analysis of lesion area. Plasma can be collected to measure lipid profiles.
Visualizing Pathways and Workflows
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound activation of LXR and target gene transcription.
Troubleshooting Workflow for In Vitro Experiments
Caption: A logical workflow for troubleshooting common issues in this compound in vitro experiments.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Nuclear receptor agonists and how do they work? [synapse.patsnap.com]
- 5. THE CONCISE GUIDE TO PHARMACOLOGY 2017/18: Nuclear hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. LXR activation by this compound alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. mdpi.com [mdpi.com]
- 19. This compound, a synthetic liver X receptor (LXR) agonist, reduces angiotensin II-mediated pressor responses in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GW3965 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the LXR agonist GW3965. The information is designed to address common issues encountered during in vivo experiments, with a focus on improving bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective synthetic agonist for the Liver X Receptors, LXRα and LXRβ.[1] LXRs are nuclear receptors that play a key role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses.[2] Upon activation by this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes to modulate their expression.
Q2: What are the expected physiological effects of this compound administration in mice?
A2: Administration of this compound in mice has been shown to have several key effects:
-
Anti-atherogenic activity: It can reduce atherosclerotic lesion area in mouse models.
-
Induction of cholesterol transport genes: this compound upregulates the expression of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1.
-
Modulation of lipid profiles: It can lead to an increase in high-density lipoprotein (HDL) cholesterol. However, a common on-target effect is an increase in plasma triglycerides due to the induction of lipogenic genes in the liver.[2]
Q3: What is a common adverse effect of systemic this compound administration and how can it be mitigated?
A3: A primary adverse effect of systemic LXR activation with this compound is hepatic steatosis (fatty liver) and hypertriglyceridemia. This is due to the LXRα-mediated induction of lipogenic genes, including SREBP-1c.[2] Strategies to mitigate this include:
-
Tissue-specific delivery: Utilizing nanoparticle-based delivery systems to target specific tissues like atherosclerotic plaques can reduce systemic exposure and minimize effects on the liver.
-
Use of intestine-specific agonists: A prodrug of this compound, known as GW6340, is designed for intestine-specific LXR activation, which can promote reverse cholesterol transport without significantly impacting hepatic lipid metabolism.
Troubleshooting Guide: Improving this compound Bioavailability
Problem: Low or Variable In Vivo Efficacy
Low or inconsistent results in animal studies with this compound can often be traced back to issues with its bioavailability. The following sections provide potential causes and solutions.
Possible Cause 1: Suboptimal Formulation
This compound is a lipophilic molecule with poor aqueous solubility, which can limit its oral absorption. The choice of vehicle is critical for achieving adequate and consistent plasma concentrations.
Solutions:
-
Standard Oral Gavage Formulations: Several vehicles have been used in publications for oral administration of this compound. The choice of vehicle may depend on the specific experimental requirements.
-
Suspension in Methylcellulose (B11928114)/Tween-80: A common method for creating a suspension for oral gavage.
-
Solution in PEG 600/Solutol HS-15: This combination can be used to create a solution for oral administration.[3]
-
-
Advanced Formulations for Improved Delivery: For enhanced bioavailability and targeted delivery, more advanced formulations can be considered.
-
Nanoparticle Encapsulation: Encapsulating this compound in biodegradable nanoparticles, such as those made from PLGA-b-PEG, has been shown to improve its therapeutic effects and reduce adverse effects on the liver.[4]
-
Liposomal Formulations: Liposomes can also be used as a carrier for this compound to improve its delivery.
-
Possible Cause 2: Dosing Regimen
The dosing frequency and route of administration can significantly impact the in vivo effects of this compound.
Solutions:
-
Dosing Frequency: this compound has a relatively short half-life in rodents. Therefore, more frequent administration (e.g., twice daily oral gavage) may be necessary to maintain therapeutic concentrations.
-
Route of Administration: While oral gavage is the most common route, intraperitoneal (IP) injection can also be considered, although vehicle selection is critical to avoid local toxicity.
Data Presentation
Table 1: Summary of In Vivo Studies with this compound
| Animal Model | Dose and Route | Vehicle | Observed Effects | Reference |
| Sprague-Dawley Rats | 10 mg/kg, q.d., oral | 0.5% methylcellulose, 2% Tween-80 | Reduced angiotensin II-mediated pressor responses. | [5] |
| Mice | 10 mg/kg, single dose, oral | 0.75% carboxymethylcellulose | Upregulation of renin and LXR target genes. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound in 0.5% Methylcellulose and 2% Tween-80 for Oral Gavage
-
Materials:
-
This compound powder
-
0.5% (w/v) methylcellulose in sterile water
-
Tween-80
-
Sterile microcentrifuge tubes
-
Sonicator
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound for the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse with a 0.25 mL gavage volume).
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of Tween-80 (2% of the final volume) to the powder and mix to create a paste.
-
Gradually add the 0.5% methylcellulose solution to the desired final volume while continuously vortexing.
-
Sonicate the suspension for 5-10 minutes to ensure a uniform particle size.
-
Store the suspension at 4°C and vortex thoroughly before each use.
-
Visualizations
Caption: LXR Signaling Pathway Activated by this compound.
Caption: Troubleshooting Workflow for Low In Vivo Efficacy.
Caption: Protocol for this compound Suspension Preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Targeted Nanotherapeutics Encapsulating Liver X Receptor Agonist this compound Enhance Antiatherogenic Effects without Adverse Effects on Hepatic Lipid Metabolism in Ldlr−/− Mice | Semantic Scholar [semanticscholar.org]
- 5. This compound, a synthetic liver X receptor (LXR) agonist, reduces angiotensin II-mediated pressor responses in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a synthetic liver X receptor (LXR) agonist, reduces angiotensin II-mediated pressor responses in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of GW3965 in DMSO at -20°C
Technical Support Center: GW3965
This technical support center provides guidance on the long-term stability of the Liver X Receptor (LXR) agonist, this compound, when stored in Dimethyl Sulfoxide (DMSO) at -20°C. It also includes troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound in DMSO?
A1: For long-term stability, it is recommended to store stock solutions of this compound in DMSO at -20°C or, for extended periods, at -80°C.[1] Aliquoting the stock solution into smaller, single-use volumes is advised to avoid repeated freeze-thaw cycles.[2]
Q2: How long can I store a this compound solution in DMSO at -20°C?
A2: Based on information from various suppliers, a this compound stock solution in DMSO is generally considered stable for at least one to three months when stored at -20°C.[1] For storage exceeding this period, re-qualification of the solution's integrity is recommended. Some suppliers suggest that storage at -80°C can extend stability to six months.[1]
Q3: What are the signs of this compound degradation in a DMSO stock solution?
A3: Visual indicators of degradation can include color changes or the appearance of precipitates that do not readily dissolve upon warming and vortexing. However, chemical degradation can occur without any visible changes. Therefore, periodic analytical assessment using techniques like High-Performance Liquid Chromatography (HPLC) is the most reliable way to confirm the compound's integrity.
Q4: Can I store aqueous dilutions of my this compound DMSO stock?
A4: It is not recommended to store aqueous dilutions of this compound for extended periods. Aqueous solutions should be prepared fresh from the DMSO stock for each experiment and used promptly, ideally within the same day. The stability of compounds in aqueous media is often significantly lower than in anhydrous DMSO.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate observed in the this compound stock solution after thawing. | 1. The compound has come out of solution due to the low temperature.2. The concentration of the stock solution is too high for complete solubility at room temperature.3. The compound may have degraded, leading to less soluble byproducts. | 1. Warm the vial to room temperature or briefly in a 37°C water bath and vortex thoroughly to redissolve the compound.[2]2. If the precipitate persists, consider preparing a new stock solution at a lower concentration.3. If precipitation is a recurring issue, assess the purity of the stock solution using HPLC. |
| Inconsistent or weaker than expected biological activity in experiments. | 1. The this compound stock solution may have degraded due to improper storage or age.2. Inaccurate initial weighing of the compound or dilution errors.3. Multiple freeze-thaw cycles have compromised the compound's integrity. | 1. Use a fresh aliquot of the stock solution or prepare a new stock solution. It is advisable to qualify the concentration and purity of the stock solution via HPLC.2. Review all calculations and ensure proper calibration of weighing balances and pipettes.3. Always aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. |
| Unexpected peaks appear in the HPLC chromatogram of the this compound stock solution. | 1. The compound is degrading, leading to the formation of new chemical entities.2. The DMSO solvent may be contaminated or has absorbed water, which can facilitate hydrolysis.3. Contamination of the sample or HPLC system. | 1. This is a strong indicator of compound instability. The stock solution should be discarded. Prepare a fresh stock solution and re-evaluate its stability over a shorter timeframe.2. Use high-purity, anhydrous DMSO for preparing stock solutions.[3]3. Run a blank injection (DMSO only) to check for system contamination. If the system is clean, prepare a fresh stock solution taking care to avoid cross-contamination. |
Long-Term Stability Data of this compound in DMSO at -20°C
While specific, long-term quantitative stability data for this compound is not extensively published, the following table represents a typical stability profile for a small molecule like this compound stored under recommended conditions. This data should be considered illustrative; for critical applications, it is essential to perform in-house stability testing.
| Time Point | Storage Condition | Purity by HPLC (%) | Observations |
| Initial (T=0) | -20°C | 99.8% | Clear, colorless solution |
| 1 Month | -20°C | 99.5% | No visible changes |
| 3 Months | -20°C | 98.9% | No visible changes |
| 6 Months | -20°C | 97.2% | Minor decrease in purity |
| 12 Months | -20°C | 94.5% | Significant degradation may have occurred |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a stability-indicating method using High-Performance Liquid Chromatography (HPLC) to quantify the purity of this compound over time.
1. Objective: To determine the long-term stability of this compound in a DMSO stock solution when stored at -20°C.
2. Materials:
-
This compound powder
-
Anhydrous, HPLC-grade DMSO
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
3. Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex until the compound is completely dissolved.
-
Aliquot the stock solution into multiple single-use cryovials to avoid repeated freeze-thaw cycles.
-
-
Initial Analysis (T=0):
-
Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µM).
-
Analyze the sample by HPLC to determine the initial purity. This will serve as the baseline.
-
-
Storage:
-
Store the aliquoted cryovials at -20°C in the dark.
-
-
Stability Time Points:
-
At designated time points (e.g., 1, 3, 6, and 12 months), remove one aliquot from the freezer.
-
Allow the vial to thaw completely and come to room temperature.
-
Prepare a sample for HPLC analysis as described for the initial analysis.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A time-gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to ensure the elution of any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
For each time point, calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Compare the purity at each time point to the initial purity (T=0). A significant decrease in the main peak area and the appearance of new peaks are indicative of degradation.
-
4. Forced Degradation Study (for method validation): To ensure the HPLC method is "stability-indicating," a forced degradation study should be performed. This involves subjecting the this compound solution to stress conditions (e.g., acid, base, heat, oxidation, and light) to generate degradation products and confirm that they are well-separated from the parent compound peak in the chromatogram.[4][5]
Visualizations
This compound Signaling Pathway
This compound is a synthetic agonist of the Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a key role in regulating cholesterol, fatty acid, and glucose metabolism, as well as inflammation.
Caption: Simplified signaling pathway of this compound as an LXR agonist.
Experimental Workflow for Stability Testing
This diagram illustrates the key steps involved in assessing the long-term stability of a compound.
Caption: Workflow for conducting a long-term stability study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. emulatebio.com [emulatebio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering GW3965-related toxicity in their cell culture experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective synthetic agonist for the Liver X Receptors (LXR), specifically LXRα and LXRβ.[1][2] LXRs are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses.[3] Upon activation by an agonist like this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.
Q2: What are the intended effects of this compound in cell culture?
A2: In cell culture, this compound is primarily used to activate LXR-dependent signaling pathways. This leads to the upregulation of genes involved in cholesterol efflux (e.g., ABCA1, ABCG1), and suppression of inflammatory gene expression.[4] It is often used in studies related to atherosclerosis, inflammation, and lipid metabolism.
Q3: Is cytotoxicity a known side effect of this compound?
A3: Yes, this compound can induce cytotoxicity in a dose- and cell-type-dependent manner. While it is used to promote apoptosis in some cancer cell lines[5][6], it can cause unwanted cell death in non-cancerous primary and immortalized cell lines, which can interfere with experimental outcomes. For example, in ARPE-19 cells, concentrations of 2.5 μM and higher have been shown to inhibit cell viability.[7]
Troubleshooting Guide
Problem: I'm observing a significant decrease in cell viability after treating my cells with this compound.
Initial Assessment:
Before proceeding, it's crucial to confirm that the observed cell death is due to this compound and not other factors. Consider the following:
-
Vehicle Control: Are you using a vehicle control (e.g., DMSO) at the same concentration as in your this compound-treated wells? The solvent itself can be toxic at higher concentrations.
-
Reagent Quality: Is your this compound stock solution properly prepared and stored? Degradation of the compound could potentially lead to toxic byproducts.
-
General Cell Culture Health: Are your untreated cells healthy and growing as expected? Issues with media, supplements, or incubation conditions can lead to cell death.
Troubleshooting Steps:
If you've ruled out other potential causes, here are some steps to address this compound-related toxicity:
1. Optimize this compound Concentration:
The most common cause of this compound-induced toxicity is a high concentration. It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
-
Recommendation: Start with a broad range of concentrations (e.g., 0.1 µM to 10 µM) and assess cell viability after your desired incubation period.
-
Example: In a study with ARPE-19 cells, a concentration of 2 µM was chosen after a CCK-8 assay showed that viability was inhibited at 2.5 µM and higher.[7] Conversely, in hippocampal neurons, no significant cytotoxicity was observed at concentrations up to 4µM.
2. Reduce Incubation Time:
Prolonged exposure to this compound, even at a seemingly non-toxic concentration, can lead to cumulative toxicity.
-
Recommendation: If your experimental design allows, try reducing the incubation time. A time-course experiment can help determine the minimum time required to observe the desired biological effect without causing significant cell death.
3. Assess Cell Confluency:
The confluency of your cell culture at the time of treatment can influence their sensitivity to this compound.
-
Recommendation: Standardize your cell seeding density to ensure consistent confluency at the start of each experiment. Cells at very low or very high confluency may be more susceptible to stress.
4. Consider Serum Concentration in Media:
Components in fetal bovine serum (FBS) can sometimes interact with compounds and affect their bioavailability and toxicity.
-
Recommendation: If your experiment allows, assess whether varying the serum concentration in your culture media alters the toxic effects of this compound.
Quantitative Data on this compound Cytotoxicity
The following table summarizes reported concentrations of this compound and their effects on cell viability in different cell lines.
| Cell Line | Assay | Concentration | Effect on Cell Viability | Reference |
| ARPE-19 | CCK-8 | 1.5 µM, 2 µM | No significant inhibition | [7] |
| ARPE-19 | CCK-8 | ≥ 2.5 µM | Inhibition of cell viability | [7] |
| Hippocampal Neurons | LDH Release | Up to 4 µM | No significant cytotoxicity | [8] |
| HCC827/GR-8-2 (NSCLC) | CCK-8 | 5 µM | Little effect on viability alone; enhances gefitinib-induced cell death | [6] |
| U87 & U87/EGFRvIII (Glioblastoma) | WST-1 | 5 µM | Promotes cell death | [5] |
Experimental Protocols
1. Cell Viability Assessment using CCK-8 Assay
This protocol is adapted from a study on ARPE-19 cells.[7]
-
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in serum-free medium. Include a vehicle-only control (DMSO at the same final concentration as the highest this compound concentration).
-
After 24 hours of cell seeding, replace the medium with the prepared this compound dilutions and controls.
-
Incubate for the desired treatment duration (e.g., 24 or 48 hours).
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assessment by Caspase-3 Activation
This is a general protocol for detecting activated caspase-3 by Western blot, a key marker of apoptosis.
-
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to the desired confluency.
-
Treat cells with the desired concentrations of this compound and controls for the specified time.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Troubleshooting workflow for this compound-related toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. An LXR agonist promotes GBM cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver X receptors agonist this compound re-sensitizes gefitinib-resistant human non-small cell lung cancer cell to gefitinib treatment by inhibiting NF-κB in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of LXRs Reduces Oxysterol Lipotoxicity in RPE Cells by Promoting Mitochondrial Function | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Minimizing GW3965 Experimental Artifacts
Welcome to the technical support center for GW3965. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpectedly high plasma triglycerides and/or liver steatosis in animal models.
-
Question: We treated our mice with this compound and observed a significant increase in plasma triglycerides and evidence of hepatic steatosis. Is this a known side effect, and how can we mitigate it?
-
Answer: Yes, this is a well-documented on-target effect of this compound and other LXR agonists.[1][2][3] It is primarily mediated by the LXRα-dependent upregulation of the lipogenic transcription factor SREBP-1c in the liver.[1][2] While this effect can be a confounding factor, there are several strategies to manage it:
-
Dose Optimization: The lipogenic effect of this compound can be dose-dependent. Consider performing a dose-response study to find the lowest effective dose that achieves your desired therapeutic effect with a minimal impact on triglyceride levels.[4]
-
Time-Course Analysis: Some studies have shown that the hypertriglyceridemia induced by LXR agonists can be transient with chronic administration.[5] A thorough time-course analysis may reveal a therapeutic window where your desired effects are present before or after the peak in triglyceride levels.
-
Alternative LXR Agonists: If the lipogenic effects are prohibitive for your experimental goals, consider exploring alternative LXR agonists that have been reported to have a more favorable side-effect profile. For example, AZ876, a dual partial agonist of LXRα and LXRβ, has been shown to cause less elevation of plasma triglycerides.[1] ATI-111 is another potent steroidal LXR agonist that has been reported to have fewer side effects.[6]
-
Tissue-Specific Delivery: For research focused on non-hepatic tissues, consider nanoparticle-based delivery systems. These have been shown to enhance the delivery of this compound to atherosclerotic plaques while minimizing hepatic lipid accumulation.[7][8][9]
-
Issue 2: Concern about potential off-target effects of this compound.
-
Question: How can we be sure that the effects we are observing are mediated by LXR and are not due to off-target activities of this compound?
-
Answer: This is a critical consideration for any pharmacological study. While this compound is known to be more specific for LXR than the older agonist T0901317, which also interacts with FXR and RORs, it's essential to include proper controls.[10]
-
Use of LXR-null Models: The gold standard for demonstrating LXR-dependent effects is to use cells or animals deficient in LXRα and/or LXRβ. The lack of a response to this compound in these models provides strong evidence for LXR-mediated action.[10][11]
-
Use of LXR Antagonists: In conjunction with this compound treatment, the use of an LXR antagonist, such as GSK2033, can help to confirm that the observed effects are due to LXR activation.[12]
-
Monitor Known LXR Target Genes: As a positive control, always monitor the expression of well-established LXR target genes, such as ABCA1, ABCG1, and SREBP-1c, to confirm LXR engagement in your experimental system.[5][13][14]
-
Issue 3: Inconsistent or unexpected gene and protein expression results.
-
Question: We are seeing variable or unexpected changes in the expression of our target genes and proteins after this compound treatment. What could be the cause?
-
Answer: Several factors can contribute to such observations:
-
Cell-Type Specificity: The regulation of LXR target genes can be highly cell-type specific.[14] The cellular context, including the expression levels of LXR isoforms and co-regulators, will influence the response to this compound.
-
Differential Regulation of LXR Target Genes: Not all LXR target genes are regulated equally. Some studies have shown that this compound can potently induce ABCA1 expression with a more modest effect on other target genes in the same cell type.[14]
-
Transient Gene Expression: The induction of some LXR target genes can be transient, with expression levels peaking and then declining over time even with continued treatment.[5][15] A detailed time-course experiment is recommended to capture the full dynamics of gene expression.
-
Post-Transcriptional Regulation: A lack of correlation between mRNA and protein levels can be due to post-transcriptional, translational, or post-translational regulation. For example, this compound has been shown to attenuate TNF-α protein levels without altering its mRNA levels in Kupffer cells.[4] It is important to assess both mRNA and protein levels.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective synthetic agonist for both Liver X Receptor α (LXRα) and Liver X Receptor β (LXRβ).[1] Upon binding to LXRs, it forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to LXR Response Elements (LXREs) in the promoter regions of target genes to regulate their transcription.[16] Key target genes are involved in cholesterol efflux, lipid metabolism, and inflammation.
Q2: What are the recommended concentrations of this compound for in vitro and in vivo experiments?
A2: The optimal concentration or dose will depend on the specific cell type or animal model and the experimental goals. However, based on published literature, here are some general starting points:
-
In Vitro : For cell culture experiments, concentrations typically range from 0.1 µM to 10 µM.[16][17] A concentration of 1 µM is often used to achieve robust activation of LXR target genes. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and endpoint, as higher concentrations (≥2.5 µM) can affect cell viability in some cell lines.[18]
-
In Vivo : For rodent studies, oral administration of this compound at doses ranging from 1 mg/kg to 40 mg/kg per day has been reported.[5][17][19] A commonly used dose is 10 mg/kg per day.[19][20]
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO for in vitro studies.[20] For in vivo studies, it is often formulated in a vehicle such as 0.5% methylcellulose (B11928114) or a combination of 0.5% hydroxypropyl methyl cellulose (B213188) and 0.1% Tween 80.[16][21] It is recommended to prepare fresh solutions for in vivo experiments. Stock solutions in DMSO should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | EC50 (nM) |
| hLXRα | Cell-free | 190 |
| hLXRβ | Cell-free | 30 |
| LXRα/SRC1 | Cell-free LiSA | 125 |
Table 2: Common In Vivo Dosages of this compound
| Animal Model | Dosage | Route of Administration | Observed Effect |
| Mice | 10 mg/kg/day | Oral gavage | Upregulation of ABCA1, anti-atherogenic activity[20] |
| Rats | 10 mg/kg/day | Oral gavage | Reduced angiotensin II-mediated pressor responses[16] |
| Mice | 40 mg/kg/day | Oral gavage | Inhibition of glioblastoma growth[17] |
Key Experimental Protocols
Protocol 1: In Vitro Treatment of Macrophages with this compound
-
Cell Culture: Plate murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7) in appropriate culture medium.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Treatment: Dilute the this compound stock solution in culture medium to the desired final concentration (e.g., 1 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Incubation: Replace the existing medium with the this compound-containing or vehicle control medium and incubate for the desired time (e.g., 24 hours).
-
Analysis: Harvest the cells for downstream analysis, such as RNA isolation for qPCR to measure the expression of LXR target genes (Abca1, Abcg1, Srebp1c) or protein extraction for Western blotting.
Protocol 2: In Vivo Administration of this compound to Mice
-
Animal Model: Use an appropriate mouse model (e.g., C57BL/6, Ldlr-/-, or Apoe-/- mice).
-
Vehicle Preparation: Prepare a sterile vehicle solution of 0.5% (w/v) methylcellulose and 2% (v/v) Tween-80 in water.
-
This compound Formulation: Suspend this compound powder in the vehicle to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse receiving 0.25 mL). Ensure the suspension is homogenous by vortexing or sonicating.
-
Administration: Administer the this compound suspension or vehicle control to the mice once daily via oral gavage for the duration of the study (e.g., 7-15 days).[16]
-
Monitoring: Monitor the animals for changes in body weight, food intake, and any adverse effects.
-
Sample Collection: At the end of the study, collect blood for plasma lipid analysis and tissues for gene and protein expression analysis.
Visualizations
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 4. Liver X receptor agonist this compound dose-dependently regulates lps-mediated liver injury and modulates posttranscriptional TNF-alpha production and p38 mitogen-activated protein kinase activation in liver macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Nanotherapeutics Encapsulating Liver X Receptor Agonist this compound Enhance Anti-atherogenic Effects without Adverse Effects on Hepatic Lipid Metabolism in Ldlr−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticles Containing a Liver X Receptor Agonist Inhibit Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complement Receptor Targeted Liposomes Encapsulating the Liver X Receptor Agonist this compound Accumulate in and Stabilize Atherosclerotic Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The LXR ligand this compound inhibits Newcastle disease virus infection by affecting cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Liver X Receptor Is Selectively Modulated to Differentially Alter Female Mammary Metastasis-associated Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound, a synthetic liver X receptor (LXR) agonist, reduces angiotensin II-mediated pressor responses in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. mdpi.com [mdpi.com]
- 19. This compound, a synthetic liver X receptor (LXR) agonist, reduces angiotensin II-mediated pressor responses in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. LXR activation by this compound alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming limitations of GW3965 in chronic treatment studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering challenges in chronic treatment studies involving the Liver X Receptor (LXR) agonist, GW3965. Chronic activation of LXRs holds therapeutic promise, but is often hampered by significant side effects. This guide offers troubleshooting advice and detailed protocols to help mitigate these limitations and ensure the robustness of your experimental data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant hyperlipidemia in our mice after several weeks of this compound treatment. Is this expected and how can we address it?
A1: Yes, the development of hyperlipidemia, particularly an increase in plasma triglycerides, is a well-documented side effect of chronic treatment with dual LXRα/β agonists like this compound.[1] This is primarily due to the activation of LXRα in the liver, which upregulates the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis.[2]
Troubleshooting Steps:
-
Dose Optimization: Ensure you are using the lowest effective dose of this compound. A dose-response study can help identify a therapeutic window that minimizes hyperlipidemia while still achieving the desired biological effect.
-
Genetic Models: Consider using LXRβ-specific knockout mice to isolate the effects of LXRα activation. Studies have shown that chronic this compound treatment induces liver triglycerides in wild-type mice but not in LXRα knockout mice, highlighting the central role of this isoform in the adverse lipid phenotype.[2]
-
Alternative LXR Agonists: If feasible, explore the use of LXRβ-selective agonists. These compounds are designed to retain the anti-inflammatory and cholesterol efflux benefits of LXR activation while minimizing the LXRα-driven lipogenic side effects.
Q2: Our chronic this compound study is showing signs of hepatic steatosis. What is the underlying mechanism and what can we do to mitigate this?
A2: Hepatic steatosis, or fatty liver, is another common adverse effect of long-term this compound administration.[2] The mechanism is directly linked to the LXRα-SREBP-1c pathway described in the previous question. Increased SREBP-1c activity leads to an overproduction of fatty acids and triglycerides in the liver, resulting in their accumulation.
Troubleshooting and Mitigation Strategies:
-
Monitor Liver Enzymes: Regularly monitor plasma levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver damage.
-
Histological Analysis: At the end of your study, perform histological analysis (e.g., H&E or Oil Red O staining) of liver tissue to visually assess the degree of lipid accumulation.
-
Co-treatments: While still in preclinical stages, some research explores co-administration of agents that can counteract the lipogenic effects of LXR agonists. This is an exploratory approach and would require careful validation.
Q3: We are concerned about potential off-target effects of this compound in our long-term study. How can we assess this?
A3: While this compound is considered relatively selective for LXRs, off-target effects are always a consideration in chronic studies.
Assessment Strategies:
-
Phenotypic Observation: Closely monitor the animals for any unexpected physiological or behavioral changes.
-
Comprehensive Blood Panel: In addition to lipid profiles, analyze a comprehensive blood panel to check for any abnormalities in other metabolic or hematological parameters.
-
Gene Expression Analysis: Perform RNA sequencing or targeted qPCR on key metabolic tissues (liver, adipose tissue, etc.) to identify any unexpected changes in gene expression that are not known to be regulated by LXR.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High variability in plasma triglyceride levels between animals in the this compound treatment group. | Differences in food intake, individual metabolic responses. | Ensure consistent diet and housing conditions. Increase the number of animals per group to improve statistical power. |
| Unexpected mortality in the this compound-treated group. | Severe hyperlipidemia or hepatotoxicity. | Immediately perform a necropsy to determine the cause of death. Consider reducing the dose or shortening the treatment duration. |
| Lack of a significant therapeutic effect despite observing hyperlipidemia. | The therapeutic window for your specific disease model may be very narrow. | Re-evaluate your dosing regimen. It's possible the dose required for efficacy is too close to the dose that causes severe side effects. |
Quantitative Data Summary
The following table summarizes the quantitative effects of chronic this compound treatment on lipid profiles in different mouse models.
| Parameter | Mouse Model | Treatment Duration | This compound Dose | Control Group (Vehicle) | This compound-Treated Group | Percentage Change |
| Plasma Triglycerides (mg/dl) | apoE-/- | 12 weeks | 10 mg/kg/day | 190.8 ± 14.0 | 256.0 ± 21.4 | +34.2%[1] |
| Liver Triglycerides (µmol/g) | Wild-Type | 5 weeks | Not Specified | ~25 | ~125 | +400%[2] |
| Serum Triglycerides (mM) | Wild-Type | 5 weeks | Not Specified | ~0.8 | ~0.6 | -25%[2] |
Experimental Protocols
Plasma Triglyceride Measurement
This protocol is adapted from standard colorimetric assay procedures.[3][4]
-
Sample Collection: Collect whole blood from mice via a suitable method (e.g., retro-orbital sinus) into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 1,500 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma).
-
Assay Procedure:
-
Use a commercial triglyceride quantification kit.
-
Prepare triglyceride standards according to the manufacturer's instructions.
-
Add a small volume of plasma (typically 2-5 µL) to a 96-well plate.
-
Add the reaction mix containing lipase (B570770) and other reagents to each well.
-
Incubate at room temperature for the time specified in the kit protocol.
-
Read the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.
-
-
Calculation: Determine the triglyceride concentration in your samples by comparing their absorbance to the standard curve.
Hepatic Lipid Extraction and Quantification
This protocol is based on the Folch method for lipid extraction.[5][6][7]
-
Tissue Homogenization:
-
Excise a portion of the liver (50-100 mg) and weigh it.
-
Homogenize the tissue in a 2:1 chloroform:methanol solution.
-
-
Lipid Extraction:
-
Incubate the homogenate at room temperature with shaking for at least 1 hour.
-
Add 0.9% NaCl solution to the homogenate and vortex thoroughly to separate the phases.
-
Centrifuge at 1,000 x g for 10 minutes.
-
-
Lipid Quantification:
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a suitable solvent (e.g., isopropanol (B130326) with Triton X-100).
-
Quantify the triglyceride content using a commercial colorimetric assay as described for plasma triglycerides.
-
Quantitative Real-Time PCR (qRT-PCR) for LXR Target Genes
This protocol provides a general workflow for analyzing the expression of LXR target genes such as SREBP-1c, ABCA1, and ABCG1.[8][9][10]
-
RNA Extraction:
-
Isolate total RNA from liver tissue using a TRIzol-based method or a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for your target gene(s) and a reference gene (e.g., GAPDH, β-actin), and cDNA template.
-
Run the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between the control and this compound-treated groups.
-
Visualizations
Caption: LXR signaling pathway activated by this compound.
Caption: Troubleshooting workflow for this compound studies.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Extraction and analysis of liver lipids [protocols.io]
- 6. Murine liver lipid extraction and quantification [bio-protocol.org]
- 7. Frontiers | Improved Folch Method for Liver-Fat Quantification [frontiersin.org]
- 8. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. clyte.tech [clyte.tech]
Technical Support Center: Ensuring Reproducibility in GW3965-Based Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing GW3965, a potent synthetic Liver X Receptor (LXR) agonist. Our goal is to facilitate reproducible experimental outcomes by offering detailed troubleshooting guides, frequently asked questions (FAQs), standardized protocols, and key quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and potent synthetic agonist for the Liver X Receptors, LXRα and LXRβ.[1][2] It functions by binding to these nuclear receptors, which then form a heterodimer with the Retinoid X Receptor (RXR). This complex binds to LXR Response Elements (LXREs) on the DNA, leading to the transcription of target genes involved in cholesterol homeostasis, lipid metabolism, and inflammation.[3][4][5]
Q2: What are the primary applications of this compound in research?
A2: this compound is widely used in preclinical research to study the roles of LXR in various physiological and pathological processes. Key research areas include atherosclerosis, where it promotes reverse cholesterol transport, lipid metabolism, and the regulation of inflammatory responses.[6][7] It is also investigated for its potential in neurodegenerative diseases and certain types of cancer.[8][9]
Q3: What are the known off-target effects or common side effects of this compound?
A3: A primary on-target side effect of this compound is the induction of lipogenesis, leading to hypertriglyceridemia and hepatic steatosis (fatty liver).[6][7] This is primarily mediated through the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[6] In some preclinical studies, central nervous system (CNS) side effects have been noted with other LXR agonists, though this is less characterized for this compound.[10]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically supplied as a powder and is soluble in organic solvents like DMSO and ethanol.[1] For in vitro experiments, a stock solution in DMSO is common. It is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are less stable and should be prepared fresh for each experiment.[1]
Troubleshooting Guides
This section addresses common issues encountered during this compound-based experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no induction of LXR target genes (e.g., ABCA1, ABCG1) | 1. This compound Degradation: Improper storage or handling of this compound. 2. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. 3. Incorrect Incubation Time: The duration of treatment may be insufficient for transcriptional changes to occur. 4. Low LXR Expression: The cell line used may have low endogenous expression of LXRα and/or LXRβ. 5. Assay Variability: Issues with qPCR primers, probes, or RNA quality. | 1. Verify this compound Integrity: Use a fresh aliquot of this compound. Confirm the purity and quality of the compound if possible.[1] 2. Optimize Concentration: Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell type.[8][11] 3. Optimize Incubation Time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak of target gene expression.[12] 4. Confirm LXR Expression: Check the expression of LXRα and LXRβ in your cell line using qPCR or Western blot. 5. Validate Assay: Ensure your qPCR primers are validated and specific. Check RNA integrity before reverse transcription. |
| High Cell Cytotoxicity or Death | 1. High this compound Concentration: The concentration of this compound may be toxic to the cells. 2. DMSO Toxicity: The final concentration of the DMSO vehicle may be too high. 3. Cell Sensitivity: The cell line being used may be particularly sensitive to this compound or the vehicle. | 1. Perform a Cytotoxicity Assay: Use an MTT or similar assay to determine the cytotoxic concentration of this compound for your specific cell line.[13][14][15] 2. Control Vehicle Concentration: Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control group. 3. Reduce Concentration and/or Incubation Time: If cytotoxicity is observed, lower the this compound concentration and/or shorten the incubation period. |
| Inconsistent or Variable Results Between Experiments | 1. Inconsistent this compound Aliquots: Variability in the concentration of this compound between different aliquots. 2. Cell Culture Variability: Differences in cell passage number, confluency, or overall health. 3. Experimental Technique: Inconsistent pipetting, timing, or other procedural variations. | 1. Standardize Aliquoting: Prepare a large batch of this compound stock solution and create single-use aliquots to ensure consistency. 2. Standardize Cell Culture: Use cells within a consistent passage number range. Seed cells at the same density and treat them at a consistent confluency. 3. Standardize Protocol: Follow a detailed, step-by-step protocol for all experiments. Use calibrated pipettes and be consistent with all incubation times. |
| Unexpected Lipogenesis and/or Triglyceride Accumulation | 1. On-Target Effect: This is a known on-target effect of LXR agonists mediated by SREBP-1c.[6][7] 2. High this compound Concentration or Prolonged Treatment: These conditions can exacerbate the lipogenic effect. | 1. Acknowledge and Monitor: Be aware that this is an expected outcome. Quantify triglyceride levels to monitor the effect. 2. Use Lower Concentrations/Shorter Times: If the lipogenic effect is confounding your primary endpoint, try to use the lowest effective concentration of this compound for the shortest possible time. 3. Consider LXRβ-selective Agonists: If available, LXRβ-selective agonists may have a reduced lipogenic profile. |
Experimental Protocols
Protocol 1: In Vitro Treatment of Macrophages with this compound and Analysis of Target Gene Expression by qPCR
This protocol provides a general framework for treating macrophage cell lines (e.g., RAW 264.7 or THP-1) with this compound and subsequently analyzing the expression of LXR target genes.
Materials:
-
This compound hydrochloride
-
DMSO (cell culture grade)
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
6-well tissue culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Abca1, Abcg1, Srebp1c) and a housekeeping gene (e.g., Gapdh, Actb)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed macrophages in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator overnight.
-
-
This compound Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 1, 5 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time (e.g., 24 hours).[11][12]
-
-
RNA Extraction:
-
After incubation, wash the cells with PBS.
-
Lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit following the manufacturer's protocol.
-
-
qPCR Analysis:
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and primers for the target and housekeeping genes.
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.
-
Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound hydrochloride
-
DMSO (cell culture grade)
-
Cell line of interest
-
Complete culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the old medium and add the this compound dilutions or controls to the wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[15]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the no-treatment control.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| In Vitro EC50 (hLXRα) | ~190 nM | Cell-free assay | [1] |
| In Vitro EC50 (hLXRβ) | ~30 nM | Cell-free assay | [1] |
| Typical In Vitro Concentration | 1 - 10 µM | Treatment of various cell lines | [8][11] |
| Typical In Vivo Dosage (mice) | 10 - 30 mg/kg/day | Oral gavage | [1][16] |
| ABCA1 Upregulation (in vivo) | ~8-fold | In mice treated with 10 mg/kg this compound | [1] |
Visualizations
LXR Signaling Pathway
Caption: The LXR signaling pathway activated by this compound.
General Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver x receptor signaling pathways and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Complement Receptor Targeted Liposomes Encapsulating the Liver X Receptor Agonist this compound Accumulate in and Stabilize Atherosclerotic Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Liver X Receptor Agonist this compound Improves Recovery from Mild Repetitive Traumatic Brain Injury in Mice Partly through Apolipoprotein E | PLOS One [journals.plos.org]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Tissue-specific liver X receptor activation promotes macrophage RCT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of LXR Agonists: GW3965 vs. T0901317
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two widely used first-generation Liver X Receptor (LXR) agonists, GW3965 and T0901317. Both compounds are dual agonists for LXRα and LXRβ and have been instrumental in elucidating the roles of LXRs in lipid metabolism, cholesterol homeostasis, and inflammation.[1] However, significant differences in their potency, selectivity, and off-target effects are critical considerations for experimental design and data interpretation.
Core Mechanism of Action: The LXR Signaling Pathway
Liver X Receptors (LXRα and LXRβ) are nuclear receptors that, upon activation by endogenous oxysterols or synthetic agonists, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. Key functions regulated by LXRs include promoting reverse cholesterol transport and suppressing inflammatory responses.[2] The primary therapeutic appeal of LXR agonists lies in their potential to combat atherosclerosis.[3]
References
A Comparative In Vitro Efficacy Analysis of LXR Agonists: GW3965 vs. GSK3987
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Potent Liver X Receptor Agonists
This guide provides a detailed comparison of the in vitro efficacy of two widely utilized synthetic Liver X Receptor (LXR) agonists, GW3965 and GSK3987. As key regulators of cholesterol homeostasis, fatty acid metabolism, and inflammation, LXRs present a promising therapeutic target for a variety of metabolic diseases. This document summarizes key efficacy data, outlines detailed experimental methodologies for the assessment of these compounds, and visualizes the underlying signaling pathways and experimental workflows to aid in research and development.
Quantitative Data Comparison
The in vitro potency of this compound and GSK3987 has been characterized across various assays, primarily focusing on their activation of LXR alpha (LXRα) and LXR beta (LXRβ) isoforms. The half-maximal effective concentration (EC50) is a key metric for comparing their potency.
| Parameter | This compound | GSK3987 | Key Observations |
| LXRα EC50 | ~30-190 nM[1] | ~50 nM[1][2] | Both compounds are potent LXRα agonists, with GSK3987 generally exhibiting slightly higher potency in some reported assays. |
| LXRβ EC50 | ~30 nM[1][3] | ~40 nM[1][2] | Both compounds demonstrate high potency for LXRβ, with comparable EC50 values. |
| ABCA1 Induction EC50 | Not explicitly stated in reviewed sources | ~80 nM (in primary human macrophages)[2] | GSK3987 is a confirmed potent inducer of ABCA1, a key gene in reverse cholesterol transport. This compound is also known to up-regulate ABCA1 expression[3]. |
| Target Gene Induction | Induces ABCA1; considered a weaker inducer of SREBP-1c than other agonists like T0901317[1]. | Potently induces both ABCA1 and SREBP-1c[2][4]. | Both agonists activate genes involved in cholesterol efflux (ABCA1). GSK3987 is noted as a potent inducer of SREBP-1c, a key regulator of lipogenesis[2][4]. |
| Cellular Cholesterol Efflux | Stimulates ABCA1 expression in lipid-loaded macrophages, suggesting promotion of cholesterol efflux[5]. | Induces cellular cholesterol efflux to apoA1 particles in a dose-dependent manner in primary human macrophages[2]. | Both compounds demonstrate the functional outcome of LXR activation by promoting cholesterol efflux in macrophage models. |
Note: EC50 values can vary depending on the specific cell lines, reporter constructs, and general assay conditions used in different studies. The data presented here is a synthesis from multiple sources to provide a comparative overview.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the LXR signaling pathway and typical experimental workflows.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of LXR agonists. Below are generalized methodologies for key in vitro experiments.
LXR Alpha/Beta Reporter Gene Assay
This assay is fundamental for determining the potency (EC50) and efficacy of a compound in activating LXRα and LXRβ.
Objective: To quantify the dose-dependent activation of LXR isoforms by this compound and GSK3987.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T or a similar cell line is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Cells are seeded in 96-well plates and co-transfected with plasmids encoding for either full-length human LXRα or LXRβ, an LXR response element (LXRE)-driven firefly luciferase reporter, and a constitutively active Renilla luciferase control vector for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with DMEM containing various concentrations of this compound or GSK3987 (typically ranging from 0.1 nM to 10 µM). A vehicle control (DMSO) is also included.
-
-
Luciferase Activity Measurement:
-
After 18-24 hours of incubation with the compounds, cells are lysed.
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
The normalized data is then plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 value.
-
Macrophage Cholesterol Efflux Assay
This functional assay measures the ability of LXR agonists to promote the removal of cholesterol from macrophages, a key process in the prevention of atherosclerosis.
Objective: To assess the effect of this compound and GSK3987 on the efflux of cholesterol from macrophages to an acceptor particle.
Methodology:
-
Macrophage Culture and Cholesterol Loading:
-
Human monocyte-derived macrophages (HMDMs) or macrophage-like cell lines (e.g., THP-1 differentiated with PMA) are used.
-
Cells are incubated with medium containing radiolabeled cholesterol (e.g., [³H]-cholesterol) for 24-48 hours to allow for incorporation into cellular cholesterol pools.
-
-
Compound Treatment:
-
After cholesterol loading, cells are washed and incubated with serum-free medium containing various concentrations of this compound or GSK3987 for 18-24 hours to induce the expression of LXR target genes like ABCA1.
-
-
Efflux Measurement:
-
The medium is replaced with serum-free medium containing a cholesterol acceptor, such as Apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).
-
Cells are incubated for a defined period (e.g., 4-8 hours) to allow for cholesterol efflux.
-
-
Quantification and Analysis:
-
The amount of radiolabeled cholesterol in the medium and remaining in the cells (after lysis) is quantified using a scintillation counter.
-
Cholesterol efflux is expressed as the percentage of the radioactivity in the medium relative to the total radioactivity (medium + cell lysate).
-
SREBP-1c Expression Analysis in HepG2 Cells
This assay evaluates the lipogenic potential of LXR agonists by measuring the induction of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of fatty acid and triglyceride synthesis.
Objective: To determine the effect of this compound and GSK3987 on the expression of SREBP-1c in a human liver cell line.
Methodology:
-
Cell Culture and Treatment:
-
Human hepatoma (HepG2) cells are cultured in a suitable medium.
-
Cells are treated with various concentrations of this compound or GSK3987 for a specified time (e.g., 24 hours).
-
-
RNA Isolation and Quantitative PCR (qPCR):
-
Total RNA is extracted from the treated cells.
-
The expression level of SREBP-1c mRNA is quantified using qPCR, with a housekeeping gene (e.g., GAPDH) used for normalization.
-
-
Western Blot Analysis (for protein level):
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for SREBP-1c and a loading control (e.g., β-actin).
-
-
Data Analysis:
-
For qPCR, the relative fold change in SREBP-1c mRNA expression is calculated using the ΔΔCt method.
-
For Western blot, the band intensities are quantified and normalized to the loading control to determine the relative change in SREBP-1c protein levels.
-
Conclusion
Both this compound and GSK3987 are potent dual agonists of LXRα and LXRβ, effectively activating the LXR signaling pathway in vitro. GSK3987 appears to be a slightly more potent activator of LXRα in some reported assays and has a well-characterized, potent effect on inducing ABCA1 expression and subsequent cholesterol efflux in human macrophages. A key differentiator highlighted in the available data is the relative induction of SREBP-1c, with GSK3987 being a potent inducer, suggesting a potentially stronger lipogenic profile compared to this compound. The choice between these two compounds for in vitro research will depend on the specific scientific question being addressed, with consideration for their respective potencies on LXR isoforms and their differential effects on lipogenic gene expression. The provided protocols offer a foundational framework for researchers to conduct their own comparative efficacy studies.
References
GW3965: A Refined Alternative to First-Generation LXR Agonists for Research and Drug Discovery
A comprehensive analysis of GW3965 in comparison to other Liver X Receptor (LXR) agonists, supported by experimental data, reveals its advantages in selectivity and reduced off-target effects, positioning it as a valuable tool for researchers in metabolic and inflammatory disease.
For scientists and drug development professionals investigating the therapeutic potential of Liver X Receptor (LXR) activation, the choice of agonist is critical. While first-generation compounds like T0901317 have been instrumental in elucidating the role of LXRs in cholesterol homeostasis and inflammation, their clinical translation has been hampered by significant side effects, primarily hypertriglyceridemia and hepatic steatosis. This guide provides an in-depth comparison of this compound with other LXR agonists, highlighting its distinct performance characteristics based on available experimental data.
Quantitative Comparison of LXR Agonists
The potency and selectivity of LXR agonists are key determinants of their utility. The following tables summarize the quantitative data for this compound and its primary comparator, T0901317, as well as a next-generation agonist, LXR-623.
Table 1: In Vitro Potency of LXR Agonists
| Compound | LXRα EC50 (nM) | LXRβ EC50 (nM) | Reference |
| This compound | 190 | 30 | [1][2] |
| T0901317 | ~20-50 | ~50 | [3] |
| LXR-623 | 179 | 24 | [3] |
EC50 (Half-maximal effective concentration) values indicate the concentration of an agonist that is required for 50% of the maximum possible effect.
Table 2: Off-Target Activity of LXR Agonists
| Compound | Farnesoid X Receptor (FXR) Activity | Pregnane X Receptor (PXR) Activity | Constitutive Androstane Receptor (CAR) Activity | Reference |
| This compound | Not a significant agonist | Not a significant agonist | No reported activity | [4] |
| T0901317 | Agonist (EC50 ~5 µM) | Potent Agonist (EC50 ~27 nM) | Inverse Agonist | [4] |
Signaling Pathways and Experimental Workflows
The activation of LXRs by agonists initiates a cascade of transcriptional events that regulate lipid metabolism and inflammation.
A typical experimental workflow to compare the efficacy of LXR agonists in an in vivo model of atherosclerosis is depicted below.
The logical relationship between this compound and T0901317 is primarily defined by their target selectivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize LXR agonists.
In Vivo Atherosclerosis Mouse Model
Objective: To evaluate the anti-atherosclerotic efficacy of LXR agonists in a mouse model.
Animal Model: Male low-density lipoprotein receptor-deficient (Ldlr-/-) mice, 8-10 weeks old.
Housing and Diet: Mice are housed in a temperature- and light-controlled environment with ad libitum access to food and water. After a one-week acclimatization period, mice are fed a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol) for a period of 12-16 weeks to induce atherosclerotic plaque formation.[5][6]
Treatment Groups:
-
Vehicle control (e.g., 0.5% carboxymethylcellulose in sterile water) administered by oral gavage daily.
-
This compound (e.g., 10-30 mg/kg/day) suspended in the vehicle, administered by oral gavage daily.
-
T0901317 (e.g., 10-30 mg/kg/day) suspended in the vehicle, administered by oral gavage daily.
Procedure:
-
Administer the respective treatments to the mice for the final 6-8 weeks of the high-fat diet feeding period.
-
Monitor body weight and food intake weekly.
-
At the end of the treatment period, euthanize the mice by CO2 asphyxiation.
-
Collect blood via cardiac puncture for plasma lipid analysis (total cholesterol, HDL, LDL, and triglycerides).
-
Perfuse the vasculature with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Dissect the aorta and heart. The aortic root is embedded in OCT compound for cryosectioning. The remainder of the aorta can be used for en face analysis.
-
Atherosclerotic Plaque Analysis:
-
Cryosection the aortic root (e.g., 10 µm sections).
-
Stain sections with Oil Red O to visualize neutral lipids within the atherosclerotic plaques.
-
Counterstain with hematoxylin.
-
Capture images using a light microscope and quantify the lesion area using image analysis software (e.g., ImageJ).
-
-
Plasma Lipid Analysis: Use commercially available enzymatic kits to measure plasma concentrations of total cholesterol, HDL cholesterol, and triglycerides.
Luciferase Reporter Gene Assay
Objective: To determine the in vitro potency and efficacy of LXR agonists in activating LXR-mediated transcription.
Cell Line: Human embryonic kidney 293 (HEK293T) cells or a similar easily transfectable cell line.
Plasmids:
-
LXR Expression Vector: A plasmid encoding the full-length human LXRα or LXRβ (e.g., in a pcDNA3.1 vector).
-
RXR Expression Vector: A plasmid encoding the retinoid X receptor (RXR), the heterodimeric partner of LXR.
-
Reporter Plasmid: A plasmid containing a luciferase reporter gene (e.g., firefly luciferase) under the control of a promoter containing multiple copies of an LXR response element (LXRE).
-
Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter (e.g., CMV) to normalize for transfection efficiency.
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the LXR expression vector, RXR expression vector, LXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
Compound Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of the LXR agonists (e.g., this compound, T0901317) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each agonist.
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
Objective: To quantify the effect of LXR agonists on the expression of LXR target genes in vitro or in vivo.
Sample Types:
-
In vitro: RNA isolated from cultured cells (e.g., macrophages, hepatocytes) treated with LXR agonists.
-
In vivo: RNA isolated from tissues (e.g., liver, small intestine, aorta) of animals treated with LXR agonists.
Procedure:
-
RNA Isolation: Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR:
-
Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., ABCA1, SREBP-1c) and a housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the relative gene expression using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
Conclusion
This compound presents a more selective and refined tool for studying LXR biology compared to the first-generation agonist T0901317. Its reduced off-target activity, particularly its lack of significant agonism for PXR and FXR, minimizes confounding variables in experimental settings. While this compound still induces lipogenic genes, leading to hypertriglyceridemia, understanding its differential effects compared to less specific agonists is crucial for interpreting research outcomes and for the rational design of next-generation LXR modulators with improved therapeutic windows. The development of LXRβ-selective agonists and tissue-specific delivery strategies continues to be an active area of research, aiming to harness the therapeutic benefits of LXR activation while mitigating its adverse effects.
References
- 1. benchchem.com [benchchem.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic LXR agonist attenuates plaque formation in apoE-/- mice without inducing liver steatosis and hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
GW3965: A Comparative Guide to its Selectivity for LXRα and LXRβ
For researchers and drug development professionals investigating the therapeutic potential of Liver X Receptor (LXR) agonists, understanding the selectivity profile of compounds for the two isoforms, LXRα (NR1H3) and LXRβ (NR1H2), is paramount. This guide provides a detailed comparison of the widely used LXR agonist, GW3965, with other notable alternatives, supported by experimental data and methodologies.
Introduction to Liver X Receptors
Liver X Receptors are nuclear receptors that play a crucial role in cholesterol homeostasis, fatty acid metabolism, and the regulation of inflammatory responses.[1] The two isoforms, LXRα and LXRβ, share significant homology in their ligand-binding domains but exhibit different tissue distribution patterns. LXRα is predominantly expressed in the liver, adipose tissue, and macrophages, while LXRβ is ubiquitously expressed.[2] This differential expression underscores the importance of isoform-selective LXR modulators to maximize therapeutic benefits while minimizing potential side effects, such as the LXRα-mediated increase in plasma and hepatic triglycerides.[1]
Comparative Analysis of LXR Agonist Selectivity
The selectivity of this compound and other LXR agonists is typically determined through in vitro assays that measure their potency in activating each LXR isoform. The half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) are common metrics used for this purpose. A lower value indicates higher potency.
| Compound | LXRα Activity | LXRβ Activity | Selectivity | Primary Reference(s) |
| This compound | EC50: ~190 nM | EC50: Potent agonist | Dual LXRα/LXRβ agonist | [1] |
| T0901317 | EC50: ~60 nM | EC50: ~600 nM | Dual LXRα/LXRβ agonist | [1] |
| LXR-623 | IC50: 179 nM | IC50: 24 nM | LXRβ-selective agonist | [1][3][4] |
Note: EC50 and IC50 values can vary between different studies and assay conditions.
As the data indicates, this compound is a potent dual agonist for both LXRα and LXRβ.[1] In comparison, T0901317 also acts as a dual agonist.[1] Conversely, LXR-623 demonstrates a clear preference for LXRβ, positioning it as an LXRβ-selective agonist.[1][3][4]
Experimental Methodologies
The determination of LXR agonist selectivity relies on robust and reproducible experimental protocols. The two primary methods employed are cell-based reporter gene assays and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
Cell-Based Reporter Gene Assay
This assay measures the ability of a compound to activate a specific LXR isoform, which in turn drives the expression of a reporter gene, typically luciferase.
Principle: HEK293T cells are transiently co-transfected with three plasmids: a Gal4-LXR fusion construct (containing the ligand-binding domain of either LXRα or LXRβ), a luciferase reporter plasmid under the control of a Gal4 upstream activating sequence (UAS), and a Renilla luciferase plasmid for normalization. Upon binding of an agonist to the LXR ligand-binding domain, the fusion protein activates the transcription of the luciferase gene. The resulting luminescence is proportional to the activation of the LXR isoform.
Detailed Protocol:
-
Cell Culture and Seeding: HEK293T cells are cultured in a suitable medium and seeded into 96-well plates at a density of approximately 250,000–300,000 cells/mL. The cells are incubated for at least 20 hours at 37°C and 5% CO2.[5]
-
Transfection: The cells are co-transfected with the appropriate plasmid DNA constructs (Gal4-LXRα or Gal4-LXRβ, UAS-luciferase, and a normalization vector) using a suitable transfection reagent. The cells are incubated with the transfection mix for 4.5–5 hours.[5]
-
Compound Treatment: After incubation, the transfection medium is replaced with a medium containing the test compounds at various concentrations. The cells are then incubated for an additional 14–16 hours.[5]
-
Luminescence Measurement: The activity of both firefly and Renilla luciferases is measured using a luminometer and a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.[5]
-
Data Analysis: The fold activation is calculated relative to a vehicle control, and EC50 values are determined from the dose-response curves.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a popular choice for high-throughput screening of nuclear receptor modulators due to their sensitivity and resistance to interference from compound autofluorescence.[6]
Principle: This assay measures the interaction between the LXR ligand-binding domain (LBD) and a coactivator peptide. The LXR-LBD is typically tagged with a donor fluorophore (e.g., a terbium-labeled antibody against a GST-tagged LXR-LBD), and the coactivator peptide is labeled with an acceptor fluorophore (e.g., fluorescein). When an agonist binds to the LXR-LBD, it induces a conformational change that promotes the recruitment of the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur upon excitation of the donor. The TR-FRET signal is proportional to the extent of coactivator recruitment.[6][7]
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of the GST-tagged LXR-LBD (either α or β isoform), the fluorescein-labeled coactivator peptide, and the terbium-labeled anti-GST antibody in an appropriate assay buffer.
-
Compound Addition: Dispense the test compounds at various concentrations into a 384-well assay plate.[7]
-
Reagent Incubation: Add the LXR-LBD to the wells containing the test compounds, followed by the addition of a pre-mixed solution of the fluorescein-coactivator peptide and the terbium-labeled anti-GST antibody.[7]
-
Signal Detection: After a suitable incubation period at room temperature to allow the binding reaction to reach equilibrium, the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The reader is configured to excite the terbium donor (around 340 nm) and measure the emission from both the terbium donor (around 490 nm) and the fluorescein (B123965) acceptor (around 520 nm).[7]
-
Data Analysis: The TR-FRET ratio (acceptor emission/donor emission) is calculated, and EC50 or IC50 values are determined from the dose-response curves.
Visualizing LXR Signaling and Experimental Workflow
To further aid in the understanding of LXR biology and the methods used to study it, the following diagrams have been generated.
Caption: Canonical LXR signaling pathway.
Caption: Generalized workflow for cell-based reporter assays.
Conclusion
This compound is a valuable research tool as a potent dual agonist of both LXRα and LXRβ. For studies requiring isoform-specific modulation, particularly those aiming to avoid the lipogenic effects associated with LXRα activation, LXRβ-selective agonists like LXR-623 present a more suitable alternative. The choice of LXR agonist should be guided by the specific research question and the desired biological outcome. The experimental protocols outlined in this guide provide a foundation for the accurate and reliable determination of LXR agonist selectivity in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. eubopen.org [eubopen.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
A Head-to-Head Comparison of GW3965 and Other Non-Steroidal LXR Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the non-steroidal Liver X Receptor (LXR) agonist GW3965 with other key alternatives. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes the underlying signaling pathways to support informed decisions in research and development.
Liver X Receptors (LXRα and LXRβ) are nuclear receptors that play a pivotal role in cholesterol homeostasis, fatty acid metabolism, and the inflammatory response. Their activation by agonists has shown promise in the treatment of atherosclerosis. However, a significant challenge in the development of LXR agonists has been the associated lipogenic side effects, such as hypertriglyceridemia and hepatic steatosis, which are primarily mediated by LXRα activation. This guide focuses on this compound, a widely used dual LXRα/LXRβ agonist, and compares its performance with other non-steroidal LXR agonists, including the potent dual agonist T0901317 and the second-generation, more LXRβ-selective agonist, MRK-623 (LXR-623).
Data Presentation: Quantitative Comparison of LXR Agonists
The following tables summarize the in vitro potency, selectivity, and in vivo pharmacokinetics and efficacy of this compound compared to other non-steroidal LXR agonists.
Table 1: In Vitro Receptor Potency and Selectivity of Non-Steroidal LXR Agonists
| Compound | Target(s) | LXRα EC50/IC50 (nM) | LXRβ EC50/IC50 (nM) | Selectivity | Primary Reference(s) |
| This compound | Dual LXRα/LXRβ Agonist | ~190 (EC50) | ~30 (EC50) | LXRβ-preferential | [1][2] |
| T0901317 | Dual LXRα/LXRβ Agonist | ~60 (EC50) | ~600 (EC50) | LXRα-preferential | [3] |
| MRK-623 (LXR-623) | LXRβ-selective Agonist | 179 (IC50) | 24 (IC50) | LXRβ-selective | [3] |
Table 2: In Vivo Pharmacokinetics of this compound and T0901317 in Mice
| Compound | Dose and Route | Cmax | t1/2 | Tissue Distribution Notes | Primary Reference(s) |
| This compound | 10 mg/kg, p.o. | 12.7 µg/mL | 2 hours | - | [1] |
| T0901317 | 20 mg/kg, i.p. | Serum: ~1.5 h (Tmax) | Serum: 4.9 hours | Tmax in liver: 1.5 h, Tmax in brain: 4 h | [4] |
Table 3: In Vivo Efficacy of this compound and T0901317 in Mouse Models of Atherosclerosis
| Compound | Mouse Model | Treatment Dose and Duration | Reduction in Atherosclerotic Lesion Area | Key Observations | Primary Reference(s) |
| This compound | LDLR-/- | 10 mg/kg/day, 12 weeks | 53% (males), 34% (females) | Modest reduction in total cholesterol, no significant change in HDL. | [5] |
| This compound | ApoE-/- | 10 mg/kg/day, 12 weeks | 47% (males) | - | [5] |
| T0901317 | ApoE-/- | Not specified | Significant reduction | Potent induction of lipogenic genes, leading to hypertriglyceridemia and hepatic steatosis. | [3][6] |
LXR Signaling Pathway
The diagram below illustrates the canonical signaling pathway of Liver X Receptors. LXRs, upon activation by agonists, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription. Key target genes include those involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), which is beneficial in preventing atherosclerosis, and those involved in lipogenesis (e.g., SREBP-1c), which can lead to undesirable side effects.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of LXR agonists are provided below.
Luciferase Reporter Assay for LXR Activity
This protocol is for determining the in vitro potency and efficacy of LXR agonists in a cell-based assay.
a. Cell Culture and Transfection:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Seed cells in a 24-well plate at a density of 5 x 10^4 cells per well.
-
After 24 hours, transfect the cells using a suitable transfection reagent according to the manufacturer's instructions. For each well, co-transfect a firefly luciferase reporter plasmid containing an LXR response element (e.g., pGL4.21-LXRE), a Renilla luciferase control plasmid (e.g., pRL-TK) for normalization, and an expression plasmid for human LXRα or LXRβ.
b. Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh DMEM containing 0.5% charcoal-stripped FBS.
-
Prepare serial dilutions of the LXR agonists (e.g., this compound, T0901317) in the same medium.
-
Add the diluted compounds to the cells and incubate for another 24 hours.
c. Luciferase Assay:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells using 1X Passive Lysis Buffer (Promega).
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system (e.g., Promega Dual-Luciferase® Reporter Assay System) and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Gene Expression Analysis in Macrophages by RT-qPCR
This protocol details the measurement of LXR target gene expression in macrophage-like cells.
a. Cell Culture and Treatment:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiate the THP-1 monocytes into macrophages by treating with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
Replace the medium with fresh RPMI-1640 containing 1% FBS and treat the differentiated macrophages with the LXR agonists at the desired concentrations for 24 hours.
b. RNA Isolation and cDNA Synthesis:
-
Wash the cells with PBS and lyse them directly in the culture dish using a lysis buffer from an RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
Isolate total RNA according to the manufacturer's protocol. Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
c. Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (e.g., ABCA1, SREBP-1c) and a housekeeping gene (e.g., GAPDH), and a SYBR Green-based qPCR master mix.
-
Perform the qPCR using a real-time PCR detection system with the following cycling conditions: initial denaturation at 95°C for 3 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.
In Vivo Atherosclerosis Mouse Model
This protocol describes the induction and quantification of atherosclerosis in ApoE-/- mice treated with LXR agonists.
a. Animal Model and Treatment:
-
Use male ApoE-deficient (ApoE-/-) mice, 8-10 weeks old.
-
Feed the mice a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol) for 12-16 weeks to induce atherosclerotic plaque formation.
-
During the feeding period, administer the LXR agonists (e.g., this compound at 10 mg/kg/day) or vehicle control to the mice daily via oral gavage.
b. Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the mice and perfuse the vascular system with PBS followed by 4% paraformaldehyde.
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
Clean the aorta of any surrounding adipose and connective tissue under a dissecting microscope.
c. Quantification of Atherosclerotic Lesions:
-
En face analysis:
-
Open the aorta longitudinally, from the aortic arch to the abdominal aorta.
-
Pin the aorta flat on a black wax-bottom dissecting dish.
-
Stain the aorta with Oil Red O solution to visualize the lipid-rich atherosclerotic plaques.
-
Capture a high-resolution image of the stained aorta.
-
Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the Oil Red O-positive (lesion) area.
-
Express the atherosclerotic burden as the percentage of the total aortic surface area covered by lesions.
-
-
Aortic root analysis:
-
Embed the heart and the proximal aorta in optimal cutting temperature (OCT) compound and freeze.
-
Cryosection the aortic root serially.
-
Stain the sections with Oil Red O and counterstain with hematoxylin.
-
Capture images of the stained sections and quantify the lesion area in the aortic sinuses using image analysis software.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the in vivo atherosclerosis study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics of T0901317 in mouse serum and tissues using a validated UFLC-IT-TOF/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
Cross-Validation of GW3965's Effects: A Comparative Guide for Researchers
An In-depth Analysis of the Synthetic LXR Agonist GW3965 Across Diverse Cell Lines and its Comparison with Alternative Modulators
For researchers and professionals in drug development, understanding the nuanced effects of a compound across different biological contexts is paramount. This guide provides a comprehensive cross-validation of this compound, a potent synthetic agonist of the Liver X Receptor (LXR). By objectively comparing its performance in various cell lines and against alternative LXR modulators, this document serves as a critical resource for experimental design and interpretation. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Quantitative Analysis of this compound Activity
The efficacy and potency of this compound are demonstrated through its binding affinities and functional responses in different cellular systems. The following tables summarize key quantitative data from various studies.
Table 1: Potency of this compound on Human Liver X Receptors
| Receptor | Assay Type | Value (EC50) | Reference |
| hLXRα | Cell-free | 190 nM | [1][2] |
| hLXRβ | Cell-free | 30 nM | [1][2] |
| hLXRα (with SRC1) | Cell-free Ligand-Sensing Assay | 125 nM | [1] |
| hLXRβ (in CHO cells) | Reporter Assay | 410 nM | [2] |
Table 2: Effects of this compound on Gene Expression and Cellular Processes in Various Cell Lines
| Cell Line | Process/Gene Target | Effect | Concentration | Time | Reference |
| Human Primary Hepatocytes | Lipid Metabolism Genes (ELOLV6, SCD1) | Upregulation | Not Specified | 48h | [3][4] |
| Human Primary Hepatocytes | AGXT2L1 | Upregulation | Not Specified | 48h | [3][5] |
| THP-1 (Human Monocytic Cell Line) | Cholesterol Efflux | Induction (EC50 = 0.01 µM) | Not Specified | Not Specified | [1] |
| Murine Peritoneal Macrophages | ABCA1 Expression | Upregulation (8-fold in vivo) | 10 mg/kg (in mice) | Not Specified | [1] |
| Glioblastoma (U87/EGFRvIII) | ABCA1 and IDOL Expression | Upregulation | 5 µM | 24h | [6] |
| Glioblastoma (U87/EGFRvIII) | LDLR Protein Level | Reduction | 5 µM | 24h | [6] |
| Breast Cancer (MCF-7, T-47D, MDA-MB-231) | E2F2 mRNA Levels | Downregulation | Not Specified | Not Specified | [7] |
| Non-Small Cell Lung Cancer (HCC827/GR) | LXRβ mRNA | Upregulation | Not Specified | Time-dependent | [8] |
| Huh7.5 (Human Hepatoma) | ABCA1 mRNA | Up to 5-fold increase | 1 µM | 24h | [9] |
Comparative Analysis with Alternative LXR Agonists
This compound is often compared with T0901317, another widely used synthetic LXR agonist. While both activate LXR, they can exhibit different potencies and off-target effects.
Table 3: Comparison of this compound and T0901317
| Feature | This compound | T0901317 | References |
| LXR Agonism | Potent dual agonist for LXRα and LXRβ. | Potent dual agonist for LXRα and LXRβ. | [10] |
| Anti-proliferative Effects | Demonstrated in breast, prostate, ovarian, lung, skin, and colorectal cancer cells. | Shown to have anti-proliferative effects on multiple human cancer cell lines. | [7][11] |
| Induction of Lipogenesis | Induces hepatic lipogenesis, a known side effect of LXR activation. | Strongly activates SREBP-1c, leading to increased fatty acid biosynthesis and hypertriglyceridemia. | [10][12] |
| Anti-inflammatory Effects | Reduces pro-inflammatory cytokine production in various models. | Reduces pro-inflammatory cytokine production. | [13][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used to evaluate the effects of this compound.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[15][16]
-
Incubation: Incubate the plate at 37°C for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or acidified SDS) to dissolve the formazan crystals.[16]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is employed to quantify the mRNA levels of target genes in response to this compound treatment.
-
RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Amplification and Detection: Perform the qPCR in a real-time PCR cycler. The instrument measures the fluorescence emitted during the amplification of the target gene.
-
Data Analysis: Normalize the expression of the target gene to a housekeeping gene (e.g., GAPDH, TBP) and calculate the relative fold change in gene expression using the ΔΔCT method.[17]
Western Blot for Protein Expression Analysis
Western blotting is used to detect and quantify specific proteins in cell lysates.
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the protein of interest. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, which is then detected by an imaging system. The intensity of the band corresponds to the amount of protein.
Signaling Pathways and Workflows
Visualizing the complex biological processes affected by this compound can aid in understanding its mechanism of action.
Caption: Canonical LXR signaling pathway activated by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. researchgate.net [researchgate.net]
- 5. Lipidomic analysis of human primary hepatocytes following LXR activation with this compound identifies AGXT2L1 as a main target associated to changes in phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LXR agonist promotes GBM cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Liver X receptors agonist this compound re-sensitizes gefitinib-resistant human non-small cell lung cancer cell to gefitinib treatment by inhibiting NF-κB in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Frontiers | Liver X Receptors (LXRs) in cancer-an Eagle’s view on molecular insights and therapeutic opportunities [frontiersin.org]
- 12. Cell-specific discrimination of desmosterol and desmosterol mimetics confers selective regulation of LXR and SREBP in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LXR activation by this compound alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Activation of LXR Nuclear Receptors Impairs the Anti-Inflammatory Gene and Functional Profile of M-CSF-Dependent Human Monocyte-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GW3965's Influence on Gene Expression Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Liver X Receptor (LXR) agonist, GW3965, with other alternatives, supported by experimental data. The following sections detail the impact of this compound on gene expression, particularly in relation to cholesterol metabolism, lipogenesis, and inflammation, and provide the methodologies for the key experiments cited.
Comparative Analysis of Gene Expression
This compound is a potent synthetic LXR agonist that activates both LXRα and LXRβ isoforms, with a higher selectivity for LXRβ. Its activation of these nuclear receptors leads to significant changes in the expression of a wide array of genes. The following tables summarize the comparative effects of this compound and other LXR agonists on the expression of key target genes in macrophages.
Cholesterol Metabolism and Lipogenesis
This compound robustly induces genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1. However, it also upregulates genes associated with fatty acid synthesis, a common side effect of LXR agonists that can lead to hypertriglyceridemia. In a comparative study, this compound was evaluated alongside another synthetic LXR agonist, T0901317, and a novel steroidal LXR agonist, ATI-111, in thioglycollate-elicited peritoneal mouse macrophages. The cells were treated with the compounds at concentrations of 0.1 µM and 1 µM. The results show that all three compounds strongly induced the expression of ABCA1 and the key lipogenic transcription factor, SREBP-1c.[1]
| Gene | This compound (fold change) | T0901317 (fold change) | ATI-111 (fold change) | Function |
| ABCA1 | ~5-7 | ~5-7 | ~5-7 | Cholesterol Efflux |
| ABCG1 | ~2-3 | ~2-3 | ~2-3 | Cholesterol Efflux |
| ApoE | Significant increase at 1µM | No significant change | No significant change | Lipid Transport |
| SREBP-1c | ~6-9 | ~6-9 | ~6-9 | Lipogenesis |
| ACC | Slight increase at 1µM | Slight increase at 0.1 & 1µM | Slight increase at 1µM | Fatty Acid Synthesis |
| FAS | ~2-4 | ~2-4 | ~2-4 | Fatty Acid Synthesis |
Data summarized from a study on thioglycollate-elicited peritoneal mouse macrophages.[1]
A separate study compared the effects of this compound with the endogenous LXR ligand 27-hydroxycholesterol (B1664032) (27HC) in bone marrow-derived macrophages (BMDMs). This comparison revealed a differential regulation of LXR target genes. While both compounds induced the expression of cholesterol efflux genes Abca1 and Abcg1, this compound elicited a much stronger response. Notably, 27HC did not significantly upregulate the lipogenic genes Srebf1 or Fasn, highlighting a key difference in the gene expression profiles induced by synthetic versus endogenous LXR agonists.[2]
| Gene | This compound (relative expression) | 27HC (relative expression) | Function |
| Abca1 | High induction | Moderate induction | Cholesterol Efflux |
| Abcg1 | High induction | Moderate induction | Cholesterol Efflux |
| Srebf1 | High induction | No significant change | Lipogenesis |
| Fasn | High induction | No significant change | Lipogenesis |
Qualitative summary based on time-course expression analysis in murine BMDMs.[2]
Inflammatory Response
LXR activation is known to have anti-inflammatory effects. A comparative study in mouse peritoneal macrophages demonstrated that this compound, T0901317, and ATI-111 could all inhibit the lipopolysaccharide (LPS)-induced expression of several pro-inflammatory genes. This compound and ATI-111 generally exhibited a more pronounced anti-inflammatory effect compared to T0901317.[1]
| Gene | This compound (inhibition of LPS-induced expression) | T0901317 (inhibition of LPS-induced expression) | ATI-111 (inhibition of LPS-induced expression) | Function |
| iNOS | Remarkable and dose-dependent | Remarkable and dose-dependent | Remarkable and dose-dependent | Pro-inflammatory |
| COX2 | Marked inhibition at 10µM | Marked inhibition at 10µM | Marked inhibition at 10µM | Pro-inflammatory |
| IL-1β | Marked inhibition at 10µM | Marked inhibition at 10µM | Marked inhibition at 10µM | Pro-inflammatory |
| IL-6 | Marked inhibition at 10µM | Marked inhibition at 10µM | Marked inhibition at 10µM | Pro-inflammatory |
| MCP-1 | Significant suppression at 10µM | Significant repression at 10µM | Significant inhibition at 1 & 10µM | Chemokine |
Data summarized from a study on thioglycollate-elicited peritoneal mouse macrophages treated with LXR agonists for 18 hours, followed by a 6-hour LPS stimulation.[1]
Experimental Protocols
Cell Culture and Treatment
Macrophage Isolation and Culture: Thioglycollate-elicited peritoneal macrophages can be harvested from mice four days after intraperitoneal injection of thioglycollate broth. The cells are then washed and plated in a suitable culture medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and antibiotics. For experiments, cells are typically seeded at a density of 1-2 x 10^6 cells/well in 6-well plates.
LXR Agonist Treatment: Stock solutions of this compound, T0901317, and ATI-111 are prepared in dimethyl sulfoxide (B87167) (DMSO). For gene expression analysis, macrophages are treated with the compounds at the desired concentrations (e.g., 0.1 µM to 10 µM) or with vehicle (DMSO) for a specified period, typically 18-24 hours.
Quantitative Real-Time PCR (qPCR)
1. RNA Isolation: Total RNA is extracted from cultured macrophages using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The concentration and purity of the RNA are determined using a spectrophotometer.
2. cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen) with oligo(dT) or random hexamer primers.
3. qPCR Reaction: The qPCR is performed using a real-time PCR system (e.g., ABI Prism 7900HT, Applied Biosystems). The reaction mixture typically contains cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., 36B4 or GAPDH), and a SYBR Green PCR master mix. A standard thermal cycling protocol is used: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
4. Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method. The Ct values of the target genes are normalized to the Ct value of the reference gene.
Chromatin Immunoprecipitation (ChIP)
1. Cross-linking: Cells are treated with formaldehyde (B43269) (1% final concentration) for 10 minutes at room temperature to cross-link proteins to DNA. The reaction is then quenched with glycine.
2. Cell Lysis and Chromatin Shearing: Cells are lysed, and the nuclei are isolated. The chromatin is then sheared into fragments of 200-1000 bp using sonication.
3. Immunoprecipitation: The sheared chromatin is incubated overnight at 4°C with an antibody specific to the protein of interest (e.g., LXRα or LXRβ) or a control IgG. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.
4. Elution and Reverse Cross-linking: The captured complexes are eluted from the beads, and the cross-links are reversed by heating at 65°C. The DNA is then purified.
5. DNA Analysis: The purified DNA can be analyzed by qPCR using primers flanking a known LXR response element in a target gene promoter or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Visualizations
LXR Signaling Pathway
References
- 1. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Liver X Receptor Is Selectively Modulated to Differentially Alter Female Mammary Metastasis-associated Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of LXR Agonists: Evaluating the Therapeutic Window of GW3965 versus T0901317
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the landscape of synthetic Liver X Receptor (LXR) agonists, GW3965 and T0901317 have emerged as critical tools for investigating the therapeutic potential of LXR activation in a range of diseases, most notably atherosclerosis and inflammatory disorders. Both compounds effectively activate LXRα and LXRβ, nuclear receptors that are master regulators of cholesterol homeostasis, fatty acid metabolism, and inflammation. However, their distinct pharmacological profiles, particularly concerning their therapeutic window—the dose range that provides therapeutic benefit without unacceptable toxicity—warrant a detailed comparison. This guide provides an objective evaluation of this compound and T0901317, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.
The primary therapeutic rationale for LXR agonists lies in their ability to promote reverse cholesterol transport by upregulating the expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1.[1] This leads to the efflux of cholesterol from peripheral cells, including macrophages within atherosclerotic plaques, for transport to the liver and subsequent excretion.[1] Additionally, LXR agonists possess potent anti-inflammatory properties.[2] The major drawback and dose-limiting toxicity of these first-generation LXR agonists is the induction of hepatic steatosis (fatty liver) and hypertriglyceridemia.[3][4] This adverse effect is primarily mediated by the LXRα-dependent upregulation of the lipogenic transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[3]
Quantitative Data Comparison
The following tables summarize key in vitro and in vivo parameters for this compound and T0901317, providing a quantitative basis for comparing their potency, efficacy, and side-effect profiles.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | T0901317 | Reference(s) |
| hLXRα EC50 | 190 nM | 20 nM | [5] |
| hLXRβ EC50 | 30 nM | Not specified, but potent | [5] |
| Selectivity | More selective for LXRβ over LXRα | Potent dual agonist of LXRα and LXRβ | [2][5] |
| Off-Target Activity | Considered more specific for LXRs | Also activates Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR) | [2] |
Table 2: In Vivo Efficacy and Side-Effect Profile in Murine Atherosclerosis Models
| Parameter | This compound | T0901317 | Reference(s) |
| Typical Dose Range | 10 - 50 mg/kg/day | 1.5 - 30 mg/kg/day | [3][6][7] |
| Atherosclerotic Lesion Reduction | Significant reduction in lesion area in ApoE-/- and LDLR-/- mice. | Significant reduction in lesion area in ApoE-/- mice. | [8][9][10] |
| Hepatic Triglyceride Accumulation | Induces hepatic triglyceride accumulation. | Strong induction of hepatic triglycerides and steatosis. | [3][4] |
| Plasma Triglyceride Levels | Increased plasma triglycerides. | Markedly increased plasma triglycerides. | [3][4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.
Experimental Protocols
Detailed below are the methodologies for key experiments cited in the comparison of this compound and T0901317.
In Vivo Atherosclerosis Mouse Model
-
Animal Model: Male low-density lipoprotein receptor-deficient (LDLR-/-) or apolipoprotein E-deficient (ApoE-/-) mice are commonly used as they readily develop atherosclerosis.[8][9][10]
-
Diet: Mice are fed a high-fat, high-cholesterol "Western-type" diet to induce hyperlipidemia and accelerate atherosclerotic plaque formation.[4]
-
Drug Administration: this compound or T0901317 is typically mixed into the diet or administered daily by oral gavage.[6][7] Dosing regimens vary between studies, but are generally in the range of 1.5-50 mg/kg/day.[3][6][7]
-
Treatment Duration: Treatment duration is typically between 8 to 12 weeks to allow for significant plaque development and to assess the long-term effects of the compounds.[8][9]
-
Atherosclerosis Assessment: At the end of the treatment period, mice are euthanized, and the aortas are perfused and dissected. The extent of atherosclerosis is quantified by staining the lipid-rich plaques in the aortic root or the entire aorta with Oil Red O and measuring the lesion area using image analysis software.[8][9]
Assessment of Drug-Induced Hepatic Steatosis
-
Plasma Lipid Analysis: Blood is collected from the mice at the time of sacrifice, and plasma levels of triglycerides and total cholesterol are measured using commercially available enzymatic kits.[11]
-
Liver Histology: A portion of the liver is fixed in formalin, embedded in paraffin, and sectioned. The sections are stained with Hematoxylin and Eosin (H&E) to assess liver morphology and with Oil Red O on frozen sections to visualize lipid droplet accumulation, a hallmark of steatosis.[11][12]
-
Liver Triglyceride Quantification: A portion of the liver is homogenized, and total lipids are extracted. The triglyceride content is then quantified using a colorimetric assay.[13]
Gene Expression Analysis
-
Tissue Collection and RNA Isolation: Liver and peritoneal macrophages are harvested from the experimental animals. Total RNA is isolated from these tissues using standard methods such as TRIzol reagent followed by purification with a column-based kit.[13]
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c, FAS) are quantified by qRT-PCR using gene-specific primers and probes. Gene expression is typically normalized to a housekeeping gene (e.g., GAPDH, 18S rRNA).[14][15]
Discussion and Conclusion
The available data indicate that both this compound and T0901317 are potent LXR agonists with demonstrated anti-atherosclerotic efficacy in preclinical models.[8][9][10] However, a critical distinction lies in their selectivity and, consequently, their therapeutic window.
T0901317 is a highly potent dual LXRα/LXRβ agonist.[5] Its high potency, however, is accompanied by a strong induction of SREBP-1c, leading to significant hypertriglyceridemia and hepatic steatosis, even at doses required for anti-atherogenic effects.[4][10] Furthermore, its off-target activity on FXR and PXR may contribute to a more complex pharmacological profile.[2]
In contrast, this compound, while also a dual agonist, exhibits a degree of selectivity for LXRβ over LXRα.[5] This selectivity profile may contribute to a more favorable therapeutic window. While this compound also induces hepatic lipogenesis, some studies suggest this effect may be less pronounced compared to T0901317 at therapeutically relevant doses.[3] Moreover, this compound is considered more specific for LXRs, reducing the potential for confounding off-target effects.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Synthetic LXR agonist attenuates plaque formation in apoE-/- mice without inducing liver steatosis and hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | Synergetic Effect of rHDL and LXR Agonist on Reduction of Atherosclerosis in Mice [frontiersin.org]
- 8. Synthetic LXR ligand inhibits the development of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LXR Agonist T0901317's Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies for the early detection of drug-induced hepatic steatosis in preclinical drug safety evaluation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
GW3965: A More Specific Alternative to First-Generation LXR Agonists
A comprehensive analysis of experimental data reveals the enhanced specificity of the second-generation LXR agonist, GW3965, over its predecessors, offering researchers a more precise tool for investigating liver X receptor signaling.
For researchers in metabolic diseases, immunology, and oncology, the liver X receptors (LXRs), LXRα (NR1H3) and LXRβ (NR1H2), are critical therapeutic targets. These nuclear receptors are master regulators of cholesterol homeostasis, fatty acid metabolism, and inflammation. The development of synthetic LXR agonists has been pivotal in dissecting these pathways. However, the clinical translation of first-generation agonists, such as T0901317, has been hampered by a lack of specificity, leading to undesirable side effects. This guide provides a detailed comparison of this compound, a second-generation agonist, with first-generation compounds, highlighting its superior specificity through an examination of experimental data and methodologies.
Superior Target Specificity of this compound
Experimental evidence strongly indicates that this compound possesses a significantly improved specificity profile compared to the widely used first-generation LXR agonist, T0901317. A primary concern with T0901317 is its off-target activation of other nuclear receptors, most notably the Pregnane X Receptor (PXR). This cross-reactivity can confound experimental results and has been a significant hurdle in its therapeutic development.
In contrast, this compound demonstrates minimal to no activation of PXR and other nuclear receptors at concentrations where it potently activates LXRs.[1] This enhanced selectivity makes this compound a more reliable tool for studies aiming to specifically elucidate LXR-mediated biological effects.
Quantitative Comparison of LXR Agonist Activity
The following table summarizes the half-maximal effective concentrations (EC50) of this compound and T0901317 for human LXRα and LXRβ in cell-free and cell-based assays.
| Compound | LXRα EC50 (nM) | LXRβ EC50 (nM) | Assay Type | Reference |
| This compound | 190 | 30 | Cell-free | [2][3] |
| T0901317 | ~600 | ~600 | Cell-based | [4] |
Note: EC50 values can vary depending on the specific assay conditions.
Differential Effects on Gene Expression: In Vitro and In Vivo Evidence
The superior specificity of this compound is further underscored by its differential effects on target gene expression compared to T0901317, both in cultured cells and in animal models.
In Vitro Gene Expression in HepG2 Cells
Studies in the human hepatoma cell line, HepG2, have shown that while both this compound and T0901317 induce the expression of LXR target genes such as ABCA1 and SREBP-1c, T0901317 also upregulates PXR target genes like CYP3A4 and CD36.[2] this compound, at similar concentrations, does not induce these PXR targets, demonstrating its LXR-specific action in a cellular context.[2]
In Vivo Hepatic Gene Expression in Mice
Animal studies corroborate the in vitro findings. In mice treated with these agonists, both compounds induce hepatic LXR target genes. However, T0901317 treatment leads to a more dramatic upregulation of lipogenic genes and also induces PXR target genes, such as Cyp3a11.[2] This off-target effect of T0901317 is not observed in mice treated with this compound.[2] These differences in gene expression profiles are reflected in their physiological effects, with T0901317 causing a more significant increase in circulating triglycerides.[2]
The following table summarizes the differential effects of this compound and T0901317 on the expression of key LXR and PXR target genes in mouse macrophages and liver.
| Gene | Function | Effect of this compound | Effect of T0901317 | Reference |
| LXR Target Genes | ||||
| ABCA1 | Cholesterol Efflux | Robust Induction | Robust Induction | [4] |
| SREBP-1c | Lipogenesis | Robust Induction | Robust Induction | [4] |
| FAS | Fatty Acid Synthesis | Mild Induction | Mild to Moderate Induction | [4] |
| PXR Target Genes | ||||
| CYP3A11 (mouse) | Xenobiotic Metabolism | No significant induction | Significant Induction | [2] |
| CD36 | Fatty Acid Transporter | No significant induction | Significant Induction | [2] |
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of data, it is crucial to understand the experimental protocols used to assess the specificity of LXR agonists. Below are detailed outlines of key experimental procedures.
Nuclear Receptor Transactivation Assay (Reporter Gene Assay)
This cell-based assay is fundamental for quantifying the ability of a compound to activate a specific nuclear receptor.
Principle: Cells are co-transfected with two plasmids: one expressing the nuclear receptor of interest (e.g., LXRα, LXRβ, PXR) and a second "reporter" plasmid containing a luciferase gene under the control of a promoter with response elements for that specific receptor. If the test compound activates the receptor, it binds to the response element and drives the expression of luciferase, which can be quantified by measuring light emission.
Detailed Protocol:
-
Cell Culture and Transfection:
-
HEK293 or other suitable cells are cultured in 96-well plates.
-
Cells are transiently transfected with an expression vector for the target nuclear receptor (e.g., pCMX-hLXRα) and a reporter plasmid (e.g., pGL3-LXRE-luc). A plasmid expressing a control reporter, such as Renilla luciferase, is often co-transfected to normalize for transfection efficiency.
-
-
Compound Treatment:
-
After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the LXR agonists (e.g., this compound, T0901317) or a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
Following a 14-16 hour incubation with the compounds, the cells are lysed.
-
Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
-
Data Analysis:
-
The fold activation is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.
-
EC50 values are determined by plotting the fold activation against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
To assess specificity, this assay is performed in parallel with cells expressing other nuclear receptors (e.g., PXR, FXR, PPARs). A specific agonist will show high potency and efficacy for its target receptor with minimal to no activity on other receptors.
In Vivo Mouse Model for Hepatic Gene Expression Analysis
Animal models are essential for understanding the physiological effects and tissue-specific actions of LXR agonists.
Protocol Outline:
-
Animal Model:
-
Wild-type or specific knockout mouse strains (e.g., Ldlr-/-) are used.
-
-
Compound Administration:
-
Mice are treated with vehicle, this compound, or T0901317, typically by oral gavage, for a specified period (e.g., 3-12 days).
-
-
Tissue Collection:
-
At the end of the treatment period, mice are euthanized, and tissues, such as the liver, are collected.
-
-
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from the liver tissue.
-
The RNA is reverse-transcribed into cDNA.
-
The expression levels of target genes (e.g., Abca1, Srebp-1c, Cyp3a11) are quantified by qRT-PCR using specific primers.
-
Gene expression is normalized to a housekeeping gene (e.g., Gapdh).
-
-
Data Analysis:
-
The relative gene expression is calculated using the ΔΔCt method, comparing the expression in agonist-treated mice to that in vehicle-treated mice.
-
Visualizing LXR Signaling and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the LXR signaling pathway and a typical experimental workflow.
Caption: LXR Signaling Pathway.
Caption: Reporter Gene Assay Workflow.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. researchgate.net [researchgate.net]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of GW3965 and Newer LXR Modulators in Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
The Liver X Receptor (LXR) has emerged as a promising therapeutic target for the treatment of atherosclerosis due to its critical role in regulating cholesterol homeostasis and inflammation. For years, GW3965 has been a cornerstone synthetic LXR agonist in preclinical research, demonstrating significant efficacy in reducing atherosclerotic lesion development in various animal models. However, its clinical translation has been hampered by adverse effects, primarily the induction of hepatic lipogenesis and subsequent hypertriglyceridemia. This has spurred the development of a new generation of LXR modulators designed to retain the anti-atherogenic benefits of LXR activation while minimizing undesirable metabolic side effects.
This guide provides an objective comparison of the in vivo efficacy of this compound with that of several newer LXR modulators, supported by experimental data from published studies.
LXR Signaling Pathway in Macrophages and Atherosclerosis
Activation of LXR in macrophages, key cells in the development of atherosclerosis, initiates a cascade of events that collectively contribute to an anti-atherogenic phenotype. The diagram below illustrates the central role of LXR in promoting reverse cholesterol transport and suppressing inflammation within the atherosclerotic plaque.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize the quantitative data on the anti-atherosclerotic efficacy and side effects of this compound compared to newer LXR modulators from various preclinical studies. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, cross-study comparisons should be interpreted with caution due to variations in experimental design.
Table 1: Anti-Atherosclerotic Efficacy
| Compound | Animal Model | Treatment Dose & Duration | Reduction in Atherosclerotic Lesion Area | Citation |
| This compound | LDLR-/- Mice | 10 mg/kg/day (in diet) for 12 weeks | 53% (males), 34% (females) | [1] |
| ApoE-/- Mice | 10 mg/kg/day (in diet) for 12 weeks | 47% | [1] | |
| LDLR-/- Mice (NP-encapsulated) | 8 mg/kg (IV, twice weekly) for 5 weeks | ~18% reduction in macrophage content | [2] | |
| AZ-876 | APOE*3Leiden Transgenic Mice | 5 µmol/kg/day for 20 weeks | 47% | [3] |
| 20 µmol/kg/day for 20 weeks | 91% | [3] | ||
| Nagilactone B | ApoE-/- Mice | 10 and 30 mg/kg for 12 weeks | Significant reduction in en face lesions | [4] |
Table 2: Effects on Plasma and Hepatic Lipids
| Compound | Animal Model | Effect on Plasma Triglycerides | Effect on Hepatic Triglycerides | Citation |
| This compound | APOE3Leiden Transgenic Mice | 70% increase | Not specified | [3] |
| LDLR-/- Mice (NP-encapsulated) | No significant increase | No significant increase | [5] | |
| AZ-876 | APOE3Leiden Transgenic Mice | 110% increase (at 20 µmol/kg/day) | Not specified | [3] |
| Nagilactone B | ApoE-/- Mice | Not specified | Minimal effects on lipogenesis | [4] |
Experimental Protocols
The following provides a generalized overview of the experimental methodologies employed in the in vivo studies cited. Specific details may vary between individual studies.
Animal Models and Diet
-
Atherosclerosis-Prone Mouse Models:
-
Low-Density Lipoprotein Receptor Knockout (LDLR-/-) Mice: These mice are unable to effectively clear LDL from the circulation, leading to hypercholesterolemia and the development of atherosclerotic plaques, particularly when fed a high-fat diet.
-
Apolipoprotein E Knockout (ApoE-/-) Mice: ApoE is crucial for the clearance of triglyceride-rich lipoproteins. ApoE-/- mice spontaneously develop hypercholesterolemia and atherosclerotic lesions, even on a standard chow diet.
-
APOE*3Leiden Transgenic Mice: These mice express a human variant of APOE that leads to a human-like lipoprotein profile and a susceptibility to diet-induced atherosclerosis.
-
-
Diet:
-
Western-Type High-Fat Diet: Typically containing 21% fat and 0.15-0.2% cholesterol to induce and accelerate the development of atherosclerosis in the mouse models.
-
Standard Chow Diet: Used for baseline measurements and in some studies with ApoE-/- mice.
-
Drug Administration
-
Oral Gavage: A common method for precise daily dosing of the LXR modulators.
-
Dietary Admixture: The compound is mixed directly into the animal chow for continuous administration.
-
Intravenous (IV) Injection: Used for nanoparticle-encapsulated formulations to ensure direct entry into the systemic circulation.
Assessment of Atherosclerosis
-
En Face Analysis of the Aorta: The entire aorta is dissected, opened longitudinally, and stained with a lipid-soluble dye (e.g., Oil Red O or Sudan IV) to visualize atherosclerotic lesions. The percentage of the total aortic surface area covered by lesions is then quantified.
-
Aortic Root Cross-Section Analysis: The heart and proximal aorta are sectioned, and serial cross-sections of the aortic root are stained (e.g., with Oil Red O, hematoxylin (B73222) and eosin) to quantify lesion area and assess plaque composition (e.g., macrophage content, collagen).
Analysis of Plasma and Liver Lipids
-
Plasma Lipid Profile: Blood samples are collected to measure total cholesterol, HDL cholesterol, LDL cholesterol, and triglyceride levels using enzymatic colorimetric assays.
-
Hepatic Lipid Content: Liver tissue is homogenized, and lipids are extracted to quantify triglyceride and cholesterol content, typically as a measure of steatosis.
Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the in vivo efficacy of an LXR modulator in a mouse model of atherosclerosis.
Conclusion
This compound has consistently demonstrated robust anti-atherosclerotic efficacy in preclinical models. However, the development of newer LXR modulators reflects a strategic shift towards dissociating the beneficial anti-inflammatory and cholesterol efflux-promoting effects of LXR activation from the detrimental induction of hepatic lipogenesis. While direct comparative in vivo data remains somewhat limited, the available evidence suggests that compounds like AZ-876 and Nagilactone B show promise in reducing atherosclerosis with a potentially improved metabolic side-effect profile. Furthermore, innovative drug delivery strategies, such as nanoparticle encapsulation of this compound, are being explored to target the drug to atherosclerotic plaques, thereby minimizing systemic exposure and off-target effects in the liver.[2][5] Future research should focus on conducting direct head-to-head in vivo comparisons of these newer modulators against established compounds like this compound to definitively establish their relative efficacy and safety for the potential treatment of atherosclerotic cardiovascular disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Nanotherapeutics Encapsulating Liver X Receptor Agonist this compound Enhance Antiatherogenic Effects without Adverse Effects on Hepatic Lipid Metabolism in Ldlr-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. A novel small molecule liver X receptor transcriptional regulator, nagilactone B, suppresses atherosclerosis in apoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complement Receptor Targeted Liposomes Encapsulating the Liver X Receptor Agonist this compound Accumulate in and Stabilize Atherosclerotic Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GW3965 and Other Synthetic Nuclear Receptor Agonists
In the landscape of pharmacological research, the synthetic Liver X Receptor (LXR) agonist GW3965 has emerged as a critical tool for investigating the roles of LXRs in lipid metabolism, inflammation, and cholesterol homeostasis. This guide provides a comprehensive comparison of this compound with other widely used research compounds, namely the dual LXR agonist T0901317 and the Farnesoid X Receptor (FXR) agonist GW4064. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their experimental designs.
Introduction to Liver X Receptors and Farnesoid X Receptor
Liver X Receptors (LXRα and LXRβ) are nuclear receptors that, upon activation by oxysterols, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR response elements (LXREs) on target genes, regulating their transcription. LXRs play a pivotal role in reverse cholesterol transport, lipogenesis, and the inflammatory response.[1]
The Farnesoid X Receptor (FXR) is another nuclear receptor activated by bile acids. It is a key regulator of bile acid synthesis and transport, as well as lipid and glucose metabolism.[2]
Quantitative Performance Comparison
The following tables summarize the in vitro potency and selectivity of this compound, T0901317, and GW4064 based on reported experimental data.
Table 1: In Vitro Potency (EC50) of LXR and FXR Agonists
| Compound | Target | EC50 (nM) | Reference |
| This compound | hLXRα | 190 | [2] |
| hLXRβ | 30 | [2] | |
| T0901317 | LXRα | 20 | [3] |
| FXR | 5000 | [3] | |
| GW4064 | FXR | 15 | [4] |
Table 2: Comparison of Effects on Key Target Gene Expression
| Compound | Target Gene | Effect | Cell Type/Model | Reference |
| This compound | ABCA1 | Upregulation | Macrophages, Hepatocytes | [3][5] |
| SREBP-1c | Upregulation | Macrophages, Hepatocytes | [3][5] | |
| T0901317 | ABCA1 | Upregulation | Macrophages, Hepatocytes | [3][5] |
| SREBP-1c | Strong Upregulation | Macrophages, Hepatocytes | [3][5] | |
| CYP3A4 (PXR target) | Upregulation | HepG2 cells | [6] | |
| GW4064 | SHP (FXR target) | Upregulation | CV-1 cells | [2] |
Off-Target Effects and Selectivity
A critical consideration in the use of these compounds is their selectivity. While this compound is considered a relatively selective LXR agonist, T0901317 exhibits significant off-target activity.
-
T0901317: This compound is a potent agonist of the Pregnane X Receptor (PXR) and also activates the Farnesoid X Receptor (FXR) at higher concentrations.[7][8] Its activation of PXR can lead to the induction of genes like CYP3A4 and CD36, which is not observed with this compound.[6] T0901317 has also been reported to act as a dual inverse agonist of RORα and RORγ.[7] These off-target effects can contribute to a more pronounced lipogenic profile and hepatic steatosis compared to this compound.[8]
-
GW4064: While primarily an FXR agonist, GW4064 has been shown to have FXR-independent effects, including the modulation of G protein-coupled receptors (GPCRs), such as histamine (B1213489) receptors.[9] This can lead to cellular responses that are not mediated by FXR activation.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. Targeted Nanotherapeutics Encapsulating Liver X Receptor Agonist this compound Enhance Anti-atherogenic Effects without Adverse Effects on Hepatic Lipid Metabolism in Ldlr−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Cell-specific discrimination of desmosterol and desmosterol mimetics confers selective regulation of LXR and SREBP in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. T0901317 is a potent PXR ligand: implications for the biology ascribed to LXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
GW3965: A Comparative Guide to its Anti-Atherogenic Effects in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-atherogenic effects of the synthetic Liver X Receptor (LXR) agonist, GW3965, with other relevant alternatives in multiple animal models. The data presented is compiled from peer-reviewed studies to facilitate an objective evaluation of its therapeutic potential.
Executive Summary
This compound has consistently demonstrated potent anti-atherogenic activity in various murine models of atherosclerosis, primarily through the activation of LXRα and LXRβ. This activation leads to the transcriptional upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), and the suppression of inflammatory pathways.[1][2] Studies in low-density lipoprotein receptor knockout (LDLR-/-) and apolipoprotein E knockout (apoE-/-) mice have shown significant reductions in atherosclerotic lesion area following this compound treatment.[1][2] While effective, a notable side effect of this compound and other LXR agonists is the induction of hepatic lipogenesis, leading to hypertriglyceridemia.[1] This guide compares the efficacy of this compound with other LXR agonists, highlighting key differences in their pharmacological profiles.
Comparative Efficacy of LXR Agonists
The following table summarizes the quantitative data on the anti-atherogenic effects of this compound and its alternatives.
| Compound | Animal Model | Dosage | Treatment Duration | Lesion Area Reduction | Key Findings | Reference |
| This compound | LDLR-/- (male) | 10 mg/kg/day | 12 weeks | 53% | Significant reduction in lesion area.[2] | [2] |
| This compound | LDLR-/- (female) | 10 mg/kg/day | 12 weeks | 34% | Efficacy observed in both sexes.[2] | [2] |
| This compound | apoE-/- (male) | 10 mg/kg/day | 12 weeks | 47% | Potent anti-atherosclerotic effect in a different model.[1][2] | [1][2] |
| This compound | apoE-/- | 20 mg/kg/day | 11 weeks | 56% | Dose-dependent efficacy.[3] | [3] |
| T0901317 | apoE-/- | Not specified | Not specified | Effective | Another well-studied LXR agonist with similar efficacy. | [4] |
| DMHCA | Not specified | Not specified | Not specified | Effective | Reduced atherosclerosis without affecting SREBP1c and hepatic lipogenesis in some studies.[5] | [5] |
| WAY-252623 | Not specified | Not specified | Not specified | Effective | Similar to DMHCA, showed efficacy with a potentially improved side-effect profile in some contexts.[5] | [5] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the key signaling pathway activated by this compound and a typical experimental workflow for evaluating its anti-atherogenic effects.
Caption: this compound signaling pathway in atherosclerosis.
Caption: Typical experimental workflow for in vivo studies.
Detailed Experimental Protocols
Below are representative methodologies for key experiments cited in the evaluation of this compound.
In Vivo Atherosclerosis Study in apoE-/- Mice
-
Animal Model: Male apolipoprotein E-deficient (apoE-/-) mice, typically 8-12 weeks of age at the start of the study.[1]
-
Diet: Mice are fed a high-fat "Western-type" diet (e.g., 21% fat, 0.15% cholesterol) for a period of 12-16 weeks to induce atherosclerotic plaque development.[3]
-
Drug Administration: this compound is typically mixed into the diet or administered daily by oral gavage at a dose of 10-20 mg/kg body weight. The vehicle control group receives the diet or gavage without the compound.[3]
-
Monitoring: Body weight and food intake are monitored regularly. Plasma lipid profiles (total cholesterol, HDL, triglycerides) are assessed at baseline and at the end of the study from blood samples obtained via retro-orbital or tail vein bleeding.
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and the aorta is perfused with phosphate-buffered saline (PBS) and then with a fixative (e.g., 4% paraformaldehyde). The entire aorta is dissected from the heart to the iliac bifurcation.
-
Lesion Analysis:
-
En face analysis: The aorta is opened longitudinally, pinned flat, and stained with Oil Red O to visualize lipid-rich atherosclerotic lesions. The total aortic area and the lesion area are quantified using image analysis software (e.g., ImageJ).
-
Aortic root analysis: The heart and aortic root are embedded in OCT compound, sectioned, and stained with Oil Red O. Serial sections are analyzed to determine the average lesion area in the aortic root.
-
-
Gene Expression Analysis: RNA is isolated from tissues like the aorta and liver. Quantitative real-time PCR (qPCR) is performed to measure the expression levels of LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c) and inflammatory markers.
Macrophage Cholesterol Efflux Assay
-
Cell Culture: Peritoneal macrophages are harvested from mice after intraperitoneal injection of thioglycollate broth. The cells are plated and allowed to adhere.
-
Cholesterol Loading: Macrophages are incubated with acetylated low-density lipoprotein (AcLDL) labeled with a fluorescent or radioactive cholesterol tracer (e.g., [3H]-cholesterol) for 24-48 hours to induce foam cell formation.
-
Treatment: The cholesterol-loaded cells are washed and then incubated with this compound or a vehicle control in the presence of cholesterol acceptors like high-density lipoprotein (HDL) or apolipoprotein A-I (apoA-I).
-
Quantification: After a defined incubation period (e.g., 4-24 hours), the amount of the cholesterol tracer in the culture medium and the cells is quantified using a scintillation counter or fluorometer. Cholesterol efflux is expressed as the percentage of the tracer released into the medium relative to the total amount of tracer in the cells and medium.
Conclusion
This compound is a potent anti-atherogenic agent in preclinical models, primarily by activating the LXR signaling pathway to promote reverse cholesterol transport and reduce inflammation. While its efficacy is well-documented, the induction of hepatic steatosis and hypertriglyceridemia remains a significant challenge for its clinical development.[1] Comparative data with other LXR agonists like DMHCA and WAY-252623 suggest that it may be possible to dissociate the anti-atherogenic effects from the adverse lipogenic effects, representing a key area for future drug development.[5] The experimental protocols and data presented in this guide provide a foundation for researchers to design and interpret studies aimed at further validating and optimizing LXR-targeted therapies for atherosclerosis.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Nanoparticles Containing a Liver X Receptor Agonist Inhibit Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coronary heart disease: Significance of liver X receptor α genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic LXR ligand inhibits the development of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GW3965 and T0901317: A Deep Dive into Side Effect Profiles
For researchers, scientists, and drug development professionals, understanding the nuanced differences between tool compounds is critical for experimental design and interpretation. This guide provides a comprehensive comparison of the side effect profiles of two widely used Liver X Receptor (LXR) agonists, GW3965 and T0901317, with a focus on supporting experimental data and detailed methodologies.
Both this compound and T0901317 are potent dual agonists of LXRα and LXRβ, nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[1][2] While their ability to upregulate genes involved in reverse cholesterol transport has made them valuable tools for atherosclerosis research, their clinical translation has been hampered by significant side effects, primarily related to lipid metabolism.[2][3] This guide will dissect these adverse effects, providing a comparative framework for researchers.
Key Side Effect Profiles: A Comparative Overview
The most prominent side effect associated with both this compound and T0901317 is the induction of hypertriglyceridemia and hepatic steatosis (fatty liver).[2][3] This is largely attributed to the activation of LXRα in the liver, which upregulates the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis.[2]
T0901317 is generally considered to induce a more severe lipogenic profile compared to this compound.[4] This is potentially due to its off-target activity, as T0901317 has been shown to be a potent activator of the Pregnane X Receptor (PXR) and Farnesoid X Receptor (FXR), which can contribute to the observed dramatic liver steatosis.[4][5][6][7] In contrast, This compound is a more specific LXR agonist with a milder effect on hepatic lipid accumulation.[4]
Some studies also suggest that this compound may have dose-dependent effects on liver injury and inflammation, with low doses showing potential protective effects in certain contexts. In addition to their impact on lipid metabolism, both compounds have been reported to influence glucose metabolism, although findings in this area have been somewhat contradictory.
Quantitative Data Summary
| Parameter | This compound | T0901317 | Animal Model/Cell Line | Citation |
| LXRα Activation (EC50) | ~190 nM (human) | ~60 nM (ATI-111 study) | HEK293 cells | [1] |
| LXRβ Activation (EC50) | ~30 nM (human) | ~600-700 nM (ATI-111 study) | HEK293 cells | [1] |
| SREBP-1c mRNA Induction (in vitro) | 2- to 4-fold (mild) | 6- to 9-fold (robust) | Mouse Peritoneal Macrophages | [1] |
| Plasma Triglyceride Increase | Moderate | 3-fold increase | Hamster model of atherosclerosis | [2] |
| Anti-inflammatory Activity (in vitro) | More pronounced | Less pronounced | Mouse Peritoneal Macrophages | [1] |
| Off-Target Activity | More specific for LXR | Activates PXR and FXR | [4][5][6][7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: LXR Agonist Signaling Pathway Leading to Lipogenesis.
Caption: Experimental Workflow for Assessing LXR Agonist Side Effects.
Experimental Protocols
Induction of Hyperlipidemia and Hepatic Steatosis in Mice
Objective: To induce and compare the severity of hyperlipidemia and hepatic steatosis following treatment with this compound or T0901317.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound and T0901317
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles (20-22 gauge)
-
Standard chow diet
Procedure:
-
Acclimatize mice for at least one week.
-
Randomly assign mice to three groups: Vehicle control, this compound-treated, and T0901317-treated (n=8-10 mice per group).
-
Prepare dosing solutions of this compound (e.g., 10 mg/kg) and T0901317 (e.g., 10 mg/kg) in the vehicle.
-
Administer the respective treatments daily via oral gavage for a specified period (e.g., 7-14 days).[8][9]
-
Monitor animal weight and food intake daily.
-
At the end of the treatment period, fast the mice overnight.
-
Collect blood via cardiac puncture or retro-orbital bleeding for plasma lipid analysis.
-
Euthanize the mice and harvest the livers for histological and gene expression analysis.
Analysis of Plasma Triglycerides
Objective: To quantify and compare the levels of plasma triglycerides.
Materials:
-
Collected blood samples
-
Centrifuge
-
Commercial triglyceride quantification kit
Procedure:
-
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant.
-
Determine the triglyceride concentration in the plasma using a commercial colorimetric or fluorometric assay kit according to the manufacturer's instructions.
-
Normalize triglyceride levels to the initial body weight or another relevant parameter if necessary.
Histological Analysis of Hepatic Steatosis (Oil Red O Staining)
Objective: To visualize and semi-quantify lipid accumulation in the liver.
Materials:
-
Harvested liver tissue
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
10% neutral buffered formalin
-
Oil Red O staining solution
-
Mayer's Hematoxylin
-
Microscope
Procedure:
-
Embed a portion of the harvested liver in OCT compound and freeze it rapidly.
-
Cut frozen sections (8-10 µm) using a cryostat and mount them on glass slides.[10]
-
Air dry the sections for at least 30 minutes.[11]
-
Fix the sections in 10% neutral buffered formalin for 10 minutes.[11]
-
Briefly rinse the slides in 60% isopropanol.[11]
-
Stain the sections with Oil Red O solution for 15 minutes.[10][11]
-
Differentiate in 60% isopropanol.[11]
-
Counterstain the nuclei with Mayer's Hematoxylin for 1-3 minutes.[11]
-
Rinse with distilled water and mount with an aqueous mounting medium.[10]
-
Image the stained sections using a light microscope. Lipid droplets will appear red, and nuclei will be blue.[12]
-
Semi-quantify the stained area using image analysis software.
Quantitative Real-Time PCR (qPCR) for LXR Target Gene Expression
Objective: To measure and compare the expression of LXR target genes (e.g., SREBP-1c, FAS, SCD-1) in the liver.
Materials:
-
Harvested liver tissue
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Homogenize a portion of the liver tissue and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix. A typical reaction consists of 25ng of cDNA, 1X SYBR® Green PCR MasterMix, and 150nM of each primer in a 10µl final volume.[13]
-
Run the qPCR program on a thermal cycler. A common program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[14]
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[13]
Conclusion
Both this compound and T0901317 are invaluable research tools for investigating the roles of LXRs in health and disease. However, their distinct side effect profiles, particularly concerning lipogenesis, necessitate careful consideration when designing and interpreting experiments. T0901317's potent induction of hyperlipidemia and hepatic steatosis, likely exacerbated by its off-target activities, makes it a robust model for studying these adverse effects. In contrast, the more specific LXR agonist, this compound, with its comparatively milder lipogenic profile, may be more suitable for studies where minimizing these side effects is crucial. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative analyses and further elucidate the complex pharmacology of these compounds.
References
- 1. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Dissociated sterol-based liver X receptor agonists as therapeutics for chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T0901317 is a potent PXR ligand: implications for the biology ascribed to LXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. T0901317 is a dual LXR/FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. Tissue-specific liver X receptor activation promotes macrophage RCT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 11. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 12. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 13. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Replicating Key Findings of GW3965 Studies: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key findings from studies on GW3965, a potent synthetic Liver X Receptor (LXR) agonist. It is designed to assist researchers in replicating and validating these findings by offering a comparative analysis of this compound's performance against the alternative LXR agonist T0901317, supported by experimental data and detailed methodologies.
I. Quantitative Data Comparison
The following tables summarize the key quantitative findings from studies investigating the effects of this compound, with comparative data for T0901317 where available.
Table 1: Efficacy of LXR Agonists in Reducing Atherosclerosis
| Compound | Animal Model | Treatment Details | Atherosclerotic Lesion Reduction | Reference |
| This compound | LDLR-/- mice (male) | 10 mg/kg/day for 12 weeks | 53% | [1] |
| This compound | LDLR-/- mice (female) | 10 mg/kg/day for 12 weeks | 34% | [1] |
| This compound | apoE-/- mice (male) | 10 mg/kg/day for 12 weeks | 47% | [1] |
| T0901317 | LDLR-/- mice | Not specified | Inhibits development of atherosclerosis | [2] |
Table 2: Effects of LXR Agonists on Plasma Lipid Profiles
| Compound | Animal Model | Total Cholesterol | HDL Cholesterol | Triglycerides | Reference |
| This compound | LDLR-/- mice (12 weeks) | Significant decrease | No significant change | No significant change (transient increase) | [1][3] |
| This compound | apoE-/- mice (12 weeks) | No significant change | No significant change | Significantly increased | [1][3] |
| T0901317 | Hamster | Not specified | Not specified | Increased 3-fold | [4] |
Table 3: In Vitro Efficacy and Target Gene Expression
| Compound | Parameter | LXRα EC50 | LXRβ EC50 | ABCA1 Gene Expression | SREBP-1c Gene Expression | Reference |
| This compound | 190 nM | 30 nM | Significant induction (up to 5-7 fold) | Significant induction (up to 6-9 fold) | [5][6] | |
| T0901317 | 20 nM | Similar to LXRα | Significant induction (up to 5-7 fold) | Significant induction (up to 6-9 fold) | [2][5][6] |
II. Experimental Protocols
Detailed methodologies for key experiments cited in this compound studies are provided below to facilitate replication and validation.
Luciferase Reporter Assay for LXR Activation
This assay is used to determine the potency and efficacy of compounds in activating LXRα and LXRβ.
Materials:
-
HEK293T cells
-
Expression plasmids for human LXRα or LXRβ
-
Luciferase reporter plasmid containing LXR response elements (LXREs)
-
Renilla luciferase control vector (for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in 24-well plates at a density of 5 x 10^4 cells/well and allow to adhere overnight.
-
Transfection: Co-transfect cells with the LXR expression plasmid, LXRE-luciferase reporter plasmid, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, T0901317, or vehicle control (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[7][8][9]
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This method is used to quantify the mRNA levels of LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c) in response to compound treatment.
Materials:
-
Cells (e.g., macrophages, hepatocytes) or tissues treated with LXR agonists
-
RNeasy Mini Kit (Qiagen) or similar for RNA extraction
-
High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems)
-
SYBR Green or TaqMan gene expression assays for target genes and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, SYBR Green master mix or TaqMan gene expression assay, and forward and reverse primers for the target and housekeeping genes.
-
qPCR Amplification: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle-treated control.[10][11]
Cholesterol Efflux Assay
This assay measures the capacity of cells, typically macrophages, to efflux cholesterol to an acceptor like Apolipoprotein A-I (ApoA-I) or HDL.
Materials:
-
Macrophage cell line (e.g., J774, THP-1)
-
[³H]-cholesterol or a fluorescent cholesterol analog
-
Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL) as cholesterol acceptors
-
Scintillation counter or fluorescence plate reader
Protocol:
-
Cell Labeling: Plate macrophages and label them with [³H]-cholesterol or a fluorescent cholesterol analog in serum-containing medium for 24-48 hours to allow cholesterol loading.
-
Equilibration: Wash the cells and incubate them in serum-free medium for 18-24 hours to allow the labeled cholesterol to equilibrate with all cellular cholesterol pools. During this step, cells can be treated with LXR agonists (this compound, T0901317) or vehicle.
-
Efflux: Replace the medium with serum-free medium containing the cholesterol acceptor (ApoA-I or HDL).
-
Incubation: Incubate the cells for 4-24 hours to allow for cholesterol efflux.
-
Sample Collection: Collect the medium (containing the effluxed cholesterol) and lyse the cells to determine the amount of cholesterol remaining in the cells.
-
Quantification: Measure the radioactivity in the medium and cell lysate using a scintillation counter or the fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cholesterol efflux as: (radioactivity or fluorescence in the medium / (radioactivity or fluorescence in the medium + radioactivity or fluorescence in the cell lysate)) x 100.[12][13][14][15][16]
Quantification of Atherosclerosis in Mouse Models
This protocol describes the quantification of atherosclerotic lesions in the aorta of mouse models (e.g., LDLR-/-, apoE-/-) using Oil Red O staining.
Materials:
-
Atherosclerotic mouse model (e.g., LDLR-/-, apoE-/-)
-
Perfusion buffer (e.g., PBS with heparin)
-
Fixative (e.g., 4% paraformaldehyde)
-
Oil Red O staining solution
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Animal Perfusion and Aorta Dissection: Anesthetize the mouse and perfuse through the left ventricle with PBS to flush out the blood, followed by perfusion with a fixative. Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
Aorta Preparation: Clean the aorta of surrounding adipose and connective tissue. The aorta can be analyzed en face or sectioned at the aortic root.
-
En Face Staining: For en face analysis, open the aorta longitudinally, pin it flat on a black wax surface, and stain with Oil Red O solution. Oil Red O stains neutral lipids, highlighting the atherosclerotic plaques in red.
-
Aortic Root Sectioning and Staining: For aortic root analysis, embed the proximal aorta in OCT compound, freeze, and cryosection. Mount the sections on slides and stain with Oil Red O and counterstain with hematoxylin.
-
Imaging: Capture high-resolution images of the stained aortas or aortic root sections using a microscope equipped with a digital camera.
-
Image Analysis: Use image analysis software to quantify the atherosclerotic lesion area. For en face analysis, measure the total aortic surface area and the red-stained lesion area. For aortic root sections, measure the total cross-sectional area of the aortic root and the lesion area within it.
-
Data Presentation: Express the lesion size as a percentage of the total aortic surface area or the cross-sectional area of the aortic root.[3][17][18][19][20]
III. Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to this compound studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root | Springer Nature Experiments [experiments.springernature.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. med.emory.edu [med.emory.edu]
- 9. assaygenie.com [assaygenie.com]
- 10. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cholesterol Efflux Assay [bio-protocol.org]
- 13. Quantification of In Vitro Macrophage Cholesterol Efflux and In Vivo Macrophage-Specific Reverse Cholesterol Transport | Musculoskeletal Key [musculoskeletalkey.com]
- 14. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cholesterol Efflux Assay Kit (Cell-based) (ab196985) | Abcam [abcam.com]
- 16. Cholesterol Efflux Assay Kit (Cell-based) (ab196985) | Abcam [abcam.com]
- 17. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. researchgate.net [researchgate.net]
- 20. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GW3965: A Step-by-Step Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling GW3965 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, a potent and selective liver X receptor (LXR) agonist used in research.
This compound should be treated as a hazardous chemical unless determined otherwise by a qualified professional.[1][2] The toxicological properties of this compound have not been fully investigated, and it is crucial to handle it with care throughout its lifecycle, including disposal.[1]
Pre-Disposal and Handling
Before beginning the disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure
-
Waste Identification and Classification :
-
All materials contaminated with this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, tubes, and flasks), must be classified as chemical waste.[2]
-
Consult your institution's Environmental Health and Safety (EHS) office to determine the specific hazardous waste classification according to local, regional, and national regulations.[2]
-
-
Waste Segregation :
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Keep solid waste (e.g., contaminated gloves, paper towels) separate from liquid waste (e.g., solutions of this compound in solvents like DMSO or ethanol).
-
-
Containerization :
-
Use only approved, properly labeled hazardous waste containers for collecting this compound waste.
-
The container must be chemically compatible with the waste. For instance, if this compound is dissolved in an organic solvent, a solvent-resistant container is required.
-
Ensure the container has a secure, leak-proof lid.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the concentration (if applicable) and the solvent used.
-
Indicate the date when the waste was first added to the container.
-
-
Storage :
-
Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to prevent spills.
-
-
Final Disposal :
-
Arrange for the collection of the hazardous waste container by your institution's EHS or a licensed hazardous waste disposal company.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[2]
-
The final disposal method will be determined by the approved waste disposal plant, which is equipped to handle such chemical waste in an environmentally sound manner.[2]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Classification | Must be determined by the waste generator in consultation with local, regional, and national regulations. | [2] |
| Disposal Route | To be sent to an approved waste disposal plant. | [2] |
| Prohibited Disposal | Do not empty into drains or dispose of in regular trash. | [2] |
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling GW3965
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling GW3965. Adherence to these procedures is paramount to ensure personal safety and proper disposal of this potent synthetic liver X receptor (LXR) agonist.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Chemical-resistant Gloves | Nitrile or other appropriate material. Double gloving is recommended when handling potent compounds. |
| Lab Coat/Disposable Gown | To protect clothing and skin from contamination. | |
| Respiratory | NIOSH/MSHA or EN 149 Approved Respirator | Required if exposure limits are exceeded, if irritation or other symptoms are experienced, or if there is a risk of aerosol generation.[1] |
Operational Plan: Handling and Preparation of this compound Solutions
1. Engineering Controls:
-
Always handle solid this compound and concentrated stock solutions in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]
2. Preparation of Stock Solutions:
-
This compound is a crystalline solid.[2]
-
It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[2]
-
For a stock solution, dissolve this compound in the solvent of choice, purging with an inert gas is recommended.[2]
-
For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer.[2]
3. General Handling Practices:
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[2]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Avoid the formation of dust when working with the solid form.[1]
Disposal Plan: Waste Management of this compound
The disposal of this compound and contaminated materials must be handled with care to prevent environmental contamination and exposure to personnel. All chemical waste generators must adhere to local, regional, and national hazardous waste regulations.[1]
1. Waste Segregation:
-
Hazardous Chemical Waste:
-
Place unused or expired solid this compound, heavily contaminated items, and solutions containing the compound into a designated, labeled, and sealed hazardous waste container.
-
-
Trace Contaminated Waste:
-
Items with trace amounts of contamination, such as used PPE (gloves, gowns), and absorbent pads, should be collected in a separate, clearly marked waste stream for trace chemical waste, if institutional procedures require it.
-
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
2. Disposal Procedure:
-
Do not dispose of this compound down the drain or in the regular trash.
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Store hazardous waste in a designated and secure Satellite Accumulation Area (SAA) before collection by the institution's Environmental Health and Safety (EHS) department.
-
When waste containers are full, contact your institution's EHS for a hazardous waste pick-up.
This compound Signaling Pathway
This compound is a synthetic agonist of the Liver X Receptor (LXR). LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) on the DNA, leading to the transcription of target genes. These genes are primarily involved in cholesterol homeostasis and the regulation of inflammatory responses.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
